3-Chloro-4-methoxyaniline hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-chloro-4-methoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-10-7-3-2-5(9)4-6(7)8;/h2-4H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUSHFWKKSPJTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10979379 | |
| Record name | 3-Chloro-4-methoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6329-90-4 | |
| Record name | Benzenamine, 3-chloro-4-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6329-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6329-90-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47359 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-4-methoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-4-methoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-methoxyaniline hydrochloride is a substituted aniline derivative of significant interest in synthetic organic chemistry. Its unique electronic and structural properties, conferred by the chloro and methoxy groups, make it a versatile building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its physicochemical properties, established synthetic and purification protocols, characteristic reactivity, and key applications, with a particular focus on its role in pharmaceutical development. Furthermore, it details essential safety and handling procedures to ensure its proper use in a laboratory setting.
Physicochemical Properties
This compound is the salt form of the free base, 3-chloro-4-methoxyaniline. The hydrochloride form often provides enhanced stability and solubility in certain solvents. The properties of the parent compound are crucial for understanding its reactivity and handling.
The free base, 3-chloro-4-methoxyaniline, is a substituted aniline and an aromatic ether.[1] It typically appears as an off-white, yellowish to brown solid, sometimes in the form of flakes.[2] It is sparingly soluble in water but soluble in various organic solvents. The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group on the aniline ring influences its chemical behavior, particularly the nucleophilicity of the amino group and the reactivity of the aromatic ring towards electrophilic substitution.[3]
Table 1: Key Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | 3-Chloro-p-anisidine hydrochloride | [5] |
| CAS Number | 58545-92-3 (for hydrochloride) | [4] |
| Molecular Formula | C₇H₉Cl₂NO | [4] |
| Molecular Weight | 194.06 g/mol | [4] |
| Appearance | Off-white to brown solid/flakes (free base) | [2] |
| Melting Point | 50-55 °C (free base) | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup (free base) | [5] |
| Solubility | Sparingly soluble in water (free base) |
Synthesis and Purification
The synthesis of substituted anilines like 3-chloro-4-methoxyaniline often involves the reduction of a corresponding nitroaromatic compound. This is a fundamental transformation in organic synthesis due to the ready availability of nitro compounds.
Synthetic Rationale and Protocol
A common and effective method for preparing 3-chloro-4-methoxyaniline is through the reduction of 2-chloro-4-nitroanisole. The choice of reducing agent is critical to achieving a high yield and purity. While various reducing systems exist (e.g., catalytic hydrogenation), a robust laboratory-scale method involves the use of a metal in acidic media, such as iron powder in the presence of hydrochloric acid. Iron is cost-effective and highly efficient for this transformation. The hydrochloric acid serves to activate the iron surface and acts as a proton source for the reduction. The final product is typically isolated as the free base after neutralization.
Experimental Protocol: Synthesis via Nitro Reduction
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-nitroanisole (1 equivalent) and a suitable solvent such as ethanol or hexafluoroisopropanol (HFIP).
-
Addition of Reducing Agent: Add iron powder (approximately 5 equivalents) to the stirred solution.
-
Initiation of Reduction: Slowly add a 2N aqueous solution of hydrochloric acid to the reaction mixture. The reaction is exothermic and may require cooling to maintain control.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting nitro compound is fully consumed.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic extract under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the pure 3-chloro-4-methoxyaniline.
-
Salt Formation (Optional): To prepare the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same or a miscible solvent. The hydrochloride salt will typically precipitate and can be collected by filtration.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of 3-chloro-4-methoxyaniline is governed by the interplay of its three functional groups: the amino group, the methoxy group, and the chlorine atom.
-
Amino Group Reactivity: The primary amine is a nucleophilic center and a weak base. It readily undergoes reactions typical of anilines, such as acylation, alkylation, diazotization (to form diazonium salts, which are versatile synthetic intermediates), and condensation reactions.
-
Aromatic Ring Reactivity: The aromatic ring is activated towards electrophilic aromatic substitution by the strong electron-donating methoxy group and the moderately deactivating but ortho-, para-directing amino group. The chlorine atom is deactivating but also ortho-, para-directing. The positions open for substitution are ortho to the amino group and ortho to the methoxy group. The regioselectivity of such reactions will depend on the specific electrophile and reaction conditions.
Applications in Research and Drug Development
3-Chloro-4-methoxyaniline serves as a crucial intermediate in the synthesis of various high-value organic compounds.
-
Pharmaceutical Synthesis: This compound is a key building block for certain active pharmaceutical ingredients (APIs).[6] For instance, a structurally related compound, 3-chloro-4-methoxybenzenemethanamine, is a pivotal intermediate in the multi-step synthesis of Avanafil, a potent phosphodiesterase type 5 (PDE-5) inhibitor used to treat erectile dysfunction.[6] The substituted aniline motif is common in medicinal chemistry, and the specific chloro and methoxy substituents can fine-tune the molecule's steric and electronic properties, influencing its binding affinity to biological targets as well as its pharmacokinetic profile.[3][6]
-
Dye and Pigment Industry: Substituted anilines are foundational precursors for azo dyes and other colorants.[7] The amino group can be diazotized and coupled with other aromatic systems to create extended conjugated systems responsible for color.
-
Agrochemicals: The chloroaniline scaffold is present in numerous herbicides, insecticides, and fungicides.[7]
Safety, Handling, and Storage
Proper handling of 3-chloro-4-methoxyaniline and its hydrochloride salt is essential due to its potential hazards.
-
Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1][5] It can cause skin and eye irritation.[8] It is also considered very toxic to aquatic life with long-lasting effects.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[8][9] When handling the solid, use a dust mask (e.g., N95) or work in a well-ventilated area or fume hood to avoid inhalation.[5][10]
-
Handling Procedures: Avoid all personal contact, including inhalation and contact with skin and eyes.[10] Do not eat, drink, or smoke in areas where the chemical is handled.[8][9] Wash hands thoroughly after handling.[8]
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[10] Keep away from incompatible materials. Store locked up.[8]
-
Spill and Disposal: In case of a spill, avoid generating dust.[10] Use dry clean-up procedures such as sweeping or vacuuming (with an appropriate HEPA filter).[10] Dispose of the waste in accordance with local, state, and federal regulations.[8][9]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development. The strategic placement of the chloro and methoxy groups provides a unique chemical handle for constructing complex molecular architectures, ensuring its continued relevance in modern organic synthesis.
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CAS number 5345-54-0 physicochemical properties.
An In-Depth Technical Guide to the Physicochemical Properties of 4-Ethyl-2-methoxyphenol (CAS No. 2785-89-9)
A Note on Chemical Identification: This guide addresses the compound commonly known as 4-Ethyl-2-methoxyphenol or 4-Ethylguaiacol. While the initial query referenced CAS number 5345-54-0, extensive database cross-referencing confirms that the correct and universally recognized identifier for this compound is CAS No. 2785-89-9 .[1][2][3][4][5][6][7][8] This document will proceed using the correct CAS number to ensure technical accuracy and alignment with established scientific literature.
Introduction: Unveiling 4-Ethylguaiacol
4-Ethyl-2-methoxyphenol, a phenolic organic compound, is a molecule of significant interest across diverse scientific and industrial fields.[9][10] Structurally, it belongs to the methoxyphenol class, featuring a methoxy group attached to the benzene ring of a phenol moiety.[9][11][12] Its prominence stems from its distinct sensory profile and its versatile chemical functionalities. In the food and beverage sector, it is a key flavor and aroma component, imparting characteristic smoky, spicy, and clove-like notes to products like red wine, coffee, and smoked foods.[9][13][14][15]
Beyond its organoleptic properties, its phenolic structure confers notable antioxidant capabilities, making it a subject of investigation for applications in health products and as a pharmaceutical intermediate.[9][15][16][17] It is used in the synthesis of other molecules and has been studied for its potential anticancer properties.[14][16][17] This compound is found naturally as a product of microbial fermentation (e.g., by Brettanomyces yeast in wine) and as a constituent of bio-oil from the pyrolysis of biomass.[9][10][16] This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization, safety protocols, and applications for researchers and development professionals.
Compound Identification and Core Identifiers
Accurate identification is the foundation of all scientific work. The following table summarizes the key identifiers for 4-Ethyl-2-methoxyphenol.
| Identifier | Value |
| CAS Number | 2785-89-9[1][2][3][4][6] |
| IUPAC Name | 4-ethyl-2-methoxyphenol[1][2][6] |
| Common Synonyms | 4-Ethylguaiacol, p-Ethylguaiacol, 2-Methoxy-4-ethylphenol[3][4][5][6][7][10] |
| Molecular Formula | C₉H₁₂O₂[1][2][10] |
| Molecular Weight | 152.19 g/mol [6][18] |
| Canonical SMILES | CCC1=CC(=C(C=C1)O)OC[1][2][6] |
| InChI | InChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3[2][11] |
| InChI Key | CHWNEIVBYREQRF-UHFFFAOYSA-N[1][2] |
Core Physicochemical Properties
The physical and chemical properties of 4-Ethyl-2-methoxyphenol dictate its behavior in various systems, from biological matrices to industrial processes. These properties are summarized below.
| Property | Value | Source(s) |
| Appearance | Clear, colorless to pale or light yellow liquid. | [1][3][13][15][19] |
| Odor | Warm, sweet, spicy, medicinal, phenolic, clove-like. | [9][11][15] |
| Melting Point | -7 °C to 15 °C. | [2][3][6][10][11][13][15][20][21][22] |
| Boiling Point | 234 to 236.5 °C at 760 mmHg. | [2][3][6][13][15][21][22] |
| Density | 1.051 to 1.066 g/cm³ (or g/mL) at 20-25 °C. | [2][3][6][10][13][15][20][21] |
| Refractive Index | 1.5250 to 1.5300 at 20°C. | [1][6][13][15][19][21] |
| Flash Point | 107 to 108 °C (closed cup). | [3][13][20][21][22] |
| Vapor Pressure | 0.0173 mmHg at 25°C. | [13][21][22] |
| Solubility | Slightly soluble in water; miscible in oils and ethanol. | [2][6][7][13][21] |
| pKa (Acidic) | 10.3 to 10.31 (Predicted). | [11][13] |
| LogP (Octanol/Water) | 1.96 to 2.47. | [11][13] |
| Polar Surface Area | 29.46 Ų. | [11][13][21] |
Analytical Characterization Workflow
Unambiguous identification and purity assessment are critical. A multi-technique approach is typically employed, combining chromatography for separation with spectroscopy for structural elucidation.
Caption: General analytical workflow for the characterization of 4-Ethyl-2-methoxyphenol.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is essential for confirming the precise atomic arrangement of the molecule. The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons, the ethyl group (a triplet and quartet), and the methoxy and hydroxyl protons, allowing for clear differentiation from its isomers.[23]
-
Infrared (IR) Spectroscopy : IR spectroscopy confirms the presence of key functional groups. A prominent broad absorption band is observed in the 3300-3400 cm⁻¹ region, which is characteristic of the hydroxyl (O-H) group. The "fingerprint region" below 1500 cm⁻¹ provides further structural detail, including C-O stretching and aromatic bending vibrations that are unique to its substitution pattern.[23] The infrared spectrum has been verified to conform to standards.[19]
-
Mass Spectrometry (MS) : Used in conjunction with GC or HPLC, MS provides the molecular weight of the compound (152.19 g/mol ) and a characteristic fragmentation pattern, which serves as an electronic fingerprint for identification.[24][25]
Chromatographic Techniques
-
Gas Chromatography (GC) : GC is a standard method for assessing the purity of 4-Ethyl-2-methoxyphenol, often used for quality control assays which typically require a purity of >97.5% or higher.[1][19]
-
High-Performance Liquid Chromatography (HPLC) : Reverse-phase (RP) HPLC is a robust method for analyzing this compound.[5] A typical method involves a C18 or similar column with a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric or formic acid for improved peak shape.[5] This technique is scalable and suitable for both analytical quantification and preparative isolation of impurities.[5]
Safety, Handling, and Stability
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
GHS Hazard Information
4-Ethyl-2-methoxyphenol is classified with the following hazards:
| GHS Classification | Details |
| Pictogram(s) | GHS07 (Exclamation mark)[10] |
| Signal Word | Warning[7][10] |
| Hazard Statements | H302: Harmful if swallowed.[4] H315: Causes skin irritation.[4][7][10][20] H319: Causes serious eye irritation.[4][7][10][20] H335: May cause respiratory irritation.[3][10][20] |
| Precautionary Statements | Prevention: P261, P264, P270, P280.[3][7][20][21] Response: P301+P312, P302+P352, P304+P340, P305+P351+P338.[3][7][20][21] Storage: P403+P233, P405.[3][20] Disposal: P501.[20] |
Handling and First Aid
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and tight-sealing safety goggles or a face shield.[20] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded.[20]
-
First Aid Measures :
-
Inhalation : Remove the victim to fresh air. If not breathing, give artificial respiration.[3][20]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes.[3][20]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][20]
-
Ingestion : Clean mouth with water and drink plenty of water afterward. Call a POISON CENTER or doctor if you feel unwell.[4][20]
-
Stability and Storage
-
Storage Conditions : Store in a cool, well-ventilated place between 2-8°C.[13] Keep the container tightly closed and locked up.[3][20]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, bases, acid anhydrides, and acid chlorides.[4]
Industrial and Research Applications
The unique properties of 4-Ethyl-2-methoxyphenol have led to its use in a variety of applications.
-
Flavor and Fragrance : It is widely used as a smoke flavoring agent in the food industry and as an aroma enhancer in perfumes and cosmetics to impart smoky, spicy, and woody notes.[13][14][15]
-
Food and Beverage : It is a known component of red wines and coffee, where it contributes to the complex aroma profile.[11][13][15] It's also used as an additive in plant-based meats and other processed foods to create an authentic smoky flavor.[14]
-
Pharmaceutical and Nutraceuticals : Due to its phenolic structure, the compound exhibits significant antioxidant activity by scavenging free radicals.[9][15] This has led to its investigation for use in health products and as an intermediate in the synthesis of pharmaceuticals, such as the beta-blocker Metoprolol.[16][17][26]
-
Chemical Intermediate : It serves as a precursor in the synthesis of antioxidants, resins, and other specialty chemicals.[14]
Experimental Protocol: Purity Analysis by RP-HPLC
This protocol outlines a standard method for determining the purity of a 4-Ethyl-2-methoxyphenol sample using reverse-phase high-performance liquid chromatography.
Caption: Workflow for purity determination of 4-Ethyl-2-methoxyphenol via RP-HPLC.
Methodology:
-
Mobile Phase Preparation : Prepare a mobile phase by mixing acetonitrile and deionized water in a 60:40 (v/v) ratio. Add formic acid to a final concentration of 0.1% to improve peak shape and resolution. Degas the solution for 15 minutes using sonication or vacuum filtration.
-
Standard/Sample Preparation :
-
Accurately weigh approximately 10 mg of the 4-Ethyl-2-methoxyphenol sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase to achieve a concentration of ~1 mg/mL.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions :
-
HPLC System : A standard HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 275 nm.
-
Injection Volume : 10 µL.
-
-
Analysis Sequence :
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no system contamination.
-
Inject the prepared sample solution.
-
Run the analysis for a sufficient time (e.g., 15 minutes) to allow for the elution of the main peak and any potential impurities.
-
-
Data Analysis and Interpretation :
-
Integrate all peaks in the resulting chromatogram.
-
The purity of the sample is calculated based on the area percent method:
-
Purity (%) = (Area of the 4-Ethyl-2-methoxyphenol peak / Total area of all peaks) x 100
-
-
This protocol provides a reliable system for verifying the purity of the compound against a specification (e.g., ≥98%).
-
Conclusion
4-Ethyl-2-methoxyphenol (CAS No. 2785-89-9) is a multifaceted compound with well-defined physicochemical properties. Its characteristic aroma profile has cemented its role in the food and fragrance industries, while its antioxidant potential continues to drive research in the pharmaceutical and nutraceutical fields. A thorough understanding of its properties, from its melting and boiling points to its spectroscopic signatures and safety requirements, is essential for its effective and safe application. The analytical methods outlined in this guide provide a robust framework for ensuring the identity and purity of this versatile molecule, supporting its continued use in both research and commercial applications.
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An In-Depth Technical Guide to 3-Chloro-4-methoxyaniline HCl: Synonyms, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methoxyaniline hydrochloride is a substituted aniline derivative that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique structural features—a chlorine atom and a methoxy group positioned on the aniline core—impart specific physicochemical properties that are highly advantageous for drug design and development. This guide provides a comprehensive overview of this compound, including its various synonyms and identifiers, its key chemical attributes, and its strategic application in the synthesis of complex molecular architectures. As Senior Application Scientists, our goal is to not only present this information but also to offer insights into the causality behind its utility, empowering researchers to leverage this versatile intermediate effectively in their own discovery and development workflows.
Core Identifiers and Nomenclature
Accurate identification of chemical compounds is paramount for reproducibility and safety in research and development. This compound is known by several alternative names and is cataloged under various chemical registry numbers. The parent compound, 3-Chloro-4-methoxyaniline, is the free base form, which is frequently protonated to its hydrochloride salt to improve stability and handling characteristics.
| Identifier | Value | Source |
| IUPAC Name | 3-chloro-4-methoxyaniline;hydrochloride | [1] |
| Synonyms | 3-Chloro-4-methoxyaniline HCl, 3-Chloro-p-anisidine hydrochloride | [1][2] |
| CAS Registry Number | 6329-90-4 | [1] |
| PubChem CID | 12227889 | [1] |
| Molecular Formula | C₇H₉Cl₂NO | [1] |
| Molecular Weight | 194.06 g/mol | [1] |
Below is a list of common synonyms and alternative names for the free base form, 3-Chloro-4-methoxyaniline:
-
3-Chloro-4-methoxybenzenamine[5]
-
2-Chloro-4-aminoanisole[5]
-
Benzenamine, 3-chloro-4-methoxy-[5]
-
NSC 1706[5]
Chemical Structure and Properties
The chemical structure of 3-Chloro-4-methoxyaniline is fundamental to its reactivity and utility in organic synthesis.
Caption: Chemical structure of 3-Chloro-4-methoxyaniline.
Physicochemical Properties of the Free Base
| Property | Value | Source |
| Melting Point | 50-55 °C | |
| Boiling Point | ~200 °C (estimate) | [6] |
| Flash Point | >110 °C (>230 °F) | [6] |
| pKa | 4.14 ± 0.10 (Predicted) | [6] |
| Solubility | Sparingly soluble in water | [7] |
The Role of Chloro and Methoxy Groups in Drug Discovery
The strategic placement of the chloro and methoxy groups on the aniline ring is not arbitrary; it is a deliberate design choice that enhances the molecule's utility as a pharmaceutical intermediate. These substituents modulate the electronic properties and steric profile of the molecule, influencing its reactivity, metabolic stability, and potential for intermolecular interactions with biological targets.[1][8]
-
Chloro Group: As an electron-withdrawing group, the chlorine atom deactivates the aromatic ring to some extent, influencing the regioselectivity of subsequent reactions. Its presence can also enhance the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism. Furthermore, the chloro group can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity.[1][2]
-
Methoxy Group: The methoxy group is an electron-donating group, which can activate the aromatic ring and direct electrophilic substitution. It is a common pharmacophore that can act as a hydrogen bond acceptor, improving the binding affinity of the final drug molecule to its target.[3] The methoxy group can also favorably impact the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[3]
The interplay of these two functional groups provides a unique chemical scaffold that is particularly valuable in constructing complex, biologically active molecules.
Application in Pharmaceutical Synthesis: The Case of Avanafil
A prominent example of 3-Chloro-4-methoxyaniline's application is in the synthesis of Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[9] In the synthesis of Avanafil, a derivative, 3-chloro-4-methoxybenzylamine, which is synthesized from 3-Chloro-4-methoxyaniline, participates in a key nucleophilic substitution reaction with a pyrimidine derivative.[9][10] This reaction forms a significant portion of the Avanafil backbone.
The choice of this specific building block is driven by the need to introduce the 3-chloro-4-methoxybenzyl moiety, which is crucial for the drug's interaction with the PDE5 enzyme. The structural and electronic properties conferred by the chloro and methoxy groups are integral to the high selectivity and potency of Avanafil.[9]
Representative Synthetic Workflow: Nucleophilic Substitution in Avanafil Synthesis
The following diagram illustrates a key step in the synthesis of an Avanafil intermediate, showcasing the role of the 3-chloro-4-methoxybenzylamine derivative.
Caption: Workflow for the synthesis of an Avanafil intermediate.
Analytical Protocols for Quality Control
Ensuring the purity and identity of 3-Chloro-4-methoxyaniline HCl is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.
Self-Validating HPLC Protocol for Purity Analysis
This protocol is designed to be self-validating through the incorporation of system suitability tests (SSTs), which ensure the chromatographic system is performing adequately before sample analysis.
1. Chromatographic System:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: Acetonitrile and water mixture (e.g., 70:30 v/v).[11] Isocratic elution is often sufficient for purity analysis.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[11]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.[11]
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of 3-Chloro-4-methoxyaniline HCl in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution using the mobile phase as the diluent.
3. System Suitability Testing (SST): Before injecting the samples, perform a series of injections of the standard solution to verify the performance of the chromatographic system. The following parameters and acceptance criteria are recommended:
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Ensures peak symmetry, which is crucial for accurate integration.[7] |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and good separation performance.[12] |
| Repeatability (RSD) | RSD ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the system for quantifying the analyte.[13] |
| Resolution (Rs) | Rs > 1.5 between the main peak and any adjacent impurity peak | Ensures that impurities are well-separated from the main component for accurate quantification.[7] |
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability injections and verify that all acceptance criteria are met.
-
Inject the sample solutions in duplicate.
-
Integrate the peak areas of the chromatograms.
5. Data Interpretation: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Safety and Handling
3-Chloro-4-methoxyaniline HCl should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[14][15] It is harmful if swallowed and may cause skin and eye irritation.[15][16] Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.[4][17][18]
Conclusion
3-Chloro-4-methoxyaniline HCl is a versatile and valuable intermediate for the pharmaceutical and chemical industries. Its unique substitution pattern provides a strategic advantage in the design and synthesis of complex molecules, most notably demonstrated in the production of Avanafil. A thorough understanding of its nomenclature, chemical properties, and the functional roles of its substituents is essential for its effective and safe utilization. The analytical protocols outlined in this guide provide a framework for ensuring the quality and purity of this critical starting material, thereby supporting the development of novel and effective therapeutics.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, October 26). Quantification of aniline and N-methylaniline in indigo. PubMed Central. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis. PubMed Central. Retrieved from [Link]
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Solubility of Things. (n.d.). 3-Chloro-4-methoxyaniline. Retrieved from [Link]
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Separation Science. (2025, October 20). Micellar Electrokinetic Chromatography: A Workhorse for Complex Separations. Retrieved from [Link]
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CUSABIO. (n.d.). 3-Iodo-4-methoxyaniline: Synthesis, Properties, and Applications in Organic Chemistry. Retrieved from [Link]
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Filo. (2025, January 11). Describe a synthetic route for the preparation of 4 methoxyaniline (p ani... Retrieved from [Link]
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Spectral Characterization of 3-Chloro-4-methoxyaniline Hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectral data for 3-Chloro-4-methoxyaniline hydrochloride, a key intermediate in pharmaceutical and chemical synthesis. The structural elucidation of this compound is paramount for quality control, reaction monitoring, and regulatory compliance. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the causality behind the observed spectral features.
Introduction: The Importance of Spectral Analysis
This compound is a substituted aniline derivative whose utility in drug development hinges on its precise molecular structure. Spectroscopic techniques provide a non-destructive and highly informative means of confirming the identity and purity of such compounds. Understanding the nuances of each technique—NMR for its detailed mapping of atomic environments, IR for its fingerprint of functional groups, and MS for its definitive molecular weight and fragmentation patterns—is essential for the modern researcher. This guide will treat the spectral data not as mere data points, but as a cohesive narrative that, when interpreted correctly, reveals the molecule's complete structural story.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom. For this compound, both ¹H and ¹³C NMR provide critical pieces of the structural puzzle.
¹H NMR Spectroscopy: A Proton's Perspective
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | Broad Singlet | 3H | -NH₃⁺ | The acidic protons of the anilinium group are expected to be significantly deshielded and will likely exchange with residual water, leading to a broad signal. |
| ~7.3-7.5 | Doublet | 1H | H-2 | This proton is ortho to the electron-withdrawing -NH₃⁺ group and will be the most downfield of the aromatic protons. |
| ~7.1-7.3 | Doublet of Doublets | 1H | H-6 | This proton is meta to the -NH₃⁺ group and ortho to the chlorine atom, leading to a complex splitting pattern and a downfield shift. |
| ~7.0-7.2 | Doublet | 1H | H-5 | This proton is ortho to the methoxy group and meta to the -NH₃⁺ group, resulting in an upfield shift relative to H-2 and H-6. |
| 3.85 | Singlet | 3H | -OCH₃ | The methoxy protons are shielded and appear as a characteristic singlet. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for amine salts as it can slow down the exchange of the acidic N-H protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides a direct count of the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment, offering further confirmation of the substitution pattern. Data for the free base is available and provides a strong foundation for understanding the hydrochloride salt.[2][3]
¹³C NMR Spectral Data (Free Base in CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| 147.8 | C-4 | This carbon is attached to the strongly electron-donating methoxy group, resulting in a downfield shift. |
| 130.7 | C-1 | The carbon bearing the amino group. |
| 123.1 | C-5 | Aromatic CH. |
| 121.4 | C-3 | The carbon bearing the chlorine atom. |
| 117.8 | C-2 | Aromatic CH. |
| 113.7 | C-6 | Aromatic CH. |
| 55.8 | -OCH₃ | The carbon of the methoxy group. |
Note: Upon protonation to the hydrochloride salt, a general downfield shift of the aromatic carbon signals is expected due to the increased inductive effect of the -NH₃⁺ group.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent.
-
Instrument Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will exhibit characteristic bands for the aromatic ring, the ether linkage, the carbon-chlorine bond, and, most importantly, the anilinium ion.
The protonation of the primary amine (-NH₂) to the anilinium ion (-NH₃⁺) results in significant changes in the N-H stretching and bending vibrations. The N-H stretching bands of the free amine, typically found around 3300-3500 cm⁻¹, are replaced by a broad and strong absorption band for the -NH₃⁺ group in the 2800-3200 cm⁻¹ region. Additionally, new bending vibrations for the anilinium ion appear.
Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3200-2800 (broad) | N-H stretch | Anilinium (-NH₃⁺) |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Methoxy (-OCH₃) |
| ~1600-1580 | N-H bend | Anilinium (-NH₃⁺) |
| ~1500 & ~1450 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Aryl Ether |
| ~800-700 | C-Cl stretch | Aryl Halide |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation. For this compound, Electron Ionization (EI) is a common technique.
The mass spectrum of this compound will be characterized by a molecular ion peak corresponding to the free base, 3-Chloro-4-methoxyaniline, as the hydrochloride salt will typically dissociate under EI conditions. A key feature will be the isotopic pattern of the chlorine atom, with two peaks at M⁺ and M+2 in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[4]
Predicted Mass Spectrum Data (Electron Ionization)
| m/z | Ion | Proposed Structure |
| 157/159 | [M]⁺ | Molecular ion of 3-chloro-4-methoxyaniline |
| 142/144 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| 114 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Proposed Fragmentation Pathway
The fragmentation of 3-Chloro-4-methoxyaniline under electron ionization is initiated by the loss of an electron to form the molecular ion. Subsequent fragmentation can proceed through various pathways, with the most probable being the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide.
Caption: Proposed fragmentation pathway for 3-Chloro-4-methoxyaniline.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
Conclusion: A Cohesive Structural Narrative
The comprehensive analysis of the NMR, IR, and Mass Spectrometry data for this compound provides a self-validating system for its structural confirmation. The predicted ¹H and ¹³C NMR spectra map out the carbon-hydrogen framework, while the IR spectrum confirms the presence of the key functional groups, particularly the anilinium ion. Finally, the mass spectrum provides the definitive molecular weight and a characteristic fragmentation pattern that corroborates the proposed structure. This multi-faceted spectroscopic approach ensures the highest level of confidence in the identity and purity of this important chemical intermediate, underpinning its successful application in research and development.
References
- Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795.
- Taft, R. W., & Rakshys, J. W. (1965). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Journal of Chemistry, 43(11), 3152-3160.
- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-25.
-
PubChem. (n.d.). 3-Chloro-4-methoxyaniline. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to the Solubility Profile of 3-Chloro-4-methoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 3-Chloro-4-methoxyaniline hydrochloride, a key intermediate in various synthetic pathways. In the absence of extensive public data, this document establishes a foundational understanding through the synthesis of its physicochemical properties, predictive solubility models, and detailed experimental protocols for empirical determination. This guide is intended to empower researchers and drug development professionals with the theoretical framework and practical methodologies required to effectively utilize this compound in a variety of solvent systems. We will delve into the principles of thermodynamic and kinetic solubility, the influence of solvent characteristics, and provide step-by-step procedures for accurate solubility assessment.
Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior in various stages of development, from synthesis and purification to formulation and bioavailability.[1] For this compound, a substituted aniline derivative, understanding its solubility in a range of solvents is paramount for optimizing reaction conditions, designing efficient crystallization processes, and formulating stable and effective end-products.
The hydrochloride salt form of an amine is typically employed to enhance aqueous solubility and improve stability compared to the free base.[1][2] The protonation of the amine group introduces ionic character, which generally leads to more favorable interactions with polar solvents like water.[3] However, the interplay of the chloro and methoxy substituents on the aromatic ring introduces a degree of lipophilicity, resulting in a nuanced solubility profile across a spectrum of solvents.
This guide will provide a detailed exploration of the factors influencing the solubility of this compound and present robust methodologies for its empirical determination.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is the cornerstone for predicting and interpreting its solubility behavior.
| Property | Value (Predicted/Inferred) | Source/Justification |
| Molecular Formula | C₇H₉Cl₂NO | |
| Molecular Weight | 194.06 g/mol | |
| Appearance | Off-white to beige solid (inferred) | Based on the appearance of the free base.[4] |
| Melting Point (°C) | Not available | Experimental determination is recommended. |
| pKa (of the conjugate acid) | ~4.14 (predicted for free base) | A predicted value for the free base is available. The pKa of the hydrochloride salt will be significantly lower. Experimental determination is crucial. |
| logP (Octanol-Water Partition Coefficient) | Not available | The logP of the free base is expected to be moderately lipophilic. The hydrochloride salt will be significantly more hydrophilic. Experimental determination is recommended. |
Causality Behind Physicochemical Properties:
-
Molecular Structure and Polarity: The presence of the polar amine hydrochloride group makes the molecule amenable to dissolution in polar solvents. The aromatic ring, chloro, and methoxy groups contribute to its nonpolar character, influencing its solubility in less polar organic solvents.
-
pKa: The acidity of the anilinium ion is a key determinant of its pH-dependent solubility in aqueous media. At a pH below its pKa, the ionized form will predominate, leading to higher aqueous solubility. Conversely, at a pH above the pKa, the less soluble free base will be the major species.
-
logP: This parameter quantifies the lipophilicity of the compound. A higher logP value for the free base would suggest better solubility in nonpolar organic solvents. The conversion to the hydrochloride salt dramatically decreases the logP, thereby increasing its affinity for aqueous environments.
Predictive Approaches to Solubility
While empirical determination is the gold standard, predictive models can offer valuable insights for solvent screening and selection.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are a powerful tool for predicting the compatibility of a solute with a solvent.[5] The principle is based on the concept that "like dissolves like," where the total cohesive energy of a substance is divided into three components:
-
δd (Dispersion forces): Arising from temporary dipoles.
-
δp (Polar forces): Arising from permanent dipoles.
-
δh (Hydrogen bonding): Arising from the donation and acceptance of hydrogen atoms.
A solvent is likely to dissolve a solute if their HSP values are similar. The "Hansen distance" (Ra) between a solute and a solvent in the three-dimensional Hansen space can be calculated to quantify this similarity. A smaller Hansen distance indicates a higher likelihood of solubility.[6]
While the specific HSP values for this compound are not published, they can be estimated using group contribution methods. This predictive approach allows for a rational pre-selection of solvents for experimental screening, saving time and resources.
General Solubility Expectations
Based on the structure of this compound, we can infer its likely solubility in different solvent classes:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected due to the ionic nature of the hydrochloride salt and the potential for hydrogen bonding with the solvent.[7] In aqueous solutions, solubility will be pH-dependent.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is anticipated. These solvents have high dielectric constants and can solvate ions, but they do not act as hydrogen bond donors.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Low solubility is expected. The high polarity and ionic character of the hydrochloride salt are incompatible with the nonpolar nature of these solvents.[8]
Experimental Determination of Solubility
Accurate solubility data must be determined empirically. The two primary types of solubility measurements are thermodynamic and kinetic solubility.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium with an excess of the solid phase.[9] This is the true solubility of the compound and is a critical parameter for formulation development. The shake-flask method is the most common technique for determining thermodynamic solubility.[10]
Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method
-
Preparation:
-
Select a range of solvents of interest (e.g., water at different pH values, methanol, ethanol, isopropanol, acetonitrile, DMSO).
-
Prepare buffered aqueous solutions (e.g., pH 1.2, 4.5, 6.8) as recommended by regulatory guidelines.[10]
-
Ensure all solvents are of high purity.
-
-
Procedure:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached.[10]
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Periodically sample the supernatant and analyze the concentration until it remains constant over time, confirming that equilibrium has been achieved.
-
-
Sample Analysis:
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or mol/L.
-
For aqueous solutions, plot the solubility as a function of pH.
-
Kinetic Solubility
Kinetic solubility is the concentration at which a compound precipitates from a solution when it is rapidly prepared, typically from a concentrated stock solution in an organic solvent like DMSO.[4][11] This method is high-throughput and is often used in early drug discovery for screening large numbers of compounds.[12]
Experimental Protocol: Kinetic Solubility Assay by Nephelometry
-
Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
-
Procedure:
-
In a microtiter plate, add a small volume of the DMSO stock solution to the aqueous buffer to achieve the desired final concentration.
-
Mix the solution thoroughly.
-
Incubate the plate at a controlled temperature for a defined period (e.g., 2 hours).
-
-
Analysis:
-
Measure the light scattering of the solution using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed.
-
Data Presentation and Interpretation
The collected solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical Solubility Profile of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water (pH 1.2) | 25 | > 100 | Thermodynamic |
| Water (pH 4.5) | 25 | 50-100 | Thermodynamic |
| Water (pH 6.8) | 25 | 10-20 | Thermodynamic |
| Water (pH 7.4) | 25 | 5-10 | Thermodynamic |
| Methanol | 25 | > 100 | Thermodynamic |
| Ethanol | 25 | 50-100 | Thermodynamic |
| Isopropanol | 25 | 10-20 | Thermodynamic |
| Acetonitrile | 25 | 20-50 | Thermodynamic |
| DMSO | 25 | > 200 | Thermodynamic |
| Toluene | 25 | < 1 | Thermodynamic |
| Hexane | 25 | < 0.1 | Thermodynamic |
| PBS (pH 7.4) | 25 | 5-10 | Kinetic |
Note: The values in this table are hypothetical and for illustrative purposes only. Experimental determination is required for accurate data.
Visualization of Workflows
Diagram 1: Thermodynamic Solubility Workflow
Caption: Workflow for determining thermodynamic solubility.
Diagram 2: Kinetic Solubility Workflow
Caption: Workflow for determining kinetic solubility.
Safety and Handling
-
Hazards: The free base is harmful if swallowed.[13] It is advisable to handle the hydrochloride salt with the same level of caution.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid creating dust. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For comprehensive safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion and Future Directions
This technical guide has provided a foundational framework for understanding and determining the solubility profile of this compound. While a lack of public data necessitates a predictive and methodological approach, the principles and protocols outlined herein offer a robust pathway for researchers to generate the necessary empirical data.
The key takeaways are:
-
The hydrochloride salt of 3-Chloro-4-methoxyaniline is expected to have significantly higher aqueous solubility than its free base.
-
Solubility in aqueous media will be highly pH-dependent.
-
A combination of predictive tools like Hansen Solubility Parameters and empirical methods such as the shake-flask and kinetic solubility assays will provide a comprehensive solubility profile.
Future work should focus on the experimental determination of the key physicochemical properties of this compound, including its melting point, pKa, and logP, as well as its solubility in a wide range of pharmaceutically and synthetically relevant solvents. This data will be invaluable for the continued development and application of this important chemical intermediate.
References
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
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ICH. (1999). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]
-
Pharmaoffer. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2025, December 2). Application of the Hansen Solubility Parameters Approach for Selecting Single and Binary Solvents in Polymeric Membrane Production: Assessment of Polymer–Solvent Compatibility. Retrieved from [Link]
-
ACS Publications. (2024). Pencil and Paper Estimation of Hansen Solubility Parameters. Retrieved from [Link]
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Solubility of Things. (n.d.). 3-Chloro-4-methoxyaniline. Retrieved from [Link]
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PubMed. (2008). In vitro solubility assays in drug discovery. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Non-clinical toxicological considerations for pharmaceutical salt selection. Retrieved from [Link]
-
Taylor & Francis eBooks. (2014). Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Ri. Retrieved from [Link]
-
Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]
-
Wiley Online Library. (2020, December 11). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Retrieved from [Link]
-
Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
PMC. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]
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World Health Organization. (n.d.). Annex 4. Retrieved from [Link]
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ResearchGate. (2025, August 5). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Retrieved from [Link]
-
AZoM. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. Retrieved from [Link]
-
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
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University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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Km Chemistry. (n.d.). Properties of Amines, basic character of amines and solubility. Retrieved from [Link]
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Wikipedia. (n.d.). Amine. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 31). 7.3 Solubility of Amines. Retrieved from [Link]
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Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
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Wikipedia. (n.d.). Ephedrine. Retrieved from [Link]
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PMC. (2023, November 17). Development And Test of Highly Accurate Endpoint Free Energy Methods. 3: Partition Coefficient Prediction Using a Poisson-Boltzm. Retrieved from [Link]
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Wikipedia. (n.d.). Amine. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 31). 7.3 Solubility of Amines. Retrieved from [Link]
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Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved from [Link]
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Introduction: Deconstructing a Versatile Synthetic Building Block
An In-Depth Technical Guide to the Core Reactivity of 3-Chloro-4-methoxyaniline
3-Chloro-4-methoxyaniline, also known as 3-chloro-p-anisidine, is an aromatic amine that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules.[1][2][3] Its utility is particularly pronounced in the pharmaceutical and dye industries, where it functions as a foundational scaffold for constructing active pharmaceutical ingredients (APIs) and vibrant colorants.[1][4] The chemical persona of this molecule is defined by the electronic interplay of three key functional groups attached to a benzene ring: a nucleophilic amino group, an electron-donating methoxy group, and an electron-withdrawing chloro group.[4][5] Understanding the nuanced effects of these substituents is paramount for any researcher aiming to leverage this compound's synthetic potential. This guide provides a deep dive into the core reactivity of 3-Chloro-4-methoxyaniline, grounding theoretical principles in practical, field-proven insights.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical properties and safety hazards is a non-negotiable prerequisite for its use in a research setting.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈ClNO | [6][7] |
| Molecular Weight | 157.60 g/mol | [6][7] |
| CAS Number | 5345-54-0 | [1][2] |
| Appearance | Off-white to yellowish or brown solid/flakes | [1][4] |
| Melting Point | 50-55 °C | [2][8] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [9] |
| Solubility | Sparingly soluble in water; more soluble in polar organic solvents like ethanol and methanol. | [1][4] |
| pKa | 4.14 ± 0.10 (Predicted) | [1][8] |
Core Safety Directive: 3-Chloro-4-methoxyaniline is classified as harmful if swallowed (Acute Toxicity 4, Oral).[6][9] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, is mandatory.[9] All manipulations should be performed in a well-ventilated area or chemical fume hood.[10] It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[11]
The Electronic Architecture: Understanding the Basis of Reactivity
The reactivity of 3-Chloro-4-methoxyaniline is not random; it is a direct consequence of the electronic effects exerted by its substituents on the aromatic ring. The amino (-NH₂) and methoxy (-OCH₃) groups are powerful activating groups, while the chloro (-Cl) group is a deactivating group.
-
Amino (-NH₂) and Methoxy (-OCH₃) Groups: Both groups possess lone pairs of electrons on the nitrogen and oxygen atoms, respectively. These lone pairs are delocalized into the benzene ring through resonance. This effect, known as a positive mesomeric effect (+M), significantly increases the electron density of the ring, particularly at the ortho and para positions relative to each group. This heightened electron density makes the ring highly susceptible to attack by electrophiles.[12]
-
Chloro (-Cl) Group: The chlorine atom is highly electronegative and withdraws electron density from the ring via the sigma bond (a negative inductive effect, -I). This effect deactivates the ring, making it less reactive towards electrophiles than benzene itself. However, chlorine also has lone pairs that can be donated into the ring via resonance (+M effect). While this resonance effect is weaker than its inductive withdrawal, it is sufficient to direct incoming electrophiles to the ortho and para positions.
Net Effect: The powerful activating effects of the amino and methoxy groups overwhelmingly dominate the deactivating effect of the chlorine. The result is a highly activated aromatic system where electrophilic attack is strongly favored at the positions ortho and para to the -NH₂ and -OCH₃ groups.
Caption: Generalized workflow for Electrophilic Aromatic Substitution.
Causality in Practice: The Challenge of Over-Reactivity
The high activation of the ring presents a significant experimental challenge: a tendency towards poly-substitution. For instance, direct bromination of aniline with bromine water yields 2,4,6-tribromoaniline almost instantaneously. [12]To achieve controlled mono-substitution on 3-Chloro-4-methoxyaniline, the powerful activating effect of the amino group must be temporarily moderated. This is expertly achieved by converting it into an acetamide (-NHCOCH₃) group through acylation. The acetyl group is still ortho-, para-directing but is less activating, allowing for selective mono-substitution. The protecting group can then be easily removed by hydrolysis to regenerate the amine.
Reactions Involving the Amino Group: Diazotization
The primary amino group is a versatile functional handle, most notably for its ability to form a diazonium salt upon reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C). This diazonium intermediate is highly valuable as it can be displaced by a wide variety of nucleophiles (e.g., -Cl, -Br, -CN, -OH) in Sandmeyer or related reactions, allowing for diverse synthetic transformations that are otherwise difficult to achieve.
Nucleophilic Aromatic Substitution (SNAr)
SNAr involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. [13]This mechanism requires the ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) at the ortho and/or para positions to the leaving group. [13][14] For 3-Chloro-4-methoxyaniline, the chlorine atom is a potential leaving group. However, the ring is strongly activated (electron-rich) due to the -NH₂ and -OCH₃ groups. These groups destabilize the negatively charged Meisenheimer complex intermediate required for the SNAr mechanism. Consequently, 3-Chloro-4-methoxyaniline does not readily undergo nucleophilic aromatic substitution under standard conditions. This resistance is a key aspect of its reactivity profile.
Synthesis Protocol: Reduction of 2-Chloro-4-nitroanisole
A common and industrially relevant method for preparing substituted anilines is the reduction of the corresponding nitro compound. This approach offers high yields and selectivity. [15][16]
Caption: A typical synthetic route to 3-Chloro-4-methoxyaniline.
Experimental Protocol: Iron-Mediated Reduction
This protocol describes a classic Béchamp reduction, a trustworthy and scalable method. The causality behind this choice lies in its cost-effectiveness and operational simplicity compared to catalytic hydrogenation, which requires specialized pressure equipment.
-
Reaction Setup:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add iron powder (5 eq.) and a 1:1 mixture of ethanol and water.
-
Add a catalytic amount of concentrated hydrochloric acid (HCl) to activate the iron surface. Heat the slurry to a gentle reflux (approx. 80-90 °C).
-
-
Addition of Starting Material:
-
Dissolve 2-chloro-4-nitroanisole (1 eq.) in ethanol.
-
Add the solution dropwise to the refluxing iron slurry over a period of 1-2 hours. The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
-
Reaction Monitoring & Completion:
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
-
After the addition is complete, maintain the reflux for an additional 2-3 hours to ensure the reaction goes to completion.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the mixture is basic (pH > 8). Trustworthiness Check: This step is critical. It quenches the reaction and precipitates iron salts as hydroxides, separating them from the organic product.
-
Filter the hot solution through a pad of Celite® to remove the iron sludge. Wash the filter cake thoroughly with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product can be extracted into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 3-Chloro-4-methoxyaniline as a crystalline solid.
-
Conclusion
The basic reactivity of 3-Chloro-4-methoxyaniline is a compelling case study in the directing and activating effects of substituents on an aromatic ring. It is a highly activated system, primed for electrophilic aromatic substitution, with reactivity so pronounced that protective strategies are often required for controlled outcomes. Conversely, it is deactivated towards nucleophilic aromatic substitution. This predictable yet nuanced reactivity, coupled with the synthetic versatility of its amino group, firmly establishes 3-Chloro-4-methoxyaniline as an indispensable building block for researchers in drug discovery and materials science.
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An In-Depth Technical Guide to the Discovery and Historical Context of Chloro-Methoxy Aniline Derivatives
Introduction: The Architectural Significance of Substituted Anilines
In the vast landscape of organic chemistry, the aniline scaffold represents a foundational cornerstone, pivotal to the development of synthetic chemistry and its far-reaching applications. While aniline itself is a molecule of immense industrial importance, its true versatility is unlocked through the strategic substitution of its aromatic ring. The introduction of functional groups, such as chloro and methoxy moieties, dramatically alters the electronic and steric properties of the parent molecule, giving rise to a class of compounds with tailored reactivity and biological activity. This guide provides an in-depth exploration of the discovery and historical context of chloro-methoxy aniline derivatives, tracing their origins from the dawn of the synthetic dye industry to their contemporary roles in pharmaceutical and materials science. We will delve into the seminal synthetic methodologies that enabled their creation, the evolution of analytical techniques that validated their structure and purity, and the scientific rationale that has driven their continued investigation. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the rich history and enduring relevance of these vital chemical building blocks.
I. The Genesis: Aniline, Mauve, and the Dawn of an Industry
The story of chloro-methoxy anilines is inextricably linked to the broader history of aniline itself. Initially isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, the compound was given the name "Crystallin."[1] It was later rediscovered and renamed multiple times, including "kyanol" by Friedlieb Runge in 1834 from coal tar, and finally "aniline" by Carl Julius Fritzsche in 1840, who treated indigo with caustic potash.[1] It was August Wilhelm von Hofmann who, in 1843, demonstrated that these were all the same substance.[2]
The true catalyst for the explosion in aniline chemistry was the serendipitous discovery of mauveine, the first synthetic dye, by William Henry Perkin in 1856.[3] An 18-year-old student of Hofmann, Perkin was attempting to synthesize the antimalarial drug quinine by oxidizing aniline.[2] His experiment yielded not quinine, but a vibrant purple dye with excellent properties for coloring silk. This discovery ignited the synthetic dye industry, transforming the textile world and, more importantly, establishing the immense commercial potential of coal tar derivatives.[2][3] This new industry created an insatiable demand for aniline and spurred intense research into its chemical modification to produce a wider palette of colors. It was within this fervent environment of chemical exploration that the synthesis of substituted anilines, including those with chloro and methoxy groups, became a key objective.
II. Expanding the Chemical Toolkit: Foundational Reactions for Aniline Substitution
The creation of chloro-methoxy aniline derivatives was not the result of a single breakthrough but rather the application of a growing arsenal of synthetic organic reactions. Two methodologies, in particular, were foundational: the reduction of nitroarenes and the diazotization of anilines followed by nucleophilic substitution.
A. From Nitroarenes to Anilines: The Workhorse of Aromatic Amine Synthesis
The most prevalent and historically significant route to substituted anilines is the reduction of the corresponding nitroaromatic compounds. This two-step process, involving initial nitration of an aromatic ring followed by reduction of the nitro group, provided a versatile and reliable method for introducing the amino functionality.
1. Electrophilic Nitration: The introduction of a nitro group onto an aromatic ring is a classic example of electrophilic aromatic substitution. The reaction of an aromatic compound with a mixture of nitric acid and sulfuric acid (sulfonitric mixture) generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. For precursors to chloro-methoxy anilines, this would involve the nitration of a substituted benzene, such as an anisole or chlorobenzene derivative.
2. Reduction of the Nitro Group: A wide array of methods has been developed for the reduction of nitroarenes to anilines.
-
Classical Methods: Historically, metal-acid reductions were the mainstay. The Béchamp reduction, using iron filings in acidic medium, was a workhorse of the early aniline industry.[4] Other metals such as tin, zinc, and tin(II) chloride in the presence of acid were also commonly employed.[4]
-
Catalytic Hydrogenation: The 20th century saw the rise of catalytic hydrogenation as a cleaner and more efficient alternative.[5] Using catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide (Adams' catalyst) under a hydrogen atmosphere, nitro groups can be selectively reduced to amines in high yield.[4] This method is now the standard in both laboratory and industrial settings.
B. The Sandmeyer Reaction: A Gateway to Diverse Functionality
III. Synthesis of Chloro-Methoxy Aniline Derivatives: Key Strategies and Protocols
The synthesis of specific chloro-methoxy aniline isomers relies on the strategic application of the foundational reactions described above. The choice of starting material and the sequence of reactions are critical to achieving the desired substitution pattern, governed by the directing effects of the substituents on the aromatic ring.
A. Representative Synthetic Pathways
The following schemes illustrate logical synthetic routes to common chloro-methoxy aniline isomers, starting from readily available precursors.
Synthesis of 5-Chloro-2-methoxyaniline (CAS 95-03-4):
A common route to this isomer starts with 4-chloro-2-nitrophenol.
-
Methylation (Williamson Ether Synthesis): The phenolic hydroxyl group is more reactive towards alkylation than the aromatic ring is towards nucleophilic substitution. Therefore, methylation of 4-chloro-2-nitrophenol with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base yields 4-chloro-1-methoxy-2-nitrobenzene.
-
Reduction of the Nitro Group: The nitro group of 4-chloro-1-methoxy-2-nitrobenzene is then reduced to the corresponding amine, 5-chloro-2-methoxyaniline. This can be achieved through various methods, including catalytic hydrogenation or reduction with metals in acidic media.[8]
Caption: Synthetic pathway to 4-Chloro-2-methoxyaniline.
B. Experimental Protocol: Catalytic Hydrogenation of 4-Chloro-1-methoxy-2-nitrobenzene
This protocol provides a representative modern method for the synthesis of 5-chloro-2-methoxyaniline, emphasizing safety and efficiency.
Objective: To synthesize 5-chloro-2-methoxyaniline via the catalytic hydrogenation of 4-chloro-1-methoxy-2-nitrobenzene.
Materials:
-
4-Chloro-1-methoxy-2-nitrobenzene
-
Palladium on carbon (10% Pd/C), 50% wet
-
Ethanol, absolute
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar
-
Filtration apparatus (e.g., Büchner funnel with Celite® or a syringe filter)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable pressure vessel for a Parr hydrogenation apparatus, dissolve 4-chloro-1-methoxy-2-nitrobenzene (1 equivalent) in a minimal amount of absolute ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality: The inert atmosphere prevents potential ignition of the dry catalyst upon contact with flammable solvent vapors.
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel several times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen gas. Alternatively, thin-layer chromatography (TLC) can be used to check for the disappearance of the starting material.
-
Workup: Once the reaction is complete (hydrogen uptake ceases), carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality: Celite filtration is crucial to prevent the fine palladium particles from passing through standard filter paper and to avoid potential ignition of the catalyst upon drying in the air. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is 5-chloro-2-methoxyaniline, which can be further purified by recrystallization if necessary.
Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, and the melting point should be compared to the literature value.
IV. The Pursuit of Purity and Identity: An Evolution of Analytical Techniques
The synthesis of a molecule is only half the battle; establishing its structure and purity is equally critical. The analytical techniques available to chemists have evolved dramatically since the 19th century, providing ever-increasing levels of certainty and detail.
A. Classical Characterization (19th and Early 20th Century)
In the era of the discovery of substituted anilines, chemists relied on a combination of physical properties and chemical tests to characterize new compounds. [6][9]
-
Elemental Analysis: Developed and refined by chemists like Liebig, this method determined the empirical formula of a compound by measuring the mass of carbon dioxide, water, and other combustion products. [6]* Melting Point and Boiling Point: These physical constants were crucial indicators of a compound's purity. A sharp melting point was considered a hallmark of a pure substance.
-
Derivative Formation: To aid in identification and purification, unknown anilines were often converted into solid derivatives with well-defined melting points, such as acetamides or benzamides. [5]* Colorimetric Tests: Simple chemical tests that produced a characteristic color could indicate the presence of the aniline functionality.
B. The Spectroscopic Revolution (Mid-20th Century to Present)
The mid-20th century ushered in the age of spectroscopy, which revolutionized structural elucidation by allowing chemists to "see" the molecular structure directly. [7]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For a chloro-methoxy aniline, characteristic peaks would be observed for the N-H stretches of the amine, C-O stretches of the methoxy group, and C-Cl stretches, as well as the substitution pattern on the aromatic ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework of a molecule. [10]The chemical shifts, integration, and coupling patterns of the signals allow for the unambiguous determination of the substitution pattern on the aniline ring.
-
Mass Spectrometry (MS): MS provides the exact molecular weight of a compound and, through analysis of its fragmentation patterns, can offer further structural information. [10]
C. Chromatographic Purity Assessment
Chromatography, first described by Mikhail Tsvet in the early 1900s, has become the gold standard for assessing the purity of chemical compounds. [3][11]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, GC separates components of a mixture based on their partitioning between a stationary phase and a carrier gas. When coupled with a mass spectrometer (GC-MS), it is a powerful tool for both separation and identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their interactions with a solid stationary phase and a liquid mobile phase. It is the most widely used analytical technique in the pharmaceutical industry for purity determination and quality control.
The combination of these modern spectroscopic and chromatographic techniques provides a self-validating system for the characterization of any synthesized chloro-methoxy aniline derivative, ensuring its identity and purity with a high degree of confidence.
Caption: Modern analytical workflow for the characterization of synthesized compounds.
V. Contemporary Relevance in Drug Discovery and Beyond
The journey of chloro-methoxy aniline derivatives from the dye vats of the 19th century to the modern research laboratory is a testament to their enduring utility. These compounds are not merely historical curiosities; they are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of chloro and methoxy groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. [12]The chloro group can modulate lipophilicity and metabolic stability, while the methoxy group can act as a hydrogen bond acceptor and influence conformation. Consequently, these substituted anilines are frequently incorporated into the scaffolds of pharmaceuticals, agrochemicals, and functional materials. [12][13]
Conclusion
The discovery and development of chloro-methoxy aniline derivatives are a microcosm of the evolution of organic chemistry itself. Born from the industrial fervor of the synthetic dye era, their synthesis was made possible by the development of foundational reactions that are still taught and practiced today. The methods for their characterization have progressed from rudimentary physical measurements to sophisticated spectroscopic techniques that provide an unambiguous picture of their molecular architecture. As we continue to build upon the knowledge of our scientific predecessors, the humble yet versatile substituted aniline scaffold, in all its variations, remains an indispensable tool for the creation of new molecules that shape our world.
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PubMed. (2018, February 20). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C-N Bonds into C-X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(3), 744-755. [Link]
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A Preliminary Investigation into the Biological Activity of 3-Chloro-4-methoxyaniline: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive preliminary investigation into the biological activity of 3-Chloro-4-methoxyaniline (CAS 5345-54-0). While direct experimental data on this compound is scarce, this document synthesizes information from structurally related aniline derivatives to infer its potential biological effects and toxicological profile. This guide is intended for researchers, scientists, and drug development professionals, offering a structured approach to initiating a thorough evaluation of this compound. We will delve into its chemical properties, potential metabolic pathways, and likely biological activities, including inferred genotoxicity and carcinogenicity based on the broader class of aromatic amines. Furthermore, this guide provides detailed, field-proven experimental protocols for a systematic investigation, complete with data interpretation strategies and visualizations to facilitate a robust scientific inquiry.
Introduction to 3-Chloro-4-methoxyaniline
3-Chloro-4-methoxyaniline, also known as 3-chloro-p-anisidine, is a substituted aniline with the molecular formula C₇H₈ClNO.[1][2][3][4][5][6] It presents as an off-white to yellowish or brown solid and is sparingly soluble in water.[3] Its primary documented use is as an intermediate in the chemical synthesis of dyes and pharmaceuticals.[7] Notably, it has also been identified as a metabolite of the herbicide chlorpropham, suggesting potential environmental exposure routes and the necessity of understanding its biological fate.[8][9]
The chemical structure, featuring a chlorine atom and a methoxy group on the aniline ring, is pivotal to its reactivity and potential biological interactions. The presence of the amino group makes it a weak base, while the halogen and methoxy substituents influence its electronic properties and susceptibility to metabolic enzymes.
| Property | Value | Source(s) |
| CAS Number | 5345-54-0 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₈ClNO | [1][2][3][4][5][6] |
| Molecular Weight | 157.60 g/mol | [1][2] |
| Appearance | Off-white, yellowish to green or brown flakes | [3] |
| Melting Point | 50-55 °C | [1][3][5] |
| Solubility | Sparingly soluble in water | [3] |
Inferred Biological Activities and Toxicological Profile
Genotoxicity and Carcinogenicity: A Class-Wide Concern
Aniline and its derivatives are a well-established class of compounds with significant genotoxic and carcinogenic potential.[10][11][12][13] The prevailing mechanism involves metabolic activation by cytochrome P450 enzymes to form reactive intermediates, such as nitrenium ions, which can then form covalent adducts with DNA.[11] This DNA damage, if not properly repaired, can lead to mutations and potentially initiate carcinogenesis.
-
Mechanism of Genotoxicity: The proposed bioactivation pathway for aromatic amines, which is likely applicable to 3-Chloro-4-methoxyaniline, is initiated by N-hydroxylation.[11][13] This is a critical step that converts the relatively inert amine into a more reactive hydroxylamine. Subsequent conjugation reactions, such as sulfation or acetylation, can further enhance its reactivity and ability to form DNA adducts.[13] Even with substitutions at the ortho positions, which might be expected to provide steric hindrance, genotoxicity can still be observed in aniline derivatives.[10]
-
Carcinogenic Potential: Given that 4-chloroaniline is considered a potential human carcinogen, it is prudent to handle 3-Chloro-4-methoxyaniline with extreme caution and presume a similar carcinogenic risk until proven otherwise.[14][15]
Caption: Inferred genotoxicity pathway for 3-Chloro-4-methoxyaniline.
Metabolism
The metabolism of 3-Chloro-4-methoxyaniline is anticipated to follow pathways observed for other chlorinated anilines. Studies on p-chloroaniline have demonstrated that ortho-hydroxylation followed by sulfation is a major metabolic route in mammals.[16] In aquatic species, N-acetylation has been identified as a dominant metabolic pathway for 4-chloroaniline.[17] Therefore, a preliminary investigation should consider the potential for N-acetylation, ring hydroxylation, and subsequent conjugation reactions (sulfation and glucuronidation) as key metabolic transformations of 3-Chloro-4-methoxyaniline.
Potential Antiplasmodial Activity
A compelling, albeit indirect, piece of evidence for a specific biological activity comes from a study on the structurally related compound, 3-chloro-4-(4-chlorophenoxy) aniline. This compound has demonstrated antiplasmodial (antimalarial) activity and is believed to act by inhibiting the Plasmodium enoyl acyl carrier protein reductase, a key enzyme in fatty acid synthesis.[18] This finding provides a strong rationale for investigating the antiplasmodial potential of 3-Chloro-4-methoxyaniline.
A Roadmap for Preliminary Investigation: Experimental Protocols
A systematic evaluation of 3-Chloro-4-methoxyaniline requires a tiered approach, starting with in vitro assays to assess its cytotoxic and genotoxic potential, followed by more specific biological activity screening.
Tier 1: Cytotoxicity and Genotoxicity Assessment
3.1.1. In Vitro Cytotoxicity Assay (MTT Assay)
This initial screen determines the concentration range of the compound that is toxic to cells, which is crucial for designing subsequent experiments. The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[2][11][17][19]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity, or a relevant cancer cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 3-Chloro-4-methoxyaniline in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include vehicle controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
3.1.2. Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[14][20][21][22][23] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The assay measures the ability of the test compound to cause a reverse mutation that restores the ability of the bacteria to synthesize histidine and grow on a histidine-free medium.
-
Principle: The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver), which contains cytochrome P450 enzymes that can convert pro-mutagens into active mutagens. An increase in the number of revertant colonies compared to the control indicates a mutagenic effect.
-
Protocol:
-
Preparation: Prepare the test compound solutions, bacterial cultures, and S9 mix (if required).
-
Incubation: In a test tube, combine the test compound, the bacterial strain, and either the S9 mix or a buffer.
-
Plating: Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies and this increase is at least double the background reversion rate.
-
3.1.3. In Vitro Micronucleus Assay
This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[10][12][16][24][25]
-
Principle: Cells are treated with the test compound, and after one cell division, the formation of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) is assessed in binucleated cells (cells that have completed mitosis but not cytokinesis, typically achieved by adding cytochalasin B).
-
Protocol:
-
Cell Treatment: Treat a suitable cell line (e.g., human peripheral blood lymphocytes or CHO cells) with various concentrations of 3-Chloro-4-methoxyaniline, with and without S9 metabolic activation.
-
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis.
-
Cell Harvesting: Harvest the cells and fix them onto microscope slides.
-
Staining: Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
-
3.1.4. Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[7][13][26][27]
-
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
-
Protocol:
-
Cell Treatment and Embedding: Treat cells with 3-Chloro-4-methoxyaniline, then embed them in low-melting-point agarose on a slide.
-
Lysis: Lyse the cells to remove membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: Expose the DNA to an alkaline buffer to unwind it and then perform electrophoresis.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Data Analysis: Quantify the DNA damage by measuring the tail length, tail intensity, or tail moment using specialized software.
-
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Methodological & Application
Application Notes and Protocols for the Utilization of 3-Chloro-4-methoxyaniline Hydrochloride in Pharmaceutical Intermediate Synthesis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 3-Chloro-4-methoxyaniline hydrochloride as a pivotal intermediate in pharmaceutical synthesis. This document elucidates the compound's chemical properties, outlines detailed synthetic protocols, and explains the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability.
Introduction: The Strategic Importance of this compound
3-Chloro-4-methoxyaniline, and its hydrochloride salt, is a substituted aniline derivative that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] The specific arrangement of the chloro and methoxy groups on the aniline ring imparts unique reactivity and physicochemical properties that are instrumental in constructing the molecular architecture of various drugs.[3] The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy group influence the regioselectivity of subsequent reactions, making it a versatile precursor for targeted molecular elaboration.[4] This guide will delve into the practical applications of this compound, with a focus on its role in the synthesis of key pharmaceutical intermediates.
Physicochemical and Safety Profile
A thorough understanding of the physical, chemical, and safety properties of a starting material is paramount for successful and safe laboratory execution. The data for 3-Chloro-4-methoxyaniline and its hydrochloride salt are summarized below.
| Property | Value | Source |
| Chemical Formula | C₇H₉Cl₂NO | [5] |
| Molecular Weight | 194.06 g/mol | [5] |
| Appearance | Off-white, yellowish to green or brown flakes | [2][6] |
| Melting Point | 50-55 °C (for free base) | [6][7] |
| Solubility | Sparingly soluble in water | [2] |
| CAS Number | 6329-90-4 (for hydrochloride) | [5] |
| Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H351 (Suspected of causing cancer), H412 (Harmful to aquatic life with long lasting effects) | [8] |
| Precautionary Statements | P201, P261, P273, P280 | [8] |
Application in Pharmaceutical Synthesis: A Case Study in the Pathway to Avanafil
A significant application of chloro-methoxy aniline derivatives is in the synthesis of selective phosphodiesterase type 5 (PDE-5) inhibitors, such as Avanafil, which is used for the treatment of erectile dysfunction.[9] While the direct precursor to a key Avanafil intermediate is 3-chloro-4-methoxybenzylamine, 3-Chloro-4-methoxyaniline serves as a readily available starting material for its synthesis. The following sections detail a validated protocol for this transformation and subsequent coupling reaction.
Rationale for Synthetic Strategy
The overall synthetic strategy involves the conversion of the aniline functionality of 3-Chloro-4-methoxyaniline into a benzylamine. This is a crucial transformation as the benzylamine moiety is required for the subsequent nucleophilic substitution reaction to build the core structure of the target pharmaceutical intermediate. The hydrochloride salt of 3-Chloro-4-methoxyaniline ensures stability and enhances handling properties. Prior to reaction, it is typically neutralized to the free aniline.
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Application Notes: Synthesis of Azo Dyes Utilizing 3-Chloro-4-methoxyaniline HCl
Introduction: The Role of 3-Chloro-4-methoxyaniline in Modern Dye Chemistry
Azo dyes represent the most extensive and versatile class of synthetic organic colorants, distinguished by the presence of one or more azo groups (–N=N–).[1][2] Their widespread industrial use in textiles, printing, and pigments stems from their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable through structural modification.[2][3] The synthesis is a classic two-stage process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][4]
This document provides a detailed technical guide on the application of 3-Chloro-4-methoxyaniline hydrochloride (HCl) as the primary amine, or "diazo component," in the synthesis of monoazo dyes. The strategic placement of a chloro (–Cl) and a methoxy (–OCH₃) group on the aniline ring is not arbitrary. The electron-withdrawing nature of the chlorine atom and the electron-donating methoxy group influence the electronic properties of the resulting diazonium salt and, consequently, the final dye's shade, stability, and fastness properties. These application notes are designed for researchers in organic synthesis, materials science, and chemical development, offering a robust framework for laboratory-scale production and characterization.
Pre-synthesis Considerations: Properties and Safety
A thorough understanding of the starting material's properties and handling requirements is paramount for experimental success and laboratory safety.
Physicochemical Properties of 3-Chloro-4-methoxyaniline HCl
| Property | Value | Source |
| Chemical Name | This compound | PubChem |
| CAS Number | 5345-54-0 | |
| Molecular Formula | C₇H₉Cl₂NO | N/A |
| Molecular Weight | 194.06 g/mol | N/A |
| Appearance | Solid | |
| Melting Point | 50-55 °C | |
| Linear Formula | ClC₆H₃(OCH₃)NH₂ · HCl |
Critical Safety & Handling Protocols
3-Chloro-4-methoxyaniline is classified as harmful if swallowed (Acute Toxicity 4, Oral).[5] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, impervious gloves, and a lab coat.[6] When handling the solid powder, use a dust mask (e.g., N95) or work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation.[7]
-
Handling: Avoid all personal contact.[7] Do not eat, drink, or smoke in the handling area.[6][7] Keep containers securely sealed when not in use.[7]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and flush skin with running water and soap.[6][7]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes.[6]
-
Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[6]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[6]
-
-
Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[6]
The Synthetic Pathway: Mechanism and Rationale
The synthesis of an azo dye from 3-Chloro-4-methoxyaniline is a sequential process involving the formation of a highly reactive diazonium salt, which then acts as an electrophile in an aromatic substitution reaction.
Stage 1: Diazotization
Diazotization is the conversion of the primary aromatic amine into a diazonium salt.[1][4] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[8]
Causality: The reaction must be performed at low temperatures (0–5 °C) because diazonium salts are unstable at higher temperatures and can decompose, prematurely liberating nitrogen gas.[1][4] The acid serves two purposes: it reacts with sodium nitrite to produce the necessary nitrous acid and it protonates the amine, making it soluble in the aqueous medium.
Stage 2: Azo Coupling
The azo coupling is an electrophilic aromatic substitution reaction.[9] The freshly prepared, cold diazonium salt solution is added to a solution of a "coupling component"—an electron-rich aromatic compound such as a phenol or another aromatic amine.[1][9] The diazonium ion (Ar-N₂⁺) acts as a weak electrophile, and coupling occurs at an activated position on the coupling component, typically para to an electron-donating group.[9]
Causality: For phenolic coupling components (like 2-naphthol), the reaction is typically run under mild alkaline conditions (pH 7.5-8.5).[10] This deprotonates the phenol to form a more strongly activating phenoxide ion, which enhances the nucleophilicity of the aromatic ring and facilitates the electrophilic attack by the diazonium salt.[10]
General Reaction Scheme
The following diagram illustrates the overall transformation.
Caption: General reaction scheme for azo dye synthesis.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for synthesizing a representative red azo dye by coupling diazotized 3-Chloro-4-methoxyaniline with 2-Naphthol.
Protocol 1: Diazotization of 3-Chloro-4-methoxyaniline HCl
-
Preparation: In a 250 mL beaker, suspend 1.94 g (0.01 mol) of 3-Chloro-4-methoxyaniline HCl in a mixture of 3 mL of concentrated hydrochloric acid and 20 mL of deionized water. Stir with a magnetic stir bar until a fine slurry is formed.[1]
-
Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0–5 °C with continuous stirring. It is critical to maintain this temperature range throughout the procedure.[1][4]
-
Nitrite Solution: In a separate small beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.
-
Reaction: Using a dropping funnel or pipette, add the sodium nitrite solution dropwise to the cold aniline suspension over 15–20 minutes.[1] Ensure the tip of the pipette is below the surface of the liquid. The reaction is exothermic; maintain the temperature below 5 °C by adjusting the addition rate and adding more ice to the bath if necessary. The solid should dissolve, forming a clear solution of the diazonium salt.
-
Completion: After the addition is complete, continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction goes to completion.[1]
-
(Optional) Quality Control: Check for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. An immediate blue-black color indicates excess nitrous acid. If the test is negative, a small amount of additional sodium nitrite solution may be needed. If positive, the excess can be quenched by adding a small amount of sulfamic acid until the test is negative.[4] The diazonium salt solution is now ready for immediate use in the coupling step.
Protocol 2: Azo Coupling with 2-Naphthol
-
Preparation of Coupling Component: In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.[1]
-
Cooling: Cool this solution to 0–5 °C in an ice bath with vigorous stirring.[1]
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with continuous and efficient stirring.[4]
-
Precipitation: A brightly colored (typically red) precipitate of the azo dye will form immediately.[4] Maintain the temperature below 5 °C and continue stirring for 30–60 minutes to ensure the coupling is complete.[4]
Protocol 3: Isolation and Purification
-
Isolation: Isolate the crude dye by vacuum filtration using a Büchner funnel.[1][4]
-
Washing: Wash the filter cake with several portions of cold deionized water until the filtrate is neutral to litmus paper. This removes unreacted salts and other water-soluble impurities.[1][4]
-
Drying: Press the cake dry on the funnel, then transfer the solid to a watch glass and dry in a vacuum oven at 60 °C until a constant weight is achieved.[1]
-
Purification (Optional): The crude dye can be further purified by recrystallization from a suitable solvent like ethanol or glacial acetic acid to remove insoluble impurities and improve crystalline quality.[4]
Workflow Visualization and Data Presentation
Experimental Workflow Diagram
Caption: Experimental workflow for azo dye synthesis.
Typical Reaction and Product Data
The following table summarizes expected quantitative data. Yields and spectral data are dependent on specific reaction conditions and the purity of reagents.
| Parameter | Typical Value | Notes |
| Reactant Molar Ratio | 1:1:1 (Aniline:Nitrite:Naphthol) | A slight excess of nitrite is sometimes used. |
| Reaction Temperature | 0–5 °C | Critical for diazonium salt stability.[1][4] |
| Reaction Time | Diazotization: ~45 min; Coupling: ~60 min | Monitor for completion. |
| Crude Yield | 75–90% | Dependent on technique and purity. |
| λmax (in Ethanol) | Varies (e.g., 480–520 nm) | The wavelength of maximum absorbance in the visible spectrum. |
| Appearance | Colored Crystalline Solid | Color depends on the coupling component. |
Characterization of Synthesized Azo Dyes
Confirmation of the synthesized dye's structure and purity is essential. Standard analytical techniques include:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and confirm the color properties of the dye.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups. Expect to see a characteristic peak for the N=N stretch (around 1580-1630 cm⁻¹), as well as vibrations corresponding to the aromatic rings and substituents.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the complete chemical structure and confirm the position of the azo coupling.[11][12]
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.[11]
Applications and Further Research
Azo dyes derived from 3-Chloro-4-methoxyaniline are versatile intermediates.
-
Textile Dyes: These compounds can be developed into disperse dyes for synthetic fibers like polyester.[12]
-
Pigments: By increasing molecular weight and reducing solubility, they can be converted into pigments for paints, inks, and plastics.[1]
-
Research Applications: The straightforward synthesis makes these compounds excellent models for studying structure-property relationships in color chemistry and for developing new functional materials with specific optical or electronic properties.[1][13]
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National Center for Biotechnology Information. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. [Link]
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Plant Archives. SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. [Link]
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Application Note: A Practical Guide to the Derivatization of 3-Chloro-4-methoxyaniline for Research and Development
Abstract
3-Chloro-4-methoxyaniline is a substituted aniline that serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its utility is often unlocked through chemical derivatization of its primary amine functional group. This application note provides researchers, scientists, and drug development professionals with a detailed, step-by-step guide for two common and robust derivatization strategies: acetylation and sulfonylation. The protocols are designed to be self-validating, with explanations for key experimental choices and methods for verifying successful synthesis.
Introduction: The Rationale for Derivatization
3-Chloro-4-methoxyaniline, also known as 3-Chloro-p-anisidine, is an aromatic amine whose chemical properties are dictated by the interplay of its chloro, methoxy, and amino substituents.[1][2] While useful in its own right, its true synthetic potential is realized by modifying the nucleophilic amino group.
Derivatization serves several critical purposes in a research and development context:
-
Bioactivity Modification: In drug discovery, converting the primary amine to an amide or sulfonamide can drastically alter a molecule's pharmacological profile, including its binding affinity, metabolic stability, and cell permeability.
-
Improved Analyzability: For analytical chemistry, derivatization is a key strategy to enhance the performance of techniques like Gas Chromatography-Mass Spectrometry (GC-MS). Converting the polar amine to a less polar, more thermally stable derivative (e.g., an acetamide) improves chromatographic peak shape and prevents tailing.[3][4]
-
Synthetic Intermediates: Derivatization is often the first step in a multi-step synthesis, protecting the amine group or converting it into a different functional group required for subsequent reactions.
This guide focuses on providing field-proven protocols for acetylation and sulfonylation, two of the most fundamental and high-yielding transformations for this class of compound.
Foundational Chemical Principles
The reactivity of 3-Chloro-4-methoxyaniline is centered on the lone pair of electrons on the nitrogen atom of the amino group (-NH₂). This makes the amine a potent nucleophile, readily attacking electrophilic centers.
-
Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acid anhydride or acyl chloride. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent. In the case of acetic anhydride, this results in the formation of a stable N-acetylated amide, with acetic acid as a byproduct. The reaction is often buffered with a weak base like sodium acetate to neutralize the acid formed and drive the reaction to completion.[5]
-
Sulfonylation: This involves the reaction of the amine with a sulfonyl chloride, such as benzenesulfonyl chloride. Similar to acylation, the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a stable sulfonamide linkage. A base, such as pyridine or triethylamine, is typically required to act as a catalyst and to scavenge the hydrochloric acid (HCl) generated during the reaction.[6][7]
The overall workflow for these derivatizations is outlined in the diagram below.
Caption: General workflow for the derivatization of 3-Chloro-4-methoxyaniline.
Experimental Protocols
The following protocols provide step-by-step methodologies for the derivatization of 3-Chloro-4-methoxyaniline.
Protocol 1: Acetylation with Acetic Anhydride
Objective: To synthesize N-(3-chloro-4-methoxyphenyl)acetamide, a common derivative for improving analytical tractability (GC-MS) and serving as a synthetic intermediate.
Causality: This protocol is adapted from the standard procedure for acetylating anilines.[5] Aniline is first protonated with HCl to make it soluble in the aqueous medium. Acetic anhydride is the acetylating agent. Sodium acetate is added immediately after to act as a buffer, deprotonating the anilinium hydrochloride in situ to regenerate the nucleophilic free amine, which then reacts. The sodium acetate also neutralizes the acetic acid byproduct, preventing equilibrium reversal and driving the reaction towards the product.
Caption: Reaction scheme for the acetylation of 3-Chloro-4-methoxyaniline.
Materials and Reagents:
-
3-Chloro-4-methoxyaniline (M.W. 157.60 g/mol )[8]
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Acetic Anhydride
-
Sodium Acetate (anhydrous)
-
Deionized Water
-
Ethanol (95%)
Instrumentation:
-
Magnetic stirrer with stir bar
-
100 mL Erlenmeyer flask or beaker
-
Ice bath
-
Büchner funnel and vacuum flask for filtration
-
Melting point apparatus
Step-by-Step Procedure:
-
Dissolution: In a 100 mL Erlenmeyer flask, suspend 1.58 g (10.0 mmol) of 3-Chloro-4-methoxyaniline in 30 mL of deionized water.
-
Acidification: While stirring, slowly add 1.0 mL of concentrated HCl. Stir until the aniline salt fully dissolves, forming a clear solution.
-
Reagent Preparation: In a separate small beaker, prepare a solution of 1.07 g (13.0 mmol) of sodium acetate in 10 mL of water. Separately, measure out 1.2 mL (approx. 1.3 g, 12.7 mmol) of acetic anhydride.
-
Reaction: To the stirring aniline hydrochloride solution, add the 1.2 mL of acetic anhydride in one portion. Immediately follow this by adding the entire sodium acetate solution.
-
Precipitation: A voluminous white precipitate of the acetamide derivative should form almost instantly. Continue stirring the mixture for 15 minutes to ensure the reaction goes to completion.
-
Isolation: Cool the flask in an ice bath for 20 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2x 20 mL) to remove any salts and residual acid.
-
Purification: The crude product can be recrystallized from a minimal amount of hot 95% ethanol/water mixture to yield fine, white needles.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at 50°C to a constant weight.
Safety Precautions: Acetic anhydride and concentrated HCl are corrosive and have irritating vapors. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 2: Sulfonylation with Benzenesulfonyl Chloride
Objective: To synthesize N-(3-chloro-4-methoxyphenyl)benzenesulfonamide, a core structure found in many biologically active molecules.
Causality: This protocol uses pyridine as both the solvent and the base. Pyridine is an effective catalyst and, crucially, it neutralizes the HCl that is generated as a byproduct of the reaction between the amine and the sulfonyl chloride.[6] Removing the HCl is essential to prevent it from protonating the starting amine, which would render the amine non-nucleophilic and halt the reaction. The reaction is run at 0°C initially to control the exothermic nature of the addition.
Caption: Reaction scheme for the sulfonylation of 3-Chloro-4-methoxyaniline.
Materials and Reagents:
-
3-Chloro-4-methoxyaniline (M.W. 157.60 g/mol )
-
Benzenesulfonyl Chloride
-
Pyridine (anhydrous)
-
Hydrochloric Acid (2 M)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Instrumentation:
-
Magnetic stirrer with stir bar
-
Round-bottom flask with a septum
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.58 g (10.0 mmol) of 3-Chloro-4-methoxyaniline.
-
Dissolution: Add 20 mL of anhydrous pyridine to the flask. Stir until the starting material is fully dissolved.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reagent: While maintaining the temperature at 0°C, add 1.3 mL (approx. 1.8 g, 10.2 mmol) of benzenesulfonyl chloride dropwise over 10 minutes. A precipitate (pyridinium chloride) may form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into 100 mL of 2 M HCl in a separatory funnel. This will neutralize the excess pyridine.
-
Extraction: Extract the aqueous layer with two portions of dichloromethane or ethyl acetate (2x 50 mL).
-
Washing: Combine the organic extracts and wash them sequentially with 50 mL of deionized water and 50 mL of brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude sulfonamide.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) or by column chromatography.
Safety Precautions: Benzenesulfonyl chloride is corrosive and a lachrymator. Pyridine is flammable and has a strong, unpleasant odor. Both must be handled in a fume hood with appropriate PPE.
Data Summary and Characterization
Successful derivatization should be confirmed by analytical techniques.
Table 1: Physicochemical Properties of Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 3-Chloro-4-methoxyaniline | C₇H₈ClNO | 157.60 | 50-55 | Off-white to beige solid |
| N-(3-chloro-4-methoxyphenyl)acetamide | C₉H₁₀ClNO₂ | 199.63 | ~125-128 | White crystalline solid |
| N-(3-chloro-4-methoxyphenyl)benzenesulfonamide | C₁₃H₁₂ClNO₃S | 297.76 | ~138-141 | White to off-white solid |
Table 2: Comparison of Derivatization Protocols
| Parameter | Protocol 1: Acetylation | Protocol 2: Sulfonylation |
| Reaction Type | Nucleophilic Acyl Substitution | Nucleophilic Substitution on Sulfur |
| Key Reagents | Acetic Anhydride, Sodium Acetate | Benzenesulfonyl Chloride, Pyridine |
| Solvent | Water | Pyridine |
| Temperature | Room Temperature | 0°C to Room Temperature |
| Reaction Time | < 30 minutes | 4-6 hours |
| Work-up | Simple filtration | Liquid-liquid extraction |
| Expected Yield | > 90% | 75-90% |
Verification Methods:
-
TLC: Compare the product spot (co-spotted with starting material) to the starting material spot. A new spot with a different Rf value should appear, and the starting material spot should diminish or disappear.
-
Melting Point: A sharp melting point close to the literature value for the purified product indicates high purity.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the N-H stretches of the primary amine (typically two bands around 3350-3450 cm⁻¹) and the appearance of a strong carbonyl (C=O) stretch for the amide (~1660 cm⁻¹) or S=O stretches for the sulfonamide (~1330 and 1160 cm⁻¹).
Conclusion
The acetylation and sulfonylation protocols detailed in this application note represent reliable and efficient methods for the derivatization of 3-Chloro-4-methoxyaniline. These procedures provide a solid foundation for researchers in drug discovery, chemical synthesis, and analytical science. By understanding the principles behind these reactions and following the detailed steps, scientists can confidently produce these valuable derivatives for further application and analysis.
References
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N. Arshi et al. (2009). Synthesis of Schiff Bases via Environmentally Benign and Energy-Efficient Greener Methodologies. ResearchGate. Available at: [Link]
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Youn et al. Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]
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Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. organic-chemistry.org. Available at: [Link]
- Google Patents. (2003). Process to prepare sulfonamides. US20030236437A1.
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National Center for Biotechnology Information. (n.d.). 3-Chloro-4-methoxyaniline. PubChem Compound Database. Available at: [Link]
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LCGC International. (2018). Analyte Derivatization as an Important Tool for Sample Preparation. LCGC International. Available at: [Link]
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Der Pharma Chemica. (2016). Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. Der Pharma Chemica. Available at: [Link]
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Chen, S. W. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1). Available at: [Link]
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Solubility of Things. (n.d.). 3-Chloro-4-methoxyaniline. solubilityofthings.com. Available at: [Link]
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ChemBK. (2024). 3-chloro-4-methoxyaniline. chembk.com. Available at: [Link]
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Jones, K., et al. (1988). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate. Available at: [Link]
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Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). chem.libretexts.org. Available at: [Link]
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Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. ResearchGate. Available at: [Link]
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Comprehensive Analytical Strategies for the Characterization of 3-Chloro-4-methoxyaniline Hydrochloride
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive guide to the analytical techniques required for the complete characterization of 3-Chloro-4-methoxyaniline hydrochloride, a key intermediate in pharmaceutical synthesis. The protocols and methodologies detailed herein are designed for researchers, analytical scientists, and drug development professionals to ensure the identity, purity, and stability of this compound. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, grounding each protocol in established scientific principles. We will cover a multi-technique approach encompassing spectroscopic methods for structural elucidation (NMR, FT-IR, UV-Vis), and hyphenated chromatographic techniques (HPLC, GC-MS) for purity assessment and impurity profiling, thereby creating a self-validating system for quality control.
Introduction and Physicochemical Profile
This compound is a substituted aniline derivative frequently used as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Given its role as a starting material, rigorous characterization is imperative to ensure the quality, safety, and efficacy of the final drug product. The presence of impurities, including positional isomers, starting materials from its synthesis, or degradation products, can have significant impacts on downstream reactions and the toxicological profile of the API.
This document outlines a suite of analytical methods to create a complete analytical profile of the hydrochloride salt.
Table 1: Physicochemical Properties of 3-Chloro-4-methoxyaniline and its Hydrochloride Salt
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Synonyms | 3-Chloro-p-anisidine hydrochloride | [3] |
| Molecular Formula | C₇H₉Cl₂NO | [2] |
| Molecular Weight | 194.06 g/mol | [2] |
| Appearance | Off-white to yellowish or brown solid/flakes | [4] |
| Melting Point | 50-55 °C (for free base) | [4] |
| CAS Number | 5345-54-0 (free base) | [5] |
| IUPAC Name (free base) | 3-chloro-4-methoxyaniline | [5] |
The Overall Analytical Workflow
A robust characterization of a pharmaceutical intermediate follows a logical progression from identity confirmation to purity assessment. The workflow below illustrates the relationship between different analytical techniques to build a complete quality profile.
Caption: Comprehensive characterization workflow.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide fingerprint information that, when combined, unequivocally confirms the chemical structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the structure of organic molecules. For 3-Chloro-4-methoxyaniline, both ¹H and ¹³C NMR are required for full structural confirmation.
-
Causality & Rationale: The proton NMR (¹H) will confirm the number and connectivity of hydrogen atoms, identifying the distinct aromatic protons, the methoxy group, and the amine protons. The carbon NMR (¹³C) will confirm the presence of the 7 unique carbon atoms in the molecule's backbone.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The hydrochloride salt has better solubility in DMSO-d₆.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[6]
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program.
-
Set a spectral width of approximately 12 ppm.
-
Integrate all signals to determine proton ratios.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Set a spectral width of approximately 220 ppm.
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
Table 2: Predicted NMR Spectral Data for 3-Chloro-4-methoxyaniline
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~6.9-7.2 | d | Aromatic H adjacent to Cl |
| ~6.8-6.9 | dd | Aromatic H between NH₂ and OCH₃ | |
| ~6.7-6.8 | d | Aromatic H adjacent to NH₂ | |
| ~5.0 (broad) | s | -NH₂ (or -NH₃⁺) protons (exchangeable) | |
| ~3.8 | s | -OCH₃ protons | |
| ¹³C | ~148 | s | C-OCH₃ |
| ~142 | s | C-NH₂ | |
| ~123 | s | C-Cl | |
| ~120 | s | Aromatic CH | |
| ~115 | s | Aromatic CH | |
| ~113 | s | Aromatic CH | |
| ~56 | s | -OCH₃ |
Note: Actual shifts can vary based on solvent and concentration. Data is extrapolated from known spectra of similar compounds like 3-chloro-4-methylaniline and the free base.[5][7][8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Causality & Rationale: This technique will confirm the presence of the amine (N-H stretch), the ether (C-O stretch), the aromatic ring (C=C and C-H stretches), and the aryl-chloride (C-Cl stretch) functionalities. For the hydrochloride salt, the N-H stretching region may appear different (broader, shifted) compared to the free base, indicating the presence of the ammonium ion (-NH₃⁺).
Protocol: FT-IR (ATR or KBr Pellet)
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact using the pressure arm.
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.[6]
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Table 3: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3500 | N-H Stretch | Primary Amine (-NH₂) |
| 3200-2800 (broad) | N-H Stretch | Ammonium Salt (-NH₃⁺) |
| 3100-3000 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | -OCH₃ |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1250-1200 | C-O Stretch | Aryl Ether |
| 1100-1000 | C-Cl Stretch | Aryl Chloride |
Note: Data based on typical ranges for functional groups and spectra of similar compounds.[5][9]
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule, serving as a confirmatory identity test. It is typically coupled with a chromatographic inlet like GC or LC.
-
Causality & Rationale: When analyzed by GC-MS, the hydrochloride salt will thermally desalt in the hot injector to the free base. The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the free base (C₇H₈ClNO). The isotopic pattern of this peak, showing an M+2 peak approximately one-third the intensity of the M⁺ peak, is a definitive indicator of the presence of one chlorine atom.
Protocol: See Section 4.2 (GC-MS)
Expected Fragmentation (Electron Ionization):
-
Molecular Ion (M⁺): m/z 157 (and 159 due to ³⁷Cl isotope).[5]
-
Key Fragments:
-
m/z 142: [M-CH₃]⁺, loss of the methyl group.[5]
-
m/z 114: [M-CH₃-CO]⁺, subsequent loss of carbon monoxide.
-
UV-Vis Spectrophotometry
This technique provides information about the electronic transitions within the molecule's chromophore.
-
Causality & Rationale: The substituted benzene ring acts as a chromophore. The UV spectrum is useful for determining an optimal detection wavelength for HPLC analysis and can serve as a simple identity check.
Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable UV-transparent solvent, such as methanol or ethanol.
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Scan the sample from 400 nm down to 200 nm, using the solvent as a blank.
-
Identify the wavelength(s) of maximum absorbance (λₘₐₓ). For substituted anilines, expect maxima in the 230-250 nm and 280-300 nm regions.[10]
-
Chromatographic Techniques for Purity and Impurity Profiling
Chromatography is essential for separating the main compound from any impurities, allowing for accurate quantification.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is the gold standard for purity and assay determination in the pharmaceutical industry.[11][12] Such a method must be able to separate the main peak from all potential process impurities and degradation products.
-
Causality & Rationale: A reversed-phase C18 column is chosen as it is well-suited for separating moderately polar aromatic compounds.[13] A buffered mobile phase (e.g., pH 3-5) is used to ensure the amine is protonated and yields a good peak shape. Gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable runtime.[11]
Caption: Logic for stability-indicating HPLC method development.
Protocol: Reversed-Phase HPLC for Purity and Assay
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA or UV detector.
-
Sample Preparation:
-
Standard: Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample: Prepare the sample in the same manner as the standard.
-
Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is a typical choice.
-
-
Chromatographic Conditions:
Table 4: HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Good retention and selectivity for aromatic amines.[14][15] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~3) | Buffers the mobile phase to ensure consistent protonation of the analyte.[15] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte. |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B | Ensures separation of polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detector | UV at 240 nm | Wavelength of high absorbance for good sensitivity. |
| Injection Vol. | 10 µL |
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.
-
Analysis & Calculation: Inject the blank, standard, and sample solutions. Calculate the purity by area percent and the assay against the reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile impurities, such as residual solvents from the synthesis, and for confirming the identity of the main component.
-
Causality & Rationale: The compound is sufficiently volatile and thermally stable (as the free base) to be analyzed by GC.[5] Coupling with a mass spectrometer allows for definitive peak identification based on mass spectra.[16] A mid-polarity column (e.g., 5% phenyl polysiloxane) provides good general-purpose separation.
Protocol: GC-MS for Identity and Volatile Impurities
-
Instrumentation: A GC system with a split/splitless injector coupled to a mass spectrometer (e.g., a quadrupole detector).
-
Sample Preparation: Dissolve ~10 mg of the sample in 10 mL of a suitable solvent like methanol or ethyl acetate.
-
GC-MS Conditions:
Table 5: GC-MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film | Industry-standard column for general-purpose analysis. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas, provides good efficiency. |
| Injector Temp. | 250 °C | Ensures rapid volatilization and thermal desaltation. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates volatile solvents from the higher-boiling analyte. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode, produces reproducible fragmentation. |
| MS Scan Range | m/z 40-400 | Covers the mass range of expected solvents and analyte fragments. |
Summary and Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. The combination of spectroscopic techniques (NMR, FT-IR, MS, UV-Vis) provides an unassailable confirmation of the molecule's identity and structure. Concurrently, the use of validated, stability-indicating chromatographic methods (HPLC, GC-MS) ensures that the material's purity meets the stringent requirements for its use in pharmaceutical manufacturing. By employing the protocols and rationale outlined in this guide, analytical laboratories can confidently establish the quality and integrity of this critical synthetic intermediate.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21441, 3-Chloro-4-methoxyaniline. Retrieved from [Link]
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Hua, H., et al. (2014). Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. The Royal Society of Chemistry. Retrieved from [Link]
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ChemBK. (n.d.). 3-chloro-4-methoxyaniline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12227889, this compound. Retrieved from [Link]
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Dong, M. W., & Hu, Y. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
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Rasayan J. Chem. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link]
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Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. ResearchGate. Retrieved from [Link]
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Al-Kindy, S. M. Z., et al. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Sultan Qaboos University House of Expertise. Retrieved from [Link]
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Siahmed, K., et al. (2018). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing. Retrieved from [Link]
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Analyst (RSC Publishing). (1983). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7255, 3-Chloro-4-methylaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7932, 3-Chloroaniline. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
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ORCA. (2015). The analysis of pesticides & related compounds using Mass Spectrometry. Retrieved from [Link]
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SIELC Technologies. (2018). 4-Chloroaniline. Retrieved from [Link]
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Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 3-Chloro-4-methoxyaniline
Abstract
This application note details a robust, high-performance liquid chromatography (HPLC) method for the quantitative analysis and purity determination of 3-Chloro-4-methoxyaniline. As a key intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries, ensuring the purity of this compound is critical for the quality and safety of the final products.[1] The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be stability-indicating through forced degradation studies, proving its specificity for analyzing the analyte in the presence of potential impurities and degradation products. This document provides a comprehensive protocol, including system suitability criteria, solution preparation, and method validation considerations based on International Council for Harmonisation (ICH) guidelines.
Introduction and Scientific Principles
3-Chloro-4-methoxyaniline (C₇H₈ClNO) is an aromatic amine whose purity can significantly impact reaction yields and the impurity profile of subsequent products.[2] High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy.[3][4]
The method described herein employs a reversed-phase chromatographic approach, which is optimal for separating moderately polar to non-polar small molecules.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected as the stationary phase. Its non-polar nature provides effective retention for the aromatic 3-Chloro-4-methoxyaniline, allowing for separation based on hydrophobicity. This is a standard and reliable choice for the analysis of aromatic amines and their potential impurities.[5]
-
Mobile Phase: A gradient elution using water and acetonitrile is employed. Acetonitrile is chosen for its low UV cutoff and viscosity, ensuring good peak shape and low system backpressure. An acid modifier, such as formic or phosphoric acid, is added to the mobile phase to control the ionization of the analyte and any basic impurities, which is crucial for achieving sharp, symmetrical peaks and reproducible retention times.[4][6][7]
-
Gradient Elution: A gradient program, where the proportion of the organic solvent (acetonitrile) is increased over time, is utilized. This approach ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated from the main analyte peak and eluted from the column in a reasonable time frame, making the method suitable for comprehensive impurity profiling.[8]
-
UV Detection: The analyte contains a chromophore, making it suitable for UV detection. The wavelength is selected based on the UV absorbance maximum of 3-Chloro-4-methoxyaniline to ensure high sensitivity for both the parent compound and related substances.
Physicochemical Properties of the Analyte
A summary of the key properties of 3-Chloro-4-methoxyaniline is provided below.
| Property | Value | Source |
| Molecular Formula | C₇H₈ClNO | [1][2] |
| Molecular Weight | 157.60 g/mol | [2] |
| Appearance | Pale yellow to light yellow solid/crystals | [1] |
| Melting Point | 50-55 °C | [1] |
| CAS Number | 5345-54-0 | [1] |
Experimental Protocol
This protocol provides a self-validating system through the integration of rigorous system suitability testing prior to any sample analysis.
Instrumentation and Materials
| Category | Item | Specifications |
| Instrumentation | HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector |
| Data Acquisition | Chromatography Data System (CDS) | |
| Chromatography | Analytical Column | C18 Reversed-Phase Column, 250 mm x 4.6 mm, 5 µm particle size |
| Reagents | Acetonitrile | HPLC Grade |
| Water | HPLC or Milli-Q Grade | |
| Formic Acid | Analytical Grade | |
| 3-Chloro-4-methoxyaniline | Reference Standard (≥99% purity) |
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Preparation of Solutions
-
Diluent: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of 3-Chloro-4-methoxyaniline Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the 3-Chloro-4-methoxyaniline sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be equilibrated and its performance verified. Inject the Working Standard Solution six times and evaluate the following parameters.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | ≤ 2.0 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and system hardware.[9] |
Analysis Workflow
The logical flow from preparation to final result ensures a systematic and reproducible analysis.
Caption: HPLC Analysis Workflow from Preparation to Reporting.
Method Validation and Stability-Indicating Properties
For use in a regulated environment, the analytical method must be validated according to ICH guidelines to provide documented evidence of its reliability.[9][10] A crucial aspect of this validation is demonstrating the method's specificity through forced degradation studies, which qualifies it as "stability-indicating."[11][12]
A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, process impurities, or excipients.[8][12]
Forced Degradation Studies
Forced degradation studies are undertaken to identify potential degradation pathways and to prove that the analytical method can separate these degradants from the parent analyte.[13] The sample is subjected to stress conditions more severe than accelerated stability testing.[12]
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1N HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample heated at 105°C for 48 hours.
-
Photolytic Degradation: Sample exposed to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours) as per ICH Q1B.
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5] The chromatograms of the stressed samples are then evaluated to ensure peak purity of the main 3-Chloro-4-methoxyaniline peak and adequate resolution from all degradation products.
Caption: Logic Flow for Forced Degradation Studies.
Validation Parameters
The following parameters must be evaluated to fully validate the method:
-
Specificity: Confirmed through forced degradation and analysis of blanks and placebos (if applicable).[10]
-
Linearity: Assessed over a range of concentrations (e.g., 50-150% of the nominal concentration) to confirm a proportional response.[10][14]
-
Accuracy: Determined by spike-recovery studies at multiple levels to show how close the measured value is to the true value.[10]
-
Precision: Evaluated at the levels of repeatability (intra-assay) and intermediate precision (inter-day, inter-analyst) to demonstrate reproducibility.[9][10]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest analyte concentrations that can be reliably detected and quantified, respectively.[10]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like flow rate, column temperature, and mobile phase pH.[10]
Conclusion
The HPLC method presented provides a reliable and robust protocol for the quality control of 3-Chloro-4-methoxyaniline. The use of a standard C18 column with a gradient mobile phase allows for excellent separation and quantification. The successful execution of forced degradation studies confirms the stability-indicating nature of the method, making it suitable for routine purity testing and stability studies in a regulated environment. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals requiring a validated analytical procedure for this important chemical intermediate.
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Safe laboratory handling and storage procedures for 3-Chloro-4-methoxyaniline hydrochloride.
An Application Note and Protocol for the Safe Laboratory Handling and Storage of 3-Chloro-4-methoxyaniline hydrochloride
Introduction
This compound is an aromatic amine, a chemical class widely utilized as an intermediate in the synthesis of pharmaceuticals and dyes.[1] While invaluable in research and development, this compound presents significant health and safety challenges that necessitate rigorous handling and storage protocols. This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe management of this compound in a laboratory setting. The protocols herein are designed to be self-validating systems, integrating scientific principles with practical, field-proven safety measures to minimize exposure and ensure a safe working environment.
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is the foundation of its safe handling. The primary risks include acute toxicity, potential carcinogenicity, and skin sensitization.
1.1. Toxicological Profile
The primary routes of exposure are inhalation, ingestion, and skin contact.[2] Aromatic amines as a class are readily absorbed through the skin.[3]
-
Acute Toxicity: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[4][5]
-
Skin Sensitization: It may cause an allergic skin reaction.[6] Individuals predisposed to sensitization should take extra precautions.
-
Carcinogenicity: this compound is suspected of causing cancer (Carcinogenicity Category 2).[6] The U.S. National Institute for Occupational Safety and Health (NIOSH) maintains that there is no safe level of exposure to a carcinogen, and exposures should be kept as low as reasonably achievable.[7][8]
-
Methemoglobinemia: Like other aniline derivatives, this compound can interfere with the ability of blood to carry oxygen, leading to methemoglobinemia.[2][9] Symptoms include headache, dizziness, fatigue, and a bluish discoloration of the skin and lips (cyanosis).[2]
1.2. Physicochemical Properties and Hazards
The physical state of the compound (a solid) presents a risk of aerosolization, especially during weighing and transfer.[5] Upon heating, it may emit poisonous fumes, including nitrogen oxides and hydrogen chloride gas.[10]
| Property | Value | Source |
| Chemical Formula | C₇H₉Cl₂NO | [11] |
| Molecular Weight | 194.06 g/mol | [11] |
| Appearance | Solid (form may vary) | [1][12] |
| Melting Point | 50-55 °C | [12][13] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [12][14] |
| Solubility | Sparingly soluble in water. | [1] |
Engineering Controls: The First Line of Defense
The primary objective is to minimize exposure by containing the chemical at its source.
2.1. Chemical Fume Hoods and Ventilated Enclosures
All handling of this compound that could generate dust or vapors must be conducted in a certified chemical fume hood or a powder weighing station.[5] The airflow in a standard fume hood can sometimes be too high for accurately weighing fine powders, causing them to become airborne.[5] For this reason, a ventilated balance enclosure (VBE) or a glove box is the preferred engineering control for weighing potent compounds.[1][6]
Causality: Engineering controls are paramount because they physically separate the researcher from the hazard. A fume hood or VBE maintains a negative pressure environment, ensuring that any generated dust or vapors are captured and exhausted away from the user's breathing zone.
2.2. Eyewash Stations and Safety Showers
Ensure that eyewash stations and safety showers are readily accessible and located close to the workstation.[10] This is a critical precaution for immediate decontamination in the event of accidental skin or eye contact.
Personal Protective Equipment (PPE): The Last Barrier
PPE is not a substitute for robust engineering controls but serves as the final barrier between the individual and the chemical. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
3.1. Hand Protection
Due to the risk of skin absorption and sensitization, appropriate glove selection is critical.
-
Glove Type: While nitrile gloves are common in laboratories, they offer poor resistance to aromatic amines.[12][15] For prolonged contact or immersion, specialty gloves such as Viton® or laminate film gloves (e.g., SilverShield®) are recommended.[13] For short-term splash protection, double-gloving with thicker nitrile gloves (e.g., >5 mil) may be acceptable, but gloves must be changed immediately upon contact.[15]
-
Glove Integrity: Always inspect gloves for tears or punctures before use. Contaminated leather items, such as shoes or belts, cannot be decontaminated and must be discarded.[6]
Causality: The chemical structure of aromatic amines allows them to permeate standard glove materials like latex and thin nitrile.[13] Selecting gloves specifically resistant to this chemical class prevents dermal exposure and subsequent systemic toxicity or sensitization.
3.2. Eye and Face Protection
Wear tightly fitting chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[4] If there is a splash hazard, a face shield should be worn in addition to goggles.
3.3. Respiratory Protection
If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during spill cleanup, respiratory protection is required. A NIOSH-certified air-purifying respirator with particulate filters (N95 or higher) is necessary for handling the solid form.[12][14][16]
3.4. Protective Clothing
A lab coat is mandatory. For procedures with a higher risk of contamination, impervious clothing or a disposable gown should be used.[4] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[6]
Standard Operating Protocols
Adherence to standardized protocols is essential for ensuring reproducible safety.
4.1. Protocol for Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
4.2. Protocol for Weighing Solid this compound
This protocol is designed to minimize aerosol generation.
-
Preparation: Designate a specific area within a ventilated balance enclosure (VBE) or glove box for weighing. Cover the work surface with disposable absorbent paper.
-
Tare Container: Place a tared, sealable container on the analytical balance.
-
Dispensing: Using a micro-spatula, carefully transfer a small amount of the compound into the container. Avoid dropping the powder from a height. Automated powder dispensing systems can significantly improve safety and accuracy for this step.[6][10]
-
Sealing: Immediately and securely seal the container before removing it from the balance.
-
Decontamination: Carefully wipe the spatula with a solvent-dampened cloth (e.g., ethanol). Clean any residual powder from the balance and VBE surfaces using a damp cloth. Dispose of all contaminated wipes and absorbent paper as hazardous waste.
-
Transport: Transport the sealed container in a secondary, shatterproof container.
Causality: Weighing is a high-risk activity for potent solids due to the potential for creating fine, inhalable dust. Using a VBE contains this dust, and the "weigh-in-container" method prevents contamination of the balance.[5]
Safe Storage Procedures
Proper storage is crucial to prevent degradation, reaction with incompatible materials, and accidental release.
-
Container: Store in the original, tightly closed container in a dry, cool, and well-ventilated place.[1][4]
-
Location: Store in a designated, locked cabinet to restrict access.[6] OSHA guidelines recommend storing hazardous materials away from high-traffic areas and in appropriate safety cabinets.[17]
-
Segregation: This compound must be stored separately from incompatible materials.[2]
-
Labeling: All containers must be clearly labeled according to the Globally Harmonized System (GHS), indicating the chemical identity and associated hazards.[18]
Causality: Aromatic amines are basic and can react exothermically with acids. As reducing agents, they are incompatible with strong oxidizers. Proper segregation prevents dangerous chemical reactions that could lead to fire, explosion, or the release of toxic gases.
Emergency Procedures: Spill and Exposure Management
6.1. Accidental Spill Response
Prompt and correct response to a spill is critical to prevent wider contamination and exposure.
Caption: Decision Workflow for Spill Response.
Protocol for Small Spills (manageable by lab personnel):
-
Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent further spread.[6]
-
Collection: Do not dry sweep, as this will generate dust.[6] Dampen the material slightly with water to prevent dusting, then carefully sweep it into a container designated for hazardous waste.[6] Alternatively, use a vacuum cleaner fitted with a high-efficiency particulate air (H-Class HEPA) filter.[6]
-
Decontamination: Clean the spill area with soap and water, followed by a suitable laboratory decontaminant.
-
Disposal: Collect all contaminated materials (absorbent, PPE, cleaning cloths) in a sealed, labeled hazardous waste container.[6]
6.2. First Aid Measures for Exposure
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of running water and soap for at least 15 minutes. Seek medical attention if irritation or a rash develops.[4][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[4]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[4] Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge into drains or the environment.[4][6]
Conclusion
The safe handling of this compound is achievable through a multi-layered approach that prioritizes engineering controls, mandates the use of appropriate PPE, and requires strict adherence to established protocols. By understanding the specific hazards of this compound and the scientific reasoning behind these safety measures, researchers can effectively mitigate risks, protecting themselves, their colleagues, and the environment.
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Application Notes and Protocols for the Strategic Use of 3-Chloro-4-methoxyaniline in Synthesis
Abstract
3-Chloro-4-methoxyaniline is a versatile bifunctional building block of significant interest to researchers, medicinal chemists, and drug development professionals. Its unique electronic and steric properties, arising from the ortho-chloro and para-methoxy substituents on the aniline core, make it an invaluable synthon for accessing a diverse array of complex molecular architectures. The electron-donating methoxy group activates the ring for electrophilic substitution while the electron-withdrawing chloro group and the amine functionality provide orthogonal handles for various coupling and derivatization strategies. This guide provides an in-depth exploration of the experimental setups and detailed protocols for several key transformations involving 3-Chloro-4-methoxyaniline, including N-acylation, N-sulfonylation, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling. The causality behind experimental choices and self-validating aspects of each protocol are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Chemical Versatility of 3-Chloro-4-methoxyaniline
3-Chloro-4-methoxyaniline, also known as 3-chloro-p-anisidine, possesses a chemical structure ripe with synthetic potential. The primary aromatic amine serves as a potent nucleophile and a directing group, while the chloro substituent offers a robust site for palladium-catalyzed cross-coupling reactions. The methoxy group, a strong electron-donating substituent, modulates the reactivity of the aromatic ring and can influence the pharmacokinetic properties of derivative compounds.
This unique combination of functional groups allows for a modular and strategic approach to molecular design, making it a frequently utilized intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding the reactivity and optimal reaction conditions for this building block is paramount for its effective incorporation into synthetic routes.
Physicochemical and Safety Profile
A comprehensive understanding of the physical and safety properties of a starting material is a prerequisite for any successful and safe laboratory execution.
| Property | Value | Reference(s) |
| CAS Number | 5345-54-0 | [2] |
| Molecular Formula | C₇H₈ClNO | |
| Molecular Weight | 157.60 g/mol | [3] |
| Appearance | Off-white to yellowish or brown solid/flakes | [1][2] |
| Melting Point | 50-55 °C | [2][4] |
| Boiling Point | ~200 °C (rough estimate) | [4] |
| Solubility | Sparingly soluble in water | [1] |
| Hazard Summary | Harmful if swallowed (Acute Toxicity, Oral, Category 4). May cause skin and eye irritation. | [5][6] |
Safety Precautions: Researchers must consult the full Safety Data Sheet (SDS) before handling 3-Chloro-4-methoxyaniline.[5] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[5] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. In case of accidental exposure, refer to the first-aid measures outlined in the SDS.[5]
Core Reactions and Step-by-Step Protocols
The following sections provide detailed, field-proven protocols for key synthetic transformations of 3-Chloro-4-methoxyaniline. The rationale behind the choice of reagents, solvents, and conditions is explained to provide a deeper understanding of the reaction mechanics.
N-Acylation: Synthesis of N-(3-chloro-4-methoxyphenyl)acetamide
N-acylation of the primary amine is a fundamental transformation that serves to protect the amine, reduce its activating effect on the aromatic ring, or introduce a functional handle for further elaboration. The resulting acetamide is a common motif in pharmacologically active compounds. This protocol adapts established methods for aniline acylation.[7][8]
Reaction Principle: The nucleophilic amino group of 3-Chloro-4-methoxyaniline attacks the electrophilic carbonyl carbon of acetyl chloride. A base, such as pyridine or triethylamine, is used to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.
Caption: Workflow for N-Acylation.
Experimental Protocol:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-4-methoxyaniline (1.58 g, 10.0 mmol, 1.0 equiv.).
-
Solvent and Base Addition: Add anhydrous dichloromethane (DCM, 30 mL) and pyridine (1.21 mL, 15.0 mmol, 1.5 equiv.). Stir the mixture at room temperature until all solids dissolve.
-
Acylating Agent Addition: Cool the flask to 0 °C in an ice-water bath. Add acetyl chloride (0.78 mL, 11.0 mmol, 1.1 equiv.) dropwise via syringe over 10 minutes. Causality: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of di-acylated or other side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot indicates reaction completion.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 20 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ (20 mL), and finally brine (20 mL). Self-Validation: The aqueous washes are critical to remove the base and any unreacted acetyl chloride, ensuring the purity of the crude product.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield N-(3-chloro-4-methoxyphenyl)acetamide as a white to off-white solid.
N-Sulfonylation: Synthesis of N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamide
Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial properties and presence in various other drugs. N-sulfonylation of 3-Chloro-4-methoxyaniline with an arylsulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), is a key step in synthesizing these derivatives.[9][10]
Reaction Principle: Similar to acylation, the amino group acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the generated HCl.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-Chloro-4-methoxyaniline (1.58 g, 10.0 mmol, 1.0 equiv.) in pyridine (20 mL). Causality: Pyridine serves as both the solvent and the base, simplifying the reaction setup.
-
Reagent Addition: Add p-toluenesulfonyl chloride (2.10 g, 11.0 mmol, 1.1 equiv.) portion-wise to the stirred solution at room temperature. An initial exotherm may be observed.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (3:7 ethyl acetate/hexanes). The formation of a new, less polar spot and consumption of the starting aniline confirms progress.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove pyridine hydrochloride. The crude product can be purified by recrystallization from ethanol to afford N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamide. Self-Validation: The precipitation and washing steps are designed to efficiently remove the water-soluble byproducts, providing a high-purity solid.
Palladium-Catalyzed C-N Coupling: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, particularly for the synthesis of arylamines.[11] For 3-Chloro-4-methoxyaniline, the chloro substituent, while less reactive than bromo or iodo groups, can be effectively coupled with various primary or secondary amines using modern palladium catalyst systems. This protocol is based on established methods for challenging aryl chlorides.[1]
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[1] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the oxidative addition of the C-Cl bond.[6]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Experimental Protocol:
-
Catalyst Preparation (Glovebox/Inert Atmosphere): To an oven-dried Schlenk tube, add Pd₂(dba)₃ (46 mg, 0.05 mmol, 1.0 mol%), a bulky phosphine ligand such as XPhos (95 mg, 0.20 mmol, 4.0 mol%), and sodium tert-butoxide (NaOtBu) (673 mg, 7.0 mmol, 1.4 equiv.). Causality: The use of a pre-catalyst or generating the active Pd(0) in situ with a specific ligand is crucial for the challenging activation of the C-Cl bond. NaOtBu is a strong, non-nucleophilic base required for amine deprotonation.
-
Reagent Addition: Add 3-Chloro-4-methoxyaniline (788 mg, 5.0 mmol, 1.0 equiv.) and the desired amine partner (e.g., Aniline, 0.55 mL, 6.0 mmol, 1.2 equiv.).
-
Reaction Setup: Seal the Schlenk tube, evacuate, and backfill with argon or nitrogen (repeat 3 times). Add anhydrous toluene (25 mL) via syringe.
-
Reaction: Place the tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Periodically (and carefully) sample the reaction mixture to monitor progress by GC-MS or TLC.
-
Work-up: After cooling to room temperature, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude residue should be purified by flash column chromatography on silica gel to isolate the desired N-aryl product.
Palladium-Catalyzed C-C Coupling: Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds which are prevalent in many pharmaceutical agents.[3] 3-Chloro-4-methoxyaniline can be coupled with various boronic acids to introduce new carbon substituents at the 3-position.
Reaction Principle: The reaction involves a palladium-catalyzed cross-coupling between the organohalide (3-Chloro-4-methoxyaniline) and an organoboron species (boronic acid). The catalytic cycle is similar to the Buchwald-Hartwig reaction but involves a transmetalation step with the boronic acid derivative.[12] A base is required to activate the boronic acid for transmetalation.[13]
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-Chloro-4-methoxyaniline (788 mg, 5.0 mmol, 1.0 equiv.), the desired arylboronic acid (e.g., phenylboronic acid, 915 mg, 7.5 mmol, 1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) (2.07 g, 15.0 mmol, 3.0 equiv.). Causality: An excess of the boronic acid and a strong inorganic base are typically required to drive the reaction to completion, especially with a less reactive chloride substrate.
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (289 mg, 0.25 mmol, 5.0 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 25 mL), via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 8-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Add 25 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to obtain the desired biaryl product. Self-Validation: The biphasic solvent system and aqueous workup facilitate the removal of inorganic salts and excess boronic acid, simplifying purification.
Conclusion
3-Chloro-4-methoxyaniline is a highly valuable and strategically important building block for modern organic synthesis. The protocols detailed in this guide for N-acylation, N-sulfonylation, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling provide robust and reproducible methods for its derivatization. By understanding the underlying principles and the rationale for specific experimental conditions, researchers can confidently and safely employ this versatile intermediate to construct complex molecules for applications in drug discovery and materials science. The provided step-by-step procedures, coupled with insights into self-validating work-up and purification techniques, are designed to empower scientists to achieve their synthetic goals with high efficiency and purity.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21441, 3-Chloro-4-methoxyaniline. Retrieved from [Link]
-
ChemBK. (n.d.). 3-chloro-4-methoxyaniline. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Chloro-4-methoxy-aniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- U.S. Patent No. US20030176703A1. (2003). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
-
Semantic Scholar. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
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- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: 3-Chloro-4-methoxyaniline Hydrochloride as a Precursor in Agrochemical Synthesis
Introduction: The Strategic Role of a Versatile Building Block
In the intricate field of agrochemical development, the selection of starting materials is a critical determinant of synthesis efficiency, cost-effectiveness, and the biological activity of the final product. 3-Chloro-4-methoxyaniline, and its hydrochloride salt, serves as a pivotal intermediate in the synthesis of a range of bioactive molecules, particularly in the class of phenylurea herbicides. Its substituted aniline structure provides a versatile scaffold for constructing complex molecules that can modulate biological pathways in target weed species.
This guide provides a comprehensive overview of 3-Chloro-4-methoxyaniline hydrochloride, detailing its physicochemical properties, safety protocols, and its core application in the synthesis of the selective herbicide Monolinuron. The protocols herein are designed to be robust and self-validating, with an emphasis on the causality behind experimental choices to empower researchers in their synthetic endeavors.
Precursor Profile: Physicochemical Properties and Safety Mandates
A thorough understanding of the precursor's properties is fundamental to its safe and effective use in any synthetic protocol. 3-Chloro-4-methoxyaniline is a substituted aniline that is typically handled in its more stable hydrochloride salt form for improved shelf-life and handling characteristics.
2.1. Physicochemical Data
The properties of the free base, 3-Chloro-4-methoxyaniline, are summarized below. Researchers should note that the hydrochloride salt will exhibit different solubility and melting point characteristics.
| Property | Value | Source |
| Molecular Formula | C₇H₈ClNO | [1] |
| Molar Mass | 157.60 g/mol | [1][2] |
| Appearance | Pale yellow to off-white crystalline solid/flakes | [3][4] |
| Melting Point | 50-55 °C | [3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
| Water Solubility | Sparingly soluble | [4] |
| pKa | 4.14 ± 0.10 (Predicted) | [3] |
2.2. Safety & Handling
As a substituted aniline, this compound requires careful handling to minimize exposure and ensure laboratory safety.
-
Hazard Identification : The compound is harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][5] It may also cause skin and eye irritation.[4][6]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[5][6] In cases of poor ventilation or dust generation, a full-face respirator is recommended.[5]
-
Handling Procedures : Handle in a well-ventilated area, preferably a fume hood.[5] Avoid generating dust.[6] Do not eat, drink, or smoke in the handling area.[5][6] Wash hands thoroughly after handling.[6]
-
Storage : Store in a cool, dry, well-ventilated area in tightly sealed containers.[6][7]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.[6]
Core Application: Synthesis of the Phenylurea Herbicide Monolinuron
One of the most significant applications of 3-Chloro-4-methoxyaniline is in the synthesis of phenylurea herbicides like Monolinuron. These herbicides are potent inhibitors of photosynthesis, making them effective against a wide range of broadleaf weeds and annual grasses in various crops.[8][9]
3.1. Mechanistic Rationale
The synthesis of Monolinuron from 3-Chloro-4-methoxyaniline is a classic example of a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the aniline is nucleophilic and readily attacks the electrophilic carbon atom of an isocyanate group.
In this specific synthesis, the free base form of 3-Chloro-4-methoxyaniline is reacted with a suitable isocyanate precursor. The hydrochloride salt must first be neutralized to the free aniline to enable its nucleophilic character. The reaction proceeds as follows:
-
Deprotonation (Activation) : The this compound is treated with a base to generate the free aniline. This step is crucial as the protonated ammonium salt is not nucleophilic.
-
Nucleophilic Attack : The free aniline attacks the electrophilic carbonyl carbon of a methyl isocyanate derivative.
-
Proton Transfer : A proton transfer step results in the final, stable urea linkage, forming the Monolinuron molecule.
This reaction is highly efficient and is a cornerstone of industrial herbicide synthesis.
3.2. Experimental Protocol: Synthesis of Monolinuron
This protocol outlines a laboratory-scale synthesis of Monolinuron. The choice of an inert, anhydrous solvent is critical to prevent the isocyanate reagent from reacting with water, which would produce an unstable carbamic acid and ultimately lead to undesired side products.
Materials and Reagents:
-
This compound
-
N-Methyl-N-methoxycarbamoyl chloride (or a related methyl isocyanate precursor)
-
Anhydrous Toluene (or another suitable inert solvent like acetone)[10]
-
Triethylamine (or another suitable non-nucleophilic base)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of Monolinuron from 3-Chloro-4-methoxyaniline HCl.
Step-by-Step Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in anhydrous toluene.
-
Deprotonation : Add a slight molar excess of triethylamine to the solution. This neutralizes the hydrochloride salt, liberating the free aniline base which is necessary for the subsequent reaction. Stir for 15-20 minutes at room temperature.
-
Reagent Addition : Slowly add an equimolar amount of N-Methyl-N-methoxycarbamoyl chloride (dissolved in a small amount of anhydrous toluene) to the reaction mixture via a dropping funnel. The slow addition is crucial to control the exothermic nature of the reaction.
-
Reaction : Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours.[10] The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and then with deionized water. These washes remove unreacted starting materials and salts.
-
Isolation : Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent.
-
Purification : Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude Monolinuron can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield a colorless crystalline solid.[11]
3.3. Mechanism of Action of Monolinuron
Monolinuron is a selective, systemic herbicide that is absorbed by the roots and leaves of plants.[10] Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[9][10] By binding to the D1 protein of the PSII complex, it blocks the electron transport chain, preventing the conversion of light energy into chemical energy (ATP and NADPH).[12] This disruption leads to a cascade of events, including the production of reactive oxygen species, ultimately causing cell death, which manifests as yellowing and die-back of the leaves.[9]
3.4. Quality Control: Analytical Methods
Ensuring the purity and identity of the synthesized Monolinuron is a critical final step. High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.
-
Technique : Reversed-phase HPLC with UV detection is commonly employed.[13]
-
Column : A C18 column is typically used for separation.[13][14]
-
Mobile Phase : A gradient or isocratic system of acetonitrile and water is effective for eluting Monolinuron and separating it from impurities.[14]
-
Detection : UV detection at a wavelength around 245-247 nm is suitable for quantification.[13][14]
-
Validation : The method can be validated for specificity, accuracy, precision, and linearity to ensure reliable results, which is essential for quality control in a production setting.[15]
Conclusion
This compound is a valuable and versatile precursor in the agrochemical industry. Its utility in the straightforward and efficient synthesis of potent phenylurea herbicides like Monolinuron highlights its importance. By understanding its chemical properties, adhering to strict safety protocols, and applying robust synthetic and analytical methodologies as detailed in this guide, researchers can effectively leverage this key intermediate in the development of new and improved crop protection solutions.
References
-
Wikipedia. (n.d.). Monolinuron. Retrieved from [Link]
-
AERU - University of Hertfordshire. (n.d.). Monolinuron (Ref: HOE 002747). Retrieved from [Link]
-
Pesticide Info. (2024, May 19). Monuron Herbicide: Chemistry, Mode of Action, Formulations & Uses Explained [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Research Solutions Pages. (n.d.). Solid-phase extraction followed by high-performance liquid chromatographic analysis for monitoring herbicides in drinking water. Retrieved from [Link]
-
PubChem. (n.d.). Monolinuron. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-methylaniline hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-methoxyaniline. Retrieved from [Link]
-
ResearchGate. (2008). Determination of the phenylurea herbicide linuron and its metabolites in environmental samples by HPLC with serial ultraviolet and amperometric detection. Retrieved from [Link]
-
PubMed. (1998). Multiresidue HPLC methods for phenyl urea herbicides in water. Retrieved from [Link]
-
ChemBK. (n.d.). 3-chloro-4-methoxyaniline. Retrieved from [Link]
-
International Journal of Biosciences and Technology. (2020). VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF NOVALURON IN TECHNICAL AND FORMULATION PRODUCTS. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-chloro-4-methoxyaniline (C7H8ClNO). Retrieved from [Link]
- Google Patents. (2015). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
-
NJ.gov. (n.d.). Hazard Summary - 3-CHLORO-4-METHYL PHENYL ISOCYANATE. Retrieved from [Link]
- Google Patents. (2015). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
-
NIST WebBook. (n.d.). 3-Chloro-4-methylphenylisocyanate. Retrieved from [Link]
- Google Patents. (2013). CN102993023A - Preparation method of mono-substituted para-chloroaniline.
- Google Patents. (2012). CN102701996A - A method for preparing 3-chloro-4-methylaniline.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-4-methoxyaniline Hydrochloride
Welcome to the Technical Support Center for the synthesis of 3-Chloro-4-methoxyaniline hydrochloride. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind common synthetic procedures to empower you to overcome challenges and significantly improve your reaction yields and product purity.
Overview of Synthesis
The most prevalent and industrially relevant synthesis route to 3-Chloro-4-methoxyaniline is the reduction of its nitro precursor, 2-chloro-4-nitroanisole (also known as 3-chloro-4-methoxynitrobenzene). The resulting aniline is then typically converted to its hydrochloride salt for improved stability and handling.[1][2]
The core transformation is the reduction of an aromatic nitro group, a fundamental reaction in organic chemistry.[3][4] Common methods include catalytic hydrogenation or the use of dissolving metals in acidic media.[3][5][6] While seemingly straightforward, this reaction is often plagued by issues such as incomplete conversion, formation of by-products, and difficult purifications, all of which can drastically lower the yield.
This guide will focus on troubleshooting the reduction step and the subsequent hydrochloride salt formation.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is a multifaceted problem. To diagnose the root cause, a systematic approach is necessary. We recommend investigating the following areas in order, from most to least likely culprit.
A Logical Workflow for Troubleshooting Low Yield
Caption: Systematic workflow for diagnosing low yield.
-
Reagent Quality:
-
Starting Material: Impurities in the 2-chloro-4-nitroanisole can inhibit the reaction or lead to side products. Verify purity by techniques like GC-MS or NMR before starting.
-
Reducing Agent: This is a critical point.
-
Catalytic Hydrogenation (e.g., Pd/C, Pt/C): Catalyst activity can vary between batches. A low-activity catalyst will result in an incomplete reaction. Consider using a fresh batch or a different supplier. Raney Nickel is a cost-effective alternative but can be pyrophoric and may require careful handling.[7]
-
Metal/Acid (e.g., Fe/HCl, SnCl₂/HCl): The particle size and surface activation of the metal powder are crucial.[5] For iron, pre-washing with dilute acid to remove surface oxides can sometimes improve reactivity. Ensure the metal is used in sufficient excess.
-
-
-
Reaction Conditions:
-
Temperature: Many reduction reactions are exothermic. Poor temperature control can lead to runaway reactions and the formation of undesired by-products, including tars. Conversely, a temperature that is too low will result in a sluggish or stalled reaction.
-
Agitation: In heterogeneous reactions (catalytic hydrogenation or metal reductions), efficient stirring is paramount. Poor agitation leads to a low surface area of contact between the reactants, resulting in slow and incomplete conversion.
-
pH Control: When using metal/acid systems, maintaining an acidic environment is necessary for the reaction to proceed.[5] As the reaction progresses, the pH can change, potentially slowing the reduction.
-
-
Workup and Isolation:
-
The free aniline base (3-Chloro-4-methoxyaniline) has some solubility in water, but is more soluble in organic solvents.[8] Significant product loss can occur during aqueous extraction phases if the pH is not carefully controlled. The aniline is most soluble in the organic phase under basic conditions.
-
When forming the hydrochloride salt, ensure the use of a suitable solvent (e.g., isopropanol, diethyl ether) where the salt is insoluble to achieve maximum precipitation. Adding the HCl source (e.g., concentrated HCl or HCl gas) too quickly can lead to the trapping of impurities.
-
Q2: I'm observing significant dehalogenation (loss of chlorine). How can I minimize this side reaction?
Hydrodehalogenation is a common side reaction during the reduction of halogenated nitroaromatics, leading to the formation of 4-methoxyaniline as a major impurity.[7]
Probable Cause: This is most prevalent in catalytic hydrogenation, especially with palladium-based catalysts (Pd/C), which are known for their high activity in cleaving carbon-halogen bonds.[7] The issue is exacerbated by high hydrogen pressure, high temperature, and prolonged reaction times.
Recommended Actions & Rationale:
| Strategy | Action | Scientific Rationale |
| Catalyst Selection | Switch from Pd/C to a Platinum-based catalyst (Pt/C) .[7] | Platinum catalysts generally exhibit lower activity towards hydrodehalogenation compared to palladium for chloro-aromatics, offering higher selectivity for the desired product.[7][9] |
| Reaction Conditions | Operate at milder conditions : lower hydrogen pressure (e.g., 1-5 bar) and lower temperature (e.g., 25-50°C).[7][10] | The kinetics of dehalogenation are often more sensitive to temperature and pressure than nitro group reduction. Milder conditions favor the desired reaction pathway. |
| Catalyst Modifiers | Use a modified or "poisoned" catalyst. For example, the addition of small amounts of tin compounds like SnCl₂ has been shown to suppress dehalogenation when using Raney Nickel.[11] | These additives can selectively block the active sites on the catalyst surface that are responsible for the C-Cl bond cleavage, without significantly impacting the sites for nitro reduction. |
| Reaction Monitoring | Closely monitor the reaction progress using TLC, GC, or HPLC. Stop the reaction as soon as the starting material is consumed.[7] | Dehalogenation often becomes more significant after the highly reactive nitro group has been fully reduced. Avoiding extended reaction times prevents this secondary reaction. |
Q3: My reaction stalls and remains incomplete, even with extended time. What should I do?
Probable Causes & Solutions:
-
Catalyst Deactivation (Hydrogenation): The catalyst may be poisoned by impurities (e.g., sulfur compounds) in the starting material or solvent.
-
Solution: Purify the starting material or use higher purity solvents. If poisoning is suspected, filtering the reaction mixture and adding a fresh batch of catalyst can sometimes restart the reaction.
-
-
Insufficient Reducing Agent (Metal/Acid): The surface of the metal powder may become passivated by the formation of metal salts, preventing further reaction.[5]
-
Solution: Ensure vigorous stirring to mechanically break up the passivated layer. In some cases, the incremental addition of both the acid and metal powder throughout the reaction can maintain a steady rate.
-
-
Formation of Intermediates: Incomplete reduction can lead to the formation of stable intermediates like azoxy or azo compounds, which can be difficult to reduce further under the same conditions.[7] These intermediates can sometimes precipitate and coat the catalyst surface.
-
Solution: Increasing the hydrogen pressure or temperature may help push the reaction to completion.[7] Alternatively, switching to a more potent reduction system, like SnCl₂/HCl, might be necessary.
-
Q4: The final hydrochloride salt is off-color (e.g., brown or pink) and/or oily. How can I improve its quality?
Probable Cause: The color is typically due to trace impurities formed from oxidation or side reactions. Anilines, especially, are prone to air oxidation, which forms highly colored polymeric impurities.[12] An oily consistency indicates the presence of impurities that disrupt the crystal lattice of the hydrochloride salt.
Recommended Actions & Rationale:
-
Inert Atmosphere: During workup, after the reduction is complete and the catalyst/metal has been removed, handle the free aniline solution under an inert atmosphere (e.g., Nitrogen or Argon) to minimize air oxidation.
-
Charcoal Treatment: Before precipitating the hydrochloride salt, consider treating the organic solution of the free aniline with a small amount of activated carbon and then filtering. This is highly effective at removing colored, non-polar impurities.
-
Controlled Precipitation: Precipitate the hydrochloride salt by slowly adding the HCl source to the solution of the free base at a controlled temperature (e.g., 0-5°C). This promotes the formation of well-defined crystals and reduces the trapping of impurities.
-
Recrystallization: If the isolated salt is still impure, recrystallization is the most effective purification method. A common solvent system is a mixture of ethanol and diethyl ether or isopropanol and heptane. Dissolve the salt in a minimal amount of the hot polar solvent (ethanol/isopropanol) and then slowly add the non-polar solvent (ether/heptane) until turbidity is observed. Cooling will then yield purer crystals.
Baseline Experimental Protocol
This protocol for an iron/acid reduction serves as a validated starting point for your experiments.
Reaction: Reduction of 2-Chloro-4-nitroanisole using Iron
Caption: Experimental workflow for Iron/Acid reduction.
Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-nitroanisole (1.0 eq).
-
Reagents: Add a solvent mixture, typically ethanol and water (e.g., 4:1 v/v). To this suspension, add fine iron powder (e.g., 3-5 eq) and a catalyst such as ammonium chloride (e.g., 0.5 eq) or acetic acid.[13]
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. Monitor the reaction progress by TLC or GC analysis until the starting material is no longer visible (typically 2-4 hours).
-
Workup (Base Isolation): While still warm, filter the reaction mixture through a pad of Celite to remove the iron powder and iron salts. Rinse the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove most of the ethanol.
-
Add water to the residue and basify the aqueous solution with aqueous sodium hydroxide or sodium carbonate to a pH > 10.
-
Extract the free aniline product into an organic solvent like ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Salt Formation: Concentrate the organic solution. Dissolve the crude aniline in a minimal amount of a suitable solvent like isopropanol (IPA). Slowly add concentrated hydrochloric acid dropwise with stirring, often at a reduced temperature (0-10°C), until precipitation is complete.
-
Isolation: Collect the precipitated this compound by filtration, wash with a small amount of cold IPA or diethyl ether, and dry under vacuum.
References
-
Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. [Link]
-
Stoichiometric Zn or Fe Metal Reduction. Process Chemistry.[Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. NIH National Library of Medicine. [Link]
-
Catalytic hydrogenation of 3-chloro-4-methylnitrobenzene to 3-chloro-4-methylaniline over modified skeletal nickel. ResearchGate. [Link]
-
Reduction of Nitro Groups. Master Organic Chemistry. [Link]
-
3-Chloro-4-methoxyaniline. PubChem, NIH. [Link]
-
Kinetic investigations of 3‐chloronitrobenzene hydrogenation over Pd/Ti‐200 ppm catalyst. ResearchGate. [Link]
-
Optimizing Synthesis with 4-Chloro-3-methoxyaniline. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Kinetics of ortho-nitrochlorobenzene hydrogenation on platinum/carbon catalyst. ResearchGate. [Link]
-
3-Chloro-4-methoxyaniline Solubility. Solubility of Things. [Link]
- Preparation method of mono-substituted para-chloroaniline.
- Method for synthesizing 3-chloro-4-methylaniline.
-
3-Chloro-4-methylaniline hydrochloride. PubChem, NIH. [Link]
- Reduction of meta chloro nitrobenzene to meta chloro aniline.
-
Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts. PMC, NIH. [Link]
-
Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. ResearchGate. [Link]
- Method for preparing 3-bromo-4-methoxyaniline.
-
2-Chloro-1-methoxy-4-nitrobenzene. PubChem, NIH. [Link]
-
3-Nitrochlorobenzene. Wikipedia. [Link]
-
2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. NCBI. [Link]
-
This compound. PubChem, NIH. [Link]
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- 2. 2-Chloro-1-methoxy-4-nitrobenzene | C7H6ClNO3 | CID 21027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US2772313A - Reduction of meta chloro nitrobenzene to meta chloro aniline - Google Patents [patents.google.com]
- 11. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]
- 12. 3-Chloro-4-methylaniline | 95-74-9 [chemicalbook.com]
- 13. 3-CHLORO-4-(PHENETHYLOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Advanced Purification of 3-Chloro-4-methoxyaniline Hydrochloride
Welcome to the technical support center for the purification of 3-Chloro-4-methoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important chemical intermediate. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurity profile of your crude material is intrinsically linked to its synthetic route. A common synthesis involves the reduction of a nitro-group precursor, such as 2-chloro-4-nitrotoluene, followed by reactions to yield the final aniline.[1] Consequently, potential impurities include:
-
Unreacted Starting Materials: Residual nitro-aromatic compounds.
-
Isomeric Byproducts: Regioisomers formed during chlorination or other substitution reactions.
-
Process-Related Impurities: Reagents, catalysts (e.g., iron salts from nitro reduction), and solvents used in the synthesis.[2]
-
Degradation Products: Aromatic amines can be sensitive to air and light, leading to the formation of colored oxidative impurities. The free base form, in particular, may exhibit instability during long-term storage.[3]
A preliminary purity analysis by HPLC or GC-MS is crucial to identify the major and minor contaminants, which will inform the selection of the most effective purification strategy.[4][5]
Q2: Should I purify the compound as the hydrochloride salt or the free base?
A2: This is a critical decision that depends on the primary purification technique you intend to use.
-
For Recrystallization: The hydrochloride salt is often the preferred form. Its ionic nature typically results in higher crystallinity and lower solubility in many organic solvents compared to the free base, which can be advantageous for achieving high purity through crystallization.
-
For Column Chromatography: You must convert the hydrochloride salt to its free base form. The salt is highly polar and ionic, and it will exhibit very poor mobility and severe streaking on standard stationary phases like silica gel.[6][7][8] The free amine is less polar and will chromatograph more effectively.
The general workflow, if chromatography is necessary, involves an acid-base workup to isolate the free amine, followed by chromatographic purification, and finally, conversion back to the stable hydrochloride salt.
Purification Strategy Workflow
The following diagram outlines the decision-making process for purifying crude this compound.
Caption: Decision workflow for purification of 3-Chloro-4-methoxyaniline HCl.
Troubleshooting Guide: Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds. However, several issues can arise.
Q3: My compound "oiled out" as a liquid instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, or when its solubility is exceeded so rapidly that it doesn't have time to form a crystal lattice. This is a common issue, especially with compounds that have relatively low melting points (the free base melts at 50-55 °C).
-
Causality: The primary cause is often a solvent system in which the compound is too soluble or a cooling rate that is too rapid. If the boiling point of the solvent is higher than the melting point of the solute, oiling out is more likely.[9]
-
Solutions:
-
Reheat and Add Solvent: Reheat the solution until the oil redissolves completely. Add more of the primary solvent to reduce the overall saturation level.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. Do not place it directly in an ice bath. Insulating the flask can promote slow crystal growth.
-
Change Solvent System: Your chosen solvent may be inappropriate. Use a solvent in which the compound has lower solubility at higher temperatures or switch to a mixed-solvent system. For example, if you are using ethanol, try adding a poor solvent (an "anti-solvent") like water or hexane dropwise to the hot solution until it just becomes cloudy, then add a few drops of the good solvent (ethanol) to clarify it before cooling.[9]
-
Q4: My final product is still colored after recrystallization. How can I remove the color?
A4: Persistent color is usually due to highly conjugated impurities or oxidation byproducts that are present in small quantities but have strong chromophores.
-
Causality: These colored impurities often have solubility profiles similar to the target compound, making them difficult to remove by recrystallization alone.
-
Solution: Activated Carbon Treatment
-
Dissolve the crude solid in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source and add a very small amount of activated carbon (charcoal) – typically 1-2% of the solute's weight. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.
-
Gently reheat the mixture to boiling for a few minutes while swirling. The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal. This step is critical and must be done quickly to prevent your product from crystallizing prematurely in the filter paper. Use a pre-heated funnel and flask.
-
Proceed with the crystallization of the hot, decolorized filtrate as usual.
-
Troubleshooting Guide: Column Chromatography
For separating closely related impurities like isomers, column chromatography of the free base is necessary.
Q5: My compound is streaking or showing severe peak tailing on a silica gel column. How can I fix this?
A5: This is the most common problem when purifying amines on silica gel.
-
Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic amino group of your compound undergoes a strong acid-base interaction with these sites, causing it to "stick" to the stationary phase and elute slowly and unevenly.[6][7][8]
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base to your mobile phase (eluent). Triethylamine (TEA) is most common, typically at a concentration of 0.5-1%.[6][7] The TEA will neutralize the acidic sites on the silica, allowing your less basic target amine to elute cleanly.
-
Use a Different Stationary Phase: If streaking persists, switch to a less acidic or basic stationary phase. Options include:
-
Workflow for Purification via Free Base
Caption: Workflow for purification via free base conversion and chromatography.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol uses an ethanol/water solvent system, which is a common choice for amine salts.
-
Dissolution: In an Erlenmeyer flask, add the crude 3-Chloro-4-methoxyaniline HCl. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (Optional): If the solution is highly colored, perform the activated carbon treatment as described in Q4.
-
Crystallization: Heat the solution to a gentle boil. Slowly add hot water dropwise while swirling until the solution becomes persistently cloudy (this is the saturation point).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a perfectly clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purity Assessment by HPLC
This method is adapted from established methodologies for similar aniline derivatives.[4]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Sample Prep | Dissolve sample in Mobile Phase A/B (50:50) to a concentration of ~0.5 mg/mL. |
Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Stability and Storage
Q6: How should I store the purified this compound?
A6: Proper storage is essential to maintain the purity of your compound. Aromatic amines and their salts can be sensitive to environmental factors.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can cause discoloration.[10]
-
Light: Protect from light by storing in an amber vial or in a dark location.
-
Temperature: Store in a cool, dry place.[11]
-
Container: Keep the container tightly sealed to prevent moisture absorption.[11]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and acid chlorides.
Conversion to the hydrochloride salt generally enhances the stability compared to the free base.[3]
References
- Technical Support Center: Purification of 3-(Oxan-4-yl)aniline Derivatives by Chromatography. Benchchem.
- Technical Support Center: Purification of Long-Chain Amines. Benchchem.
- Process for the purification of aromatic amines. Google Patents.
- Amine Plant Troubleshooting and Optimiza. Scribd.
- How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.
- Is there an easy way to purify organic amines?. Biotage.
- Workup: Amines. University of Rochester Department of Chemistry.
- 3-Chloro-4-methoxyaniline. Solubility of Things.
- Risks and Control Strategies of Scale-up in Purification Process. Bio-Link.
- How do I purify the resulting compound after a nitro- to amine-group reduction?. Chemistry Stack Exchange.
- Amine Troubleshooting. Sulfur Recovery Engineering Inc.
- Amine workup. Reddit.
- 3-Chloro-4-methoxyaniline 97%. Sigma-Aldrich.
- Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline. Benchchem.
- 3-Chloro-4-methoxyaniline. Apollo Scientific.
- Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. PubMed.
- 3-Chloro-4-methylaniline | 95-74-9. ChemicalBook.
- 3-Chloro-4-methoxyaniline 97%. Sigma-Aldrich.
- Considerations for Scaling Up Purification Processes. Bio-Rad.
- Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide. Benchchem.
- 3-CHLORO-4-METDYLANILINE. Ataman Kimya.
- SAFETY DATA SHEET. Fisher Scientific.
- method 8131 aniline and selected derivatives by gas chromatography. EPA.
- 3-Chloro-4-methoxyaniline | C7H8ClNO | CID 21441. PubChem.
- Preparation method of mono-substituted para-chloroaniline. Google Patents.
- Technical Support Center: Purification of 3-Chloro-4-fluoroaniline by Recrystallization. Benchchem.
- 3-Chloro-4-methoxyaniline. LGC Standards.
- 3-Chloro-4-methoxyaniline | CAS 5345-54-0. Santa Cruz Biotechnology.
- A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents. Benchchem.
- Scaling Protein Purification. Purolite.
- Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers. Benchchem.
- Method for preparing 3-bromo-4-methoxyaniline. Google Patents.
- Pyridine, 1,2,3,6-tetrahydro-1-(4-methoxyphenyl). Organic Syntheses Procedure.
- Scale-Up of Protein Purification Downstream Processing Issues PDF. Scribd.
- Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. ResearchGate.
- Synthesis of 3-chloroaniline. PrepChem.com.
- Preparation method of 3-chloro-4-fluoroaniline. Google Patents.
Sources
- 1. 3-Chloro-4-methylaniline | 95-74-9 [chemicalbook.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
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Technical Support Center: A Guide to the Identification and Removal of Common Impurites in 3-Chloro-4-methoxyaniline
Welcome to the Technical Support Center for 3-Chloro-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this important chemical intermediate. In the following sections, we will address frequently asked questions and provide troubleshooting advice in a direct, question-and-answer format. Our focus is on the practical application of chemical principles to identify and remove impurities, ensuring the quality and integrity of your research and development projects.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Origin of Impurities
Q1: What are the most likely impurities I will encounter in my sample of 3-Chloro-4-methoxyaniline, and where do they come from?
A1: The impurities in a given batch of 3-Chloro-4-methoxyaniline are almost always a direct reflection of the synthetic route used to produce it. The most common method involves the reduction of a nitrated precursor. Therefore, you can anticipate impurities arising from starting materials, intermediates, side-reactions, and degradation.
A plausible and common synthetic pathway is the chlorination of p-anisidine followed by separation of isomers, or the reduction of 3-chloro-4-nitroanisole. The latter is often synthesized from 3-chloro-4-nitrophenol.
Based on these routes, the primary classes of impurities are:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Such as p-anisidine or 3-chloro-4-nitrophenol.[1]
-
Incomplete Reduction Intermediate: The most common impurity from the final reduction step is the precursor, 3-chloro-4-nitroanisole . Its presence, often indicated by a yellowish tint to the product, signifies an incomplete reaction.
-
Isomeric Impurities: The chlorination of p-anisidine is not perfectly selective and can lead to the formation of positional isomers like 2-chloro-4-methoxyaniline . The separation of these isomers can be challenging due to their similar physical properties.
-
Byproducts of Chlorination: Over-chlorination can result in dichlorinated species, such as 3,5-dichloro-4-methoxyaniline .
-
Dehalogenation Products: During catalytic hydrogenation (a common reduction method), the chlorine atom can be removed, leading to the formation of 4-methoxyaniline (p-anisidine).
-
-
Degradation Products:
-
Aromatic amines like 3-Chloro-4-methoxyaniline can be sensitive to air and light.[2] Prolonged exposure can lead to the formation of colored oxidation products and polymeric materials. This is often observed as a darkening of the material over time, from a white or off-white solid to a brown or purplish hue.
-
Logical Workflow for Impurity Identification
Caption: A general workflow for the identification of impurities in a sample.
Section 2: Analytical Methods for Impurity Detection
Q2: How can I effectively monitor the progress of my reaction to synthesize 3-Chloro-4-methoxyaniline and check for the presence of impurities?
A2: Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring reaction progress.[3][4]
Protocol for TLC Monitoring:
-
Prepare your TLC plate: Use a silica gel 60 F254 plate. With a pencil, gently draw a baseline about 1 cm from the bottom.
-
Spot the plate: Apply small spots of your starting material, the reaction mixture, and a "co-spot" (where the starting material and reaction mixture are spotted on top of each other) on the baseline.[3]
-
Develop the plate: Place the plate in a sealed chamber containing a suitable mobile phase. A good starting point for this class of compounds is a mixture of heptane and ethyl acetate (e.g., 7:3 v/v).
-
Visualize: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (254 nm). You can also use a staining agent like potassium permanganate.
-
Interpretation: The starting material spot should diminish over time, while the product spot intensifies. The presence of other spots indicates impurities. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.
Q3: What are the recommended HPLC and GC-MS methods for detailed impurity profiling of 3-Chloro-4-methoxyaniline?
A3: For quantitative analysis and the detection of non-volatile impurities, High-Performance Liquid Chromatography (HPLC) is the method of choice. For volatile impurities and definitive identification, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective.
| Technique | Principle | Typical Analytes | Advantages | Limitations |
| HPLC/LC-MS | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | A wide range of non-volatile and thermally labile compounds, including starting materials, isomers, and degradation products. | Versatile, high sensitivity with MS detection. | May not be suitable for very volatile impurities. |
| GC/GC-MS | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Volatile organic impurities, residual solvents, and byproducts of synthesis. | Excellent separation for volatile compounds, provides structural information for identification. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
Representative HPLC Method:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point for separating aromatic amines and their related substances.[2]
-
Mobile Phase: A gradient elution using a mixture of water with a modifier (e.g., 0.1% formic acid) and acetonitrile is typically effective.[5] The acidic modifier helps to ensure sharp peak shapes for the amine.
-
Detection: UV detection at 254 nm is generally suitable for these aromatic compounds. For higher sensitivity and identification, a mass spectrometer (LC-MS) can be used.
Representative GC-MS Method:
-
Column: A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is commonly used for the analysis of anilines.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
The mass spectrum of 3-Chloro-4-methoxyaniline will show a characteristic molecular ion peak (M+) at m/z 157 and an M+2 peak at m/z 159 with a relative intensity of about one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.[6][7]
Decision Tree for Analytical Method Selection
Caption: A decision tree to guide the selection of an appropriate analytical method.
Section 3: Strategies for Impurity Removal
Q4: My crude 3-Chloro-4-methoxyaniline is off-white to brown. How can I remove the colored impurities?
A4: The coloration is likely due to oxidized byproducts or residual nitro compounds.[8] A simple and effective method to address this is treatment with activated carbon during recrystallization.
Procedure for Decolorization:
-
Dissolve the crude product in a suitable hot solvent (see Q5 for solvent selection).
-
Allow the solution to cool slightly and then add a small amount of activated carbon (typically 1-2% by weight of your compound).
-
Gently reheat the mixture to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of celite to remove the activated carbon. The filtrate should be significantly less colored.
-
Proceed with the cooling and crystallization of the decolorized solution.
Q5: What is the best way to purify 3-Chloro-4-methoxyaniline? Can you provide a detailed recrystallization protocol?
A5: Recrystallization is the most common and effective method for purifying solid organic compounds like 3-Chloro-4-methoxyaniline.[9] The key is to select an appropriate solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixed solvent system, such as ethanol and water, is often a good starting point for anilines.[10]
Detailed Recrystallization Protocol (Ethanol/Water System):
-
Solvent Selection: Begin by performing small-scale solubility tests to confirm that an ethanol/water mixture is suitable.
-
Dissolution: Place the crude 3-Chloro-4-methoxyaniline in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid with gentle heating and stirring.
-
Hot Filtration (if necessary): If there are insoluble impurities or if you performed a decolorization step with activated carbon, filter the hot solution.
-
Crystallization: To the hot, clear solution, add hot water dropwise until the solution just begins to turn cloudy (this is the point of saturation). Then, add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can insulate the flask.
-
Maximizing Yield: Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Troubleshooting Recrystallization:
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be because the solution is too supersaturated or is cooling too quickly. Reheat the mixture to redissolve the oil and add a small amount of the primary solvent (ethanol) before allowing it to cool more slowly.
-
No Crystal Formation: If crystals do not form, it could be that the solution is not sufficiently saturated. You can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound.
Q6: When should I consider using column chromatography for purification?
A6: Column chromatography is recommended when recrystallization is ineffective, particularly for separating impurities with very similar solubility profiles to the desired product, such as isomeric impurities.[8] It is also useful for purifying oily products that do not crystallize.
Tips for Column Chromatography of Anilines:
-
Stationary Phase: Standard silica gel is commonly used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., heptane or hexane) and a more polar solvent (e.g., ethyl acetate) is a good starting point.
-
Tailing Prevention: Anilines can sometimes interact with the acidic silanol groups on the surface of the silica gel, leading to tailing peaks and poor separation. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the mobile phase.[8] This will help to deactivate the active sites on the silica gel and improve the peak shape.
References
-
Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Supporting Information for Chemical Communications. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
3-Chloro-4-methoxyaniline. (n.d.). PubChem. Retrieved from [Link]
-
How To: Monitor by TLC. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2019). LCGC International. Retrieved from [Link]
-
Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
- Method for synthesizing 3-chloro-4-methylaniline. (2015). Google Patents.
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p-Anisidine. (n.d.). Wikipedia. Retrieved from [Link]
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HPLC Columns. (n.d.). Phenomenex. Retrieved from [Link]
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How can TLC monitor the progress of a chemical reaction? (2023, July 30). YouTube. Retrieved from [Link]
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Purification by Recrystallization. (n.d.). CUNY Baruch College. Retrieved from [Link]
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A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. (2017, May 16). YouTube. Retrieved from [Link]
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Synthesis of 3-chloro-4-nitroanisole. (n.d.). PrepChem.com. Retrieved from [Link]
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Synthesis of 3-chloro-nitro-benzene. (n.d.). PrepChem.com. Retrieved from [Link]
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3-Chloro-4-methoxy-aniline - Optional[15N NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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p-Anisidine, 2-nitro-. (n.d.). Organic Syntheses. Retrieved from [Link]
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Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. (n.d.). Study.com. Retrieved from [Link]
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Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (n.d.). EPA. Retrieved from [Link]
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The analysis of pesticides & related compounds using Mass Spectrometry. (2015). -ORCA. Retrieved from [Link]
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p-Anisidine. (n.d.). PubChem. Retrieved from [Link]
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Optimizing reaction conditions for the synthesis of 3-Chloro-4-methoxyaniline derivatives.
Welcome to the technical support center for the synthesis of 3-Chloro-4-methoxyaniline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of your synthesis and optimize your reaction conditions for high yield and purity.
Introduction
3-Chloro-4-methoxyaniline is a key intermediate in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique electronic properties, stemming from the presence of an electron-donating methoxy group and an electron-withdrawing chloro group, make it a versatile building block.[2] However, like any multi-step synthesis, the preparation of its derivatives can present challenges. This guide is structured to provide practical, experience-based solutions to common issues encountered in the laboratory.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Part 1: Synthesis of 3-Chloro-4-methoxyaniline
The most common route to 3-Chloro-4-methoxyaniline involves the reduction of a nitro-substituted precursor. A typical starting material is 2-chloro-4-nitroanisole, which is then reduced to the desired aniline.
Q1: My reduction of the nitro group is incomplete, resulting in a low yield of 3-Chloro-4-methoxyaniline. What are the likely causes and how can I improve the conversion?
A1: Incomplete reduction is a frequent issue. The primary causes are often related to the catalyst, reaction time, or hydrogen source.
-
Catalyst Activity: The activity of your catalyst is paramount. If you are using a heterogeneous catalyst like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), ensure it is fresh. Over time, catalysts can become poisoned or lose activity. Consider using a higher catalyst loading or a different catalyst altogether, such as Raney Nickel.[3]
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, extending the reaction time or cautiously increasing the temperature may drive it to completion.
-
Hydrogen Source: For catalytic hydrogenation, ensure a sufficient and constant supply of hydrogen gas at the appropriate pressure.[4] If you are using a transfer hydrogenation method with a hydrogen donor like hydrazine or ammonium formate, ensure the stoichiometry is correct and that the donor is of high quality.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol are commonly used for these reductions. Ensure your starting material is fully dissolved in the chosen solvent.
Q2: I am observing significant side product formation during the reduction. What are these byproducts and how can I minimize them?
A2: Side products in nitro group reductions often arise from partial reduction or intermolecular reactions.
-
Common Byproducts: Intermediates such as nitroso and hydroxylamine species can form. These can then react with each other to produce azoxy, azo, and hydrazo compounds.
-
Minimizing Side Products:
-
Maintain a Hydrogen-Rich Environment: A continuous and sufficient supply of hydrogen helps to ensure the complete reduction of intermediates to the amine before they can react with each other.
-
Control Temperature: Exothermic reactions can sometimes lead to side product formation. Maintain a controlled temperature throughout the reaction.
-
pH Control: In some cases, the pH of the reaction mixture can influence byproduct formation. For reductions using metals like iron powder in acidic media, controlling the acid concentration is crucial.[5]
-
Q3: The purification of my crude 3-Chloro-4-methoxyaniline by column chromatography is difficult, with poor separation. What can I do?
A3: Purification challenges often stem from the polarity of the compound and the presence of closely related impurities.
-
Solvent System Optimization: Experiment with different solvent systems for your column chromatography. A good starting point for anilines is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A gradual gradient elution can often provide better separation than an isocratic one.
-
Alternative Purification Methods:
-
Distillation: If your product is thermally stable, vacuum distillation can be a highly effective purification method, especially for larger scales.[4]
-
Recrystallization: If your crude product is a solid, recrystallization from a suitable solvent system can yield highly pure material. Common solvents to try include ethanol/water or toluene/heptane mixtures.
-
Acid-Base Extraction: As an aniline, your product is basic. You can perform an acid-base extraction by dissolving the crude mixture in an organic solvent and extracting with an aqueous acid (e.g., 1M HCl). The aniline will move to the aqueous layer as the ammonium salt. The layers can then be separated, and the aqueous layer basified (e.g., with NaOH) to precipitate the pure aniline, which can then be extracted back into an organic solvent.
-
Part 2: Synthesis of 3-Chloro-4-methoxyaniline Derivatives
Common derivatizations include N-acylation to form amides and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Q4: My N-acylation reaction with an acid chloride or anhydride is sluggish and gives a low yield. How can I optimize this?
A4: The nucleophilicity of the aniline nitrogen is reduced by the electron-withdrawing chloro group, which can make acylation challenging.
-
Addition of a Base: Always include a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl or carboxylic acid byproduct generated during the reaction. This prevents the protonation of the starting aniline, which would render it unreactive.
-
Activating Agents: For reactions with carboxylic acids, a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is necessary to activate the carboxylic acid.
-
Solvent and Temperature: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used. If the reaction is slow at room temperature, gentle heating may be required.
-
Alternative Acylating Agents: Consider using more reactive acylating agents. For instance, acylbenzotriazoles can be effective for N-acylation in aqueous media.[6]
Q5: I am having trouble with my Suzuki-Miyaura cross-coupling reaction using a 3-Chloro-4-methoxyaniline derivative as the halide partner. What are the critical parameters to consider?
A5: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its success is highly dependent on several factors, especially when using less reactive aryl chlorides.[7][8]
-
Catalyst and Ligand Choice: Standard palladium catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] may not be efficient for aryl chlorides. Consider using more active catalyst systems, such as those based on palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with bulky, electron-rich phosphine ligands like SPhos, XPhos, or tricyclohexylphosphine (PCy₃).[7]
-
Base Selection: The choice of base is crucial for activating the boronic acid.[7] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate.
-
Solvent System: The reaction is often performed in a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base. The biphasic nature of the reaction can be important.
-
Reaction Temperature: Aryl chlorides typically require higher reaction temperatures than the corresponding bromides or iodides to undergo oxidative addition to the palladium center.
-
Boronic Acid/Ester Quality: Ensure your boronic acid or boronate ester is pure and has not undergone significant decomposition (protodeboronation).
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-4-methoxyaniline via Catalytic Hydrogenation
This protocol describes the reduction of 2-chloro-4-nitroanisole using palladium on carbon as a catalyst.
Materials:
-
2-chloro-4-nitroanisole
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel with Celite)
-
Rotary evaporator
Procedure:
-
In a suitable pressure vessel, dissolve 2-chloro-4-nitroanisole (1 equivalent) in ethanol.
-
Carefully add 10% Pd/C (typically 1-5 mol% of the substrate).
-
Seal the vessel and purge the system with an inert gas (e.g., nitrogen) three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 3-Chloro-4-methoxyaniline.
-
Purify the crude product by column chromatography, vacuum distillation, or recrystallization as needed.
| Parameter | Recommended Condition | Troubleshooting Tip |
| Catalyst Loading | 1-5 mol% | If reaction is slow, increase loading to 5-10 mol%. |
| Hydrogen Pressure | 50-100 psi | Ensure a constant pressure is maintained. |
| Solvent | Ethanol, Methanol | Ensure the starting material is fully soluble. |
| Temperature | Room Temperature | Gentle heating (40-50 °C) may be required. |
Protocol 2: N-Acylation of 3-Chloro-4-methoxyaniline
This protocol describes the synthesis of an amide derivative using an acid chloride.
Materials:
-
3-Chloro-4-methoxyaniline
-
Acid chloride (e.g., acetyl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-Chloro-4-methoxyaniline (1 equivalent) and triethylamine (1.2 equivalents) in DCM in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acid chloride (1.1 equivalents) dropwise via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Workflow for the Synthesis of 3-Chloro-4-methoxyaniline
Caption: General workflow for the synthesis of 3-Chloro-4-methoxyaniline.
Logical Relationship in Troubleshooting Suzuki-Miyaura Coupling
Caption: Key parameters to optimize in Suzuki-Miyaura coupling reactions.
References
-
Chen, X.-L., Ai, B.-R., Dong, Y., Zhang, X.-M., & Wang, J.-Y. (2017). A general and chemoselective reduction of nitroarenes with iron powder in hexafluoroisopropanol. Tetrahedron Letters, 58(37), 3646–3649. [Link]
-
PubChem. (n.d.). 3-Chloro-4-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Jian, F., Zhao, P.-S., & Li, Y. (2006). N-(4-Chlorobenzylidene)-4-methoxyaniline. Acta Crystallographica Section E: Structure Reports Online, 62(7), o2831–o2832. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Synthesis with 4-Chloro-3-methoxyaniline: A Chemical Manufacturer's Perspective. Retrieved from [Link]
- Google Patents. (n.d.). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
- Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
- Google Patents. (n.d.). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
-
Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9424-9436. [Link]
- Google Patents. (n.d.). US4318866A - Chlorination of 4-methoxybenzoyl chloride.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-chloroaniline. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]
-
Solubility of Things. (n.d.). 3-Chloro-4-methoxyaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method.
-
Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28245-28249. [Link]
- Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
- Google Patents. (n.d.). CN101880242B - Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst.
-
MDPI. (2023). The Facile Production of p-Chloroaniline Facilitated by an Efficient and Chemoselective Metal-Free N/S Co-Doped Carbon Catalyst. Catalysts, 13(2), 349. [Link]
-
African Journal of Biomedical Research. (2024). Synthesis And Characterization, Method Validation Feasibility Studies Of Degradation Impurities Of Meta Chloro Anisole By Stabil. African Journal of Biomedical Research, 27(3). [Link]
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Addressing stability and degradation pathways of 3-Chloro-4-methoxyaniline HCl.
Introduction: Navigating the Nuances of 3-Chloro-4-methoxyaniline HCl
Welcome to the technical support guide for 3-Chloro-4-methoxyaniline hydrochloride (CAS No. 6329-90-4). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and degradation of this critical chemical intermediate. Anilines, particularly halogenated and methoxy-substituted variants, are known for their reactivity, which makes understanding their stability profile paramount for ensuring experimental reproducibility, product quality, and safety.[1][2] This guide offers field-proven insights and validated protocols to help you anticipate and troubleshoot challenges, ensuring the integrity of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for 3-Chloro-4-methoxyaniline HCl?
A: To maintain its integrity, 3-Chloro-4-methoxyaniline HCl should be stored in a cool, dry, and well-ventilated area.[3][4] The container must be kept tightly closed to prevent exposure to air and moisture.[3] Some manufacturers recommend storage below +30°C.[5] Due to its sensitivity to air and light, it is best practice to store the compound under an inert atmosphere (e.g., nitrogen or argon) and in amber vials or light-protectant containers.[5][6] Always handle in accordance with good industrial hygiene and safety practices, using appropriate personal protective equipment (PPE).[7]
Q2: My sample of 3-Chloro-4-methoxyaniline has turned pink/brown. What is the cause and is it still usable?
A: Discoloration (typically to pink, red, or brown) is a common visual indicator of degradation in anilines. This is primarily caused by oxidation from exposure to air (oxygen) and/or light.[6] The oxidation process often leads to the formation of highly colored polymeric impurities, quinone imines, or azobenzenes.[2][8]
Whether the material is still usable depends on your application's tolerance for impurities. For qualitative or non-critical synthetic steps, it might be acceptable. However, for quantitative analysis, reference standard use, or cGMP applications, the discolored material should be considered compromised. We strongly recommend running a purity analysis (e.g., via HPLC) to quantify the main component and identify the extent of degradation before use.
Q3: What are the primary degradation pathways for this molecule?
A: The main degradation pathways are driven by oxidation, hydrolysis, and photolysis.
-
Oxidation: The aniline functional group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents. This can lead to the formation of nitrobenzenes, azoxybenzenes, phenazines, and quinone imines.[2][8][9]
-
Photodegradation: Exposure to UV or visible light can induce degradation. For chloroanilines, this can proceed via hydroxylation of the aromatic ring or dehalogenation (loss of the chlorine atom).[5]
-
Hydrolysis: While generally stable in neutral conditions, forced hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, can lead to degradation, potentially affecting the methoxy or amine groups.[10][11]
Q4: Which analytical method is best suited for assessing the stability of 3-Chloro-4-methoxyaniline HCl?
A: The gold standard for stability and purity analysis is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[12] A C18 column is highly effective for separating the polar parent compound from its less polar degradation products.[12] This method is considered "stability-indicating" because it can resolve and quantify the active ingredient separately from any impurities or degradants. While methods like GC-MS are powerful for structural identification, HPLC is superior for routine purity testing and quantitative stability studies due to its direct analysis of the salt form and non-destructive nature.[12]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Observed Issue | Probable Cause(s) | Recommended Actions & Scientific Rationale |
| Appearance of Unexpected Peaks in HPLC/LC-MS Chromatogram | 1. Sample Degradation: The compound has degraded due to improper storage (air/light exposure) or handling. 2. Solvent/Mobile Phase Interaction: The aniline may react with certain solvents (e.g., acetone) or acidic mobile phase components over time. 3. Contamination: The sample or solvent is contaminated. | 1. Confirm Degradation: Prepare a fresh solution from a new or properly stored batch and re-analyze immediately. Compare chromatograms to confirm if the new peaks are time-dependent. 2. Evaluate Solution Stability: Analyze the sample solution at timed intervals (e.g., 0, 2, 4, 8 hours) to check for degradation in the analytical solvent. If unstable, prepare samples immediately before injection. 3. Isolate the Source: Inject a solvent blank to rule out system or solvent contamination. Ensure high-purity (e.g., HPLC or MS-grade) solvents are used. |
| Low Assay Value or Poor Recovery | 1. Significant Degradation: The sample has undergone substantial degradation, reducing the concentration of the parent compound. 2. Incomplete Dissolution: The compound or its HCl salt may not be fully dissolved in the chosen solvent, especially at high concentrations. 3. Adsorption: Active sites on glassware or HPLC columns can adsorb the amine, leading to lower detected amounts. | 1. Perform Mass Balance: In your chromatogram, sum the area of all peaks (parent + impurities). A total area significantly less than a fresh standard suggests the formation of non-UV active or insoluble degradants. 2. Optimize Sample Preparation: Use sonication or vortexing to ensure complete dissolution. The HCl salt is generally water-soluble.[7] For organic solvents, test solubility beforehand. 3. Passivate System: Use silanized glassware for sample preparation. Before running the sample, prime the HPLC column with several injections of a standard solution to saturate active sites. |
| Inconsistent Results Between Experiments | 1. Variability in Storage: Different aliquots may have been exposed to different environmental conditions (light, air). 2. Photodegradation During Experiment: Samples left on the benchtop or in a clear autosampler vial under ambient light may degrade during the analytical run. 3. pH Effects: The stability of anilines can be pH-dependent. Small variations in buffer preparation can alter degradation rates. | 1. Standardize Handling: Implement a strict protocol for handling all samples, ensuring minimal exposure to air and light. Use a single, homogenized batch of material for the entire study. 2. Protect from Light: Use amber autosampler vials or a light-protected autosampler tray. Cover samples on the bench with aluminum foil. 3. Ensure pH Consistency: Carefully prepare and verify the pH of all buffers and mobile phases before use. Use a calibrated pH meter. |
Degradation Pathways & Experimental Workflows
Understanding potential degradation mechanisms is key to designing robust experiments and formulations.
Anticipated Degradation Pathways
The primary degradation routes involve the reactive aniline nitrogen and the activated aromatic ring. Oxidation is often the most significant pathway, leading to colored impurities.
Caption: Key degradation pathways for 3-Chloro-4-methoxyaniline HCl.
Forced Degradation Study Workflow
A forced degradation (or stress testing) study is essential to identify likely degradation products and establish a stability-indicating analytical method.[13][14] The goal is to achieve 5-20% degradation of the active substance.[15]
Caption: General workflow for a forced degradation study.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is a general guideline based on ICH recommendations.[11] Conditions should be optimized to achieve the target 5-20% degradation.
-
Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of 3-Chloro-4-methoxyaniline HCl in a suitable solvent (e.g., 50:50 methanol:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Place a known quantity of solid compound in a vial and heat at 80°C in a calibrated oven.
-
Photostability: Expose the solid compound and the stock solution to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
-
Sampling: Withdraw aliquots from liquid samples at appropriate time points (e.g., 2, 8, 24 hours). For the solid thermal sample, dissolve a portion at each time point for analysis.
-
Quenching:
-
For acid/base samples, neutralize with an equimolar amount of base/acid (e.g., 0.2 M NaOH/HCl) before dilution and injection.
-
-
Analysis: Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze using the HPLC method below.
Protocol 2: Stability-Indicating HPLC Method
This method provides a starting point for analysis. It must be validated for your specific application.[5][12]
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 20% B, ramp to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
References
-
Francke, R., & Little, R. D. (2014). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. Retrieved January 2, 2026, from [Link]
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Wang, X., et al. (2022). Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water. PubMed. Retrieved January 2, 2026, from [Link]
-
Reed, R. A., & Vage, C. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Retrieved January 2, 2026, from [Link]
-
Blessy, M., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved January 2, 2026, from [Link]
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Dai, N., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications. Retrieved January 2, 2026, from [Link]
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Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved January 2, 2026, from [Link]
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Corbett, J. F. (1972). Amine oxidation and the chemistry of quinone imines. Part I. 3-Methoxy-4-t-butylaniline. Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 2, 2026, from [Link]
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Wang, X., et al. (2022). Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water. ResearchGate. Retrieved January 2, 2026, from [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved January 2, 2026, from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 2, 2026, from [Link]
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3-Chloro-4-methylaniline. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
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3-Chloro-4-methoxyaniline. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
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Valentovic, M. A., et al. (1992). Haloaniline-induced in vitro nephrotoxicity: effects of 4-haloanilines and 3,5-dihaloanilines. Toxicology Letters. Retrieved January 2, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
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3-chloro-4-methoxyaniline. (n.d.). ChemBK. Retrieved January 2, 2026, from [Link]
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3-Chloro-4-methylaniline hydrochloride. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
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Turhan, K., & Turgut, C. (2009). Oxidation of aniline using different reaction pathways. ResearchGate. Retrieved January 2, 2026, from [Link]
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Xu, Y. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. Retrieved January 2, 2026, from [Link]
-
Boonrattanakij, N., et al. (2009). Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals. PubMed. Retrieved January 2, 2026, from [Link]
Sources
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- 3. Page loading... [guidechem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. 3-Chloro-4-methylaniline | 95-74-9 [chemicalbook.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
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- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of Aromatic Amines
Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play. This guide is structured to help you diagnose and resolve one of the most common challenges in reversed-phase HPLC: peak tailing with basic analytes like aromatic amines. We will explore the root causes in a question-and-answer format, providing systematic troubleshooting strategies and detailed protocols to restore your peak symmetry and ensure data integrity.
Part 1: Diagnosing the Root Cause of Peak Tailing
Peak tailing is a frustrating issue that compromises resolution and leads to inaccurate quantification. For aromatic amines, the causes are often multifaceted. This section helps you identify the likely culprit.
Q1: My aromatic amine peak is tailing significantly. What are the most probable causes?
When you observe a tailing peak for an aromatic amine, it's typically due to undesirable secondary interactions between your analyte and the stationary phase, or issues with your system and method. The primary cause is often the interaction of the basic amine functional group with acidic residual silanol groups on the silica-based column packing.[1][2]
The most common causes can be broken down into five categories:
-
Secondary Silanol Interactions: The basic amine group (positively charged at low to neutral pH) interacts strongly via ion-exchange with ionized, acidic silanol groups (Si-O⁻) on the silica surface. This secondary retention mechanism has slow kinetics, resulting in a tailing peak.[3][4]
-
Mobile Phase Mismatch: An inappropriate mobile phase pH can exacerbate silanol interactions or cause the analyte to exist in multiple ionic states, leading to peak distortion.[5][6] Operating near the analyte's pKa is a common mistake.[7]
-
Trace Metal Contamination: Metal impurities (e.g., iron, aluminum) in the silica matrix or leached from stainless steel components of the HPLC system (like frits and tubing) can act as strong interaction sites for chelating analytes, including some aromatic amines.[8][9][10]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent (volume overload) can saturate the stationary phase, leading to poor peak shape.[2][11][12]
-
Extra-Column Effects: Issues outside the column, such as excessive tubing length or diameter, or poorly made connections, can cause dead volume, leading to peak broadening and tailing.[3][13]
Q2: How can I confirm that silanol interactions are the primary cause of my peak tailing?
A key diagnostic step is to observe the behavior of other compounds in your sample. If neutral or acidic compounds in the same run exhibit symmetrical peaks while only your aromatic amines tail, this strongly implicates secondary interactions between the basic analytes and active silanol sites.[1]
Another effective test is to inject your sample on a different, high-performance column known for minimal silanol activity. Choose a modern, end-capped column made from high-purity Type B silica, or one with a polar-embedded phase.[3][8] If the peak shape dramatically improves on the new column under the same mobile phase conditions, you have confirmed that active silanols on your original column were the root cause.
Q3: Could my HPLC system be causing the tailing, even with a brand new, high-quality column?
Absolutely. The HPLC system itself can be a significant source of peak tailing, primarily through two mechanisms:
-
Metal Contamination: Even with a pristine column, metal ions can be introduced into the flow path from stainless steel components, particularly solvent frits and tubing.[9] These ions can get adsorbed onto the column's stationary phase and chelate with your analytes, creating new active sites for secondary retention.[10][14] This is especially problematic for analytes with chelating properties.
-
Extra-Column Dead Volume: This refers to any volume in the flow path outside of the column itself, such as in the injector, detector cell, and connecting tubing. Excessive dead volume allows the analyte band to spread before and after separation, leading to broader, more asymmetric peaks. This effect is more pronounced for early-eluting peaks.[3] Using tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005") and keeping connections as short as possible is critical.[13]
Part 2: A Systematic Troubleshooting Guide
Once you have a hypothesis for the cause, you can take targeted steps to resolve the issue.
Section A: Mobile Phase Optimization
The mobile phase is the most powerful tool for controlling peak shape.
Q4: What is the first and most critical mobile phase parameter I should adjust to fix tailing?
The first parameter to optimize is mobile phase pH . The ionization state of both your aromatic amine and the column's residual silanols is dictated by pH.[15] Aromatic amines are basic, with typical pKa values between 4 and 10.[16][17][18] Residual silanols on silica are acidic, with a pKa around 3.5-4.5.[19] To achieve sharp, symmetrical peaks, you must control the pH to ensure your analyte is in a single, stable ionic state and to suppress unwanted silanol interactions. A general rule is to adjust the mobile phase pH to be at least 2 units away from your analyte's pKa.[5][17]
Q5: Should I use a low or high pH for aromatic amines? What are the pros and cons?
You have two primary strategies for pH optimization, each with its own requirements:
| Strategy | pH Range | Mechanism | Pros | Cons |
| Low pH (Ion Suppression of Silanols) | pH 2.5 - 3.5 | At this low pH, acidic silanol groups are protonated (Si-OH) and thus electrically neutral. This prevents strong ionic interactions with the protonated basic amine (R-NH₃⁺).[3][8] | Excellent peak shape for most bases. Compatible with most silica-based columns. | Basic analytes are fully ionized and may have low retention. |
| High pH (Analyte Neutralization) | pH > 9 (at least 2 units above analyte pKa) | At high pH, the aromatic amine is in its neutral, free-base form (R-NH₂). This minimizes interactions with the now-ionized silanols (Si-O⁻) and increases hydrophobic retention.[15][20] | Can significantly improve retention and peak shape. | Requires a specialized high-pH stable column (e.g., hybrid or polymer-based) to prevent dissolution of the silica stationary phase.[7][15] |
For most applications, starting with a low-pH mobile phase is the most straightforward and effective approach.
Q6: What mobile phase additives or buffers should I use to control pH and improve peak shape?
Using an acid or buffer is essential for both setting and maintaining the pH.[6][21]
| Additive Type | Examples | Concentration | Mechanism of Action |
| Acidic Modifiers | Formic Acid, Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Sets a low mobile phase pH to protonate silanols.[3] TFA can also act as an ion-pairing agent, but it suppresses ionization in MS detection. Formic acid is generally preferred for LC-MS compatibility. |
| Buffers | Ammonium Formate, Ammonium Acetate, Phosphate | 10-25 mM | Resist changes in pH, ensuring reproducible retention times and peak shapes.[18][21] The increased ionic strength can also help mask silanol interactions.[3] Choose a buffer whose pKa is close to the desired mobile phase pH.[22] |
| Competing Bases | Triethylamine (TEA) | ~20 mM | This basic additive competes with the analyte for interaction with active silanol sites, effectively masking them.[8][23] |
Diagram 1: The Chemistry of Silanol Interactions
This diagram illustrates how mobile phase pH affects the interaction between a basic analyte (aromatic amine) and the silica surface of the stationary phase.
Caption: Figure 2: A step-by-step workflow for troubleshooting.
References
A complete list of authoritative sources is provided below for further reading and verification of the claims made in this guide.
- Chrom Tech, Inc. (2025).
- Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
- Phenomenex. (2025).
- Moravek. (n.d.).
- uHPLCs. (2024). HPLC Tailing Peaks All You Like to Know.
- Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.
- Industry News. (2023).
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
- Agilent. (n.d.).
- SilcoTek Corporation. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
- ResearchGate. (2013). How can I prevent peak tailing in HPLC?
- ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- ResearchGate. (2025).
- Benchchem. (n.d.). Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aristolactams.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Agilent. (2009). Tips and Tricks of HPLC System Troubleshooting.
- LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
- PubMed. (2020).
- ThaiScience. (n.d.). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC.
- GMP Insiders. (2023).
- alwsci. (2025).
- Shimadzu. (n.d.). Introduction to HPLC.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- Chrom
- LCGC International. (2018).
- LCGC International. (n.d.).
- LCGC North America. (n.d.).
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- 2. gmpinsiders.com [gmpinsiders.com]
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- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. acdlabs.com [acdlabs.com]
- 7. moravek.com [moravek.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 10. chromatographyonline.com [chromatographyonline.com]
- 11. uhplcs.com [uhplcs.com]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 13. chromtech.com [chromtech.com]
- 14. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. thaiscience.info [thaiscience.info]
- 17. pka values - Chromatography Forum [chromforum.org]
- 18. chromatographyonline.com [chromatographyonline.com]
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- 23. benchchem.com [benchchem.com]
Strategies to minimize byproduct formation during chlorination of methoxyaniline.
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution, specifically the chlorination of methoxyaniline (anisidine). Our goal is to provide you with expert insights and actionable troubleshooting strategies to minimize byproduct formation and maximize the yield of your target molecule.
Introduction: The Challenge of Selectivity
The chlorination of methoxyaniline presents a classic challenge in synthetic chemistry. The substrate contains two powerful ortho-, para-directing groups: an amino (-NH₂) and a methoxy (-OCH₃).[1] Their synergistic activating effect makes the aromatic ring highly susceptible to electrophilic attack, but this high reactivity is a double-edged sword. It not only accelerates the desired reaction but also promotes the formation of a host of byproducts, including regioisomers, polychlorinated species, and oxidation products. This guide will help you understand the underlying mechanisms and control the reaction outcome.
Frequently Asked Questions (FAQs)
Q1: Why is my chlorination of methoxyaniline producing so many byproducts?
The primary reason is the high electron density of the aromatic ring. Both the amino (-NH₂) and methoxy (-OCH₃) groups are strong activating groups that donate electron density into the ring through resonance.[2] This makes the molecule exceptionally reactive towards electrophiles. This high reactivity leads to several common issues:
-
Polychlorination: The initial monochlorinated product is often still activated enough to react further with the chlorinating agent, leading to di- and tri-chlorinated byproducts.[3]
-
Poor Regioselectivity: With multiple activated positions, the electrophile can attack different sites, leading to a mixture of isomers. The final ratio is a delicate balance of electronic and steric effects.
-
Oxidation: Anilines are notoriously sensitive to oxidation, and many chlorinating conditions are oxidative. This can lead to the formation of colored impurities and tars, significantly complicating purification.[4]
Q2: My reaction is turning dark brown or black. What is happening and how can I prevent it?
This is a classic sign of oxidation of the aniline moiety. The presence of certain chlorinating agents, acidic conditions, water, or excess heat can promote the formation of complex, high-molecular-weight colored byproducts.[4]
Preventative Strategies:
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon.
-
Temperature Control: Maintain a low and stable reaction temperature. Exothermic reactions can "run away," leading to decomposition.
-
Exclusion of Water: Use anhydrous solvents and reagents, as water can facilitate oxidative side reactions.[4]
-
Choice of Reagent: Some systems, like those involving H₂O₂, are inherently more oxidative.[5] Milder reagents like N-Chlorosuccinimide (NCS) are often preferred.
Q3: How can I control regioselectivity to get the desired monochloro isomer?
Controlling where the chlorine atom adds is critical. The outcome depends on the starting isomer of methoxyaniline and the reaction conditions.
-
Steric Hindrance: Use the inherent steric bulk of the methoxy and amino groups to your advantage. Positions ortho to these groups are more hindered.
-
Protecting Groups: This is the most robust strategy. By converting the -NH₂ group to an amide (e.g., an acetanilide), you accomplish two things:
-
You temper the activating effect of the nitrogen, reducing the likelihood of polychlorination.
-
You introduce a bulky group that sterically directs the incoming electrophile, almost always to the para position. The protecting group can be easily removed later.
-
-
Catalysis: Specialized organocatalysts, such as secondary ammonium salts, have been shown to provide excellent ortho-selectivity for the chlorination of anilines.[6][7][8]
-
Solvent Choice: Highly acidic solvents like trifluoroacetic acid can protonate the amine, creating a bulky -NH₃⁺ group and favoring para-chlorination with certain reagents.[9] Ionic liquids have also been reported to enhance regioselectivity.[10]
Q4: I'm getting significant amounts of di- and tri-chlorinated products. How do I stop over-chlorination?
Over-chlorination occurs when the reaction is too fast or the chlorinating agent is too reactive for the highly activated substrate.
Mitigation Tactics:
-
Strict Stoichiometry: Use no more than 1.0 to 1.05 equivalents of the chlorinating agent.
-
Slow Addition: Add the chlorinating agent dropwise as a solution to the reaction mixture. This keeps the instantaneous concentration of the electrophile low.
-
Low Temperature: Perform the reaction at 0 °C or lower. This slows the rate of all reactions, but often has a more pronounced effect on the second and third chlorination steps, thereby improving selectivity for the mono-chlorinated product.[11][12]
-
Deactivation via Protection: As mentioned, protecting the amino group is a very effective way to moderate the ring's reactivity.
Q5: Which chlorinating agent should I use?
The choice of reagent is critical and depends on the desired selectivity and the scale of your reaction.
| Chlorinating Agent | Pros | Cons | Best For |
| N-Chlorosuccinimide (NCS) | Solid, easy to handle, mild, good for activated rings.[13][14] | Can be sluggish; may require an acid catalyst for less reactive substrates. | Selective monochlorination of highly activated systems.[3] |
| Sulfuryl Chloride (SO₂Cl₂) | Inexpensive, liquid, highly reactive.[15] | Can be too reactive, leading to over-chlorination and SO₂ byproduct.[16] Requires careful temperature control. | Rapid chlorination when selectivity is less critical or with deactivated substrates.[17] |
| Hydrogen Peroxide / HCl | Inexpensive, uses common lab reagents. | Highly exothermic, strongly oxidative, can generate Cl₂ gas, often poor selectivity.[4][18][19] | Situations where cost is the primary driver and byproduct profiles are acceptable. |
| Chlorine Gas (Cl₂) | Most direct and atom-economical source of chlorine. | Highly toxic and corrosive gas, difficult to handle safely, often leads to polychlorination. | Industrial-scale processes with specialized equipment. |
Troubleshooting Guide
This section provides a quick reference for common problems and their solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Isomer | 1. Incorrect directing group effects for the chosen conditions. 2. Steric hindrance is not favoring the desired product. | 1. Protect the amino group to force para-substitution. 2. Explore specialized organocatalysts for ortho-substitution.[20] 3. Change the solvent system (e.g., to an ionic liquid or acidic solvent).[9][10] |
| High Levels of Polychlorination | 1. Reaction temperature is too high. 2. Chlorinating agent added too quickly. 3. More than one equivalent of chlorinating agent used. 4. Substrate is too activated. | 1. Lower the reaction temperature to 0 °C or below. 2. Add the chlorinating agent as a dilute solution over a longer period. 3. Carefully check stoichiometry. 4. Protect the amino group to moderate reactivity. |
| Formation of Tar / Dark Color | 1. Oxidation of the aniline. 2. Reaction temperature is too high, causing decomposition. 3. Presence of water or oxygen. | 1. Run the reaction under an inert (N₂ or Ar) atmosphere. 2. Use degassed, anhydrous solvents. 3. Ensure precise temperature control with an adequate cooling bath. |
| Reaction is Sluggish or Incomplete | 1. Chlorinating agent is not reactive enough. 2. Reaction temperature is too low. 3. Inadequate mixing. | 1. If using NCS, consider adding a catalytic amount of a protic or Lewis acid.[14] 2. Slowly and carefully allow the reaction to warm to room temperature after the initial addition. 3. Ensure efficient stirring. |
Visualized Workflows
Diagram 1: Strategic Decision Tree for Chlorination
This diagram outlines the thought process for selecting an appropriate chlorination strategy based on the desired outcome.
Caption: Decision tree for selecting a chlorination strategy.
Diagram 2: Influence of Parameters on Product Distribution
This workflow illustrates how key experimental variables can be adjusted to shift the reaction outcome away from byproduct formation.
Caption: Impact of reaction parameters on product selectivity.
Experimental Protocol: Selective Monochlorination of 4-Methoxyaniline using NCS
This protocol provides a reliable method for the monochlorination of 4-methoxyaniline, targeting the formation of 2-chloro-4-methoxyaniline.
Materials:
-
4-Methoxyaniline
-
N-Chlorosuccinimide (NCS), recrystallized
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Ice-salt bath or cryocooler
Procedure:
-
Reaction Setup:
-
Set up a flame-dried, three-necked round-bottom flask under a positive pressure of nitrogen.
-
In the flask, dissolve 4-methoxyaniline (1.0 eq.) in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Begin vigorous stirring and cool the solution to -10 °C to 0 °C using an appropriate cooling bath.
-
-
Reagent Preparation:
-
In a separate flask, dissolve N-Chlorosuccinimide (1.05 eq.) in a minimal amount of anhydrous acetonitrile.
-
Transfer this solution to a pressure-equalizing dropping funnel and attach it to the reaction flask.
-
-
Reaction Execution:
-
Once the substrate solution is at the target temperature, begin adding the NCS solution dropwise over 60-90 minutes.
-
CRITICAL: Maintain the internal reaction temperature below 0 °C throughout the addition. A rapid increase in temperature indicates the reaction is proceeding too quickly and increases the risk of byproduct formation.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS. Take aliquots from the reaction mixture, quench with a small amount of aqueous sodium thiosulfate, and analyze.
-
The reaction is typically complete within 1-3 hours after the addition is finished.
-
-
Workup and Purification:
-
Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing cold water and ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to destroy any remaining NCS), saturated aqueous sodium bicarbonate, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to isolate the desired 2-chloro-4-methoxyaniline isomer.
-
References
-
Beilstein Journals. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]
-
Mbouombouondassa, I., et al. (2016). MODELIZATION OF REACTION MECHANISM OF CHLORINATION OF ANILINE: A DFT (DENSITY FUNCTIONAL THEORY) STUDY. ResearchGate. Retrieved from [Link]
-
Gassman, P. G., & Campbell, G. A. (1972). Mechanism of the chlorination of anilines and related aromatic amines. Involvement of nitrenium ions. Journal of the American Chemical Society, 94(11), 3891–3896. Retrieved from [Link]
-
Gassman, P. G., & Campbell, G. A. (1972). Mechanism of the chlorination of anilines and related aromatic amines. Involvement of nitrenium ions. Journal of the American Chemical Society. Retrieved from [Link]
-
Sathee Forum. (2025). Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation? Retrieved from [Link]
-
Wang, D. H., et al. (2017). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. PMC. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
-
Zeng, T., et al. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 54(15), 9409–9417. Retrieved from [Link]
-
Zawadzki, J. (2012). Oxychlorination of organic compounds. Retrieved from [Link]
- Google Patents. (n.d.). US5279719A - Method for chlorination of methylated aromatic compounds.
-
Kumar, R., et al. (2024). Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic. PubMed. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Retrieved from [Link]
-
American Chemical Society. (n.d.). Specific Solvent Issues with Chlorination. Retrieved from [Link]
-
Dong, C., et al. (2009). Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan. ScienceDirect. Retrieved from [Link]
-
ResearchGate. (2019). Disinfection by-product formation from the chlorination and chloramination of amines. Retrieved from [Link]
-
ChemRxiv. (2022). Regioselective Palladaelectro-catalyzed Chlorination of Arenes in an Undivided Cell Setup. Retrieved from [Link]
-
ResearchGate. (2023). meta-Selective C-H chlorination of aniline, phenol, and benzylamine derivatives. Retrieved from [Link]
- Google Patents. (n.d.). United States Patent (19) 11) 3,916,014.
-
ACS Publications. (n.d.). Regioselective para-chlorination of activated aromatic compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chlorination - Common Conditions. Retrieved from [Link]
-
University at Albany. (n.d.). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Retrieved from [Link]
-
MDPI. (2022). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]
-
ResearchGate. (2016). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Retrieved from [Link]
-
ResearchGate. (2011). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Retrieved from [Link]
-
PubMed. (2016). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Retrieved from [Link]
-
NIH. (2024). The Efficient and Environmentally Friendly Chlorination of Arene, Alcohol, Halobenzene, and Peroxide Catalyzed by Fe–Ba Binary Oxides Using Hydrochloric Acid as Chlorine Source and Aqueous H2O2 as Oxidant. Retrieved from [Link]
-
IOSR Journal. (n.d.). Kinetics and Thermodynamic Studies of the Chlorination Of Sultams Using Conductivity Measurements. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2007). Chlorination of Aniline. Retrieved from [Link]
-
ResearchGate. (2018). An overview study of chlorination reactions applied to the primary extraction and recycling of metals and to the synthesis of new reagents. Retrieved from [Link]
-
Quora. (2017). What happens when we add HCl to H2O2? Retrieved from [Link]
-
International Science Community Association. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Retrieved from [Link]
- Google Patents. (n.d.). CN104610071A - Method for preparing 2,6-dichloro-4-nitroaniline through direct chlorination of chlorine gas and oxidative chlorination of hydrogen peroxide.
-
GalChimia. (2015). A New Age for Chlorination. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on chlorination of 2 mg of sample. Retrieved from [Link]
-
ResearchGate. (2016). Formation of Chlorination Byproducts and Their Emission Pathways in Chlorine Mediated Electro-Oxidation of Urine on Active and Nonactive Type Anodes. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1979). Highly selective aromatic chlorination. Part 1. The 4-chlorination of anisole and phenol with N-chloroamines in acidic solution. Retrieved from [Link]
- Google Patents. (n.d.). Chlorination with sulfuryl chloride - US3920757A.
-
ResearchGate. (2007). Differential Absorbance Study of Effects of Temperature on Chlorine Consumption and Formation of Disinfection by-products in Chlorinated Water. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Chlorination by SOCl2 vs SO2Cl2. Retrieved from [Link]
-
ResearchGate. (2014). Oxidation of hydrogen chloride with hydrogen peroxide in aqueous solution. Retrieved from [Link]
-
Bentham Science Publisher. (n.d.). The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. Retrieved from [Link]
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- 8. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly selective aromatic chlorination. Part 1. The 4-chlorination of anisole and phenol with N-chloroamines in acidic solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
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- 13. Chlorination - Common Conditions [commonorganicchemistry.com]
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- 16. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 17. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles | Bentham Science [eurekaselect.com]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Aniline Derivatives
Welcome to the Technical Support Center for the synthesis of aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing exothermic reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in the lab, ensuring both the success of your synthesis and the safety of your team.
Introduction: The Inherent Thermal Risks in Aniline Derivative Synthesis
The synthesis of aniline derivatives often involves highly exothermic steps, such as nitration, alkylation, and diazotization.[1] An uncontrolled release of heat can lead to a rapid increase in temperature and pressure, potentially resulting in a runaway reaction, reactor failure, and the release of toxic materials.[2][3] Understanding and controlling the thermal behavior of these reactions is paramount. This guide provides troubleshooting advice and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My nitration reaction is showing a rapid, unexpected temperature spike. What are the immediate steps I should take?
A1: An unexpected temperature spike during nitration is a critical situation that requires immediate and calm action. The primary goal is to regain control of the reaction temperature and prevent a thermal runaway.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent (e.g., nitric acid, mixed acid).[4] This is the most critical first step to prevent adding more fuel to the exothermic process.
-
Enhance Cooling: Increase the cooling capacity of your reactor system. This can be achieved by:
-
Lowering the temperature of the cooling bath.
-
Ensuring maximum flow of the coolant through the reactor jacket or cooling coils.[5]
-
If using an ice bath, ensure it is well-stirred and has sufficient ice.
-
-
Increase Agitation: If safe to do so, increase the stirring rate to improve heat transfer from the reaction mixture to the cooling surface and prevent the formation of localized hot spots.[5]
-
Prepare for Quenching: Have a pre-chilled quenching agent ready. For nitration reactions, a cold, saturated aqueous solution of a reducing agent like sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) is often effective.[6]
Troubleshooting Flowchart for Temperature Spikes:
Caption: Immediate response workflow for a temperature spike.
Q2: I'm scaling up a reaction from a 100 mL flask to a 5 L reactor, and I'm concerned about heat management. What are the key parameters to consider?
A2: Scaling up exothermic reactions is not a linear process. The ability to remove heat becomes a limiting factor as the reactor volume increases.[4][7] This is because the volume (heat generation) increases by the cube of the vessel radius, while the surface area available for heat transfer only increases by the square of the radius.[7]
Key Considerations for Scale-Up:
| Parameter | Laboratory Scale (100 mL) | Pilot/Production Scale (5 L+) | Rationale |
| Heat Transfer | High surface area-to-volume ratio; efficient heat dissipation. | Lower surface area-to-volume ratio; heat removal is less efficient.[4] | The primary challenge in scale-up is overcoming the reduced efficiency of heat removal.[5] |
| Mixing | Magnetic stir bars are often sufficient. | Mechanical overhead stirrers with appropriate impeller design are necessary.[8] | Efficient mixing is crucial to prevent hot spots and ensure uniform temperature distribution.[5] |
| Reagent Addition | Manual addition via dropping funnel is common. | Automated dosing pumps with precise control are essential.[9] | Controlled addition is the primary method for managing the rate of heat generation.[4] |
| Temperature Monitoring | A single thermometer is usually adequate. | Multiple temperature probes at different locations in the reactor are recommended. | This helps in detecting any localized temperature gradients or hot spots. |
| Emergency Planning | Simple ice bath quenching. | A defined emergency quenching procedure with a pre-calculated amount of quenching agent is necessary. | The potential consequences of a runaway reaction are much more severe at a larger scale.[2] |
Experimental Protocol for Scale-Up Assessment:
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry (RC) or Differential Scanning Calorimetry (DSC) on a small scale to determine the total heat of reaction and the maximum adiabatic temperature rise.[5][7]
-
Pilot Run: Conduct the reaction at an intermediate (pilot) scale to identify any unforeseen challenges.[5]
-
Semi-Batch Operation: For highly exothermic reactions, a semi-batch process where one reagent is added slowly to the other is generally safer than a batch process where all reagents are mixed at once.[7]
Q3: What are the best practices for quenching a highly reactive intermediate, such as a diazonium salt, at the end of my synthesis?
A3: Quenching is a critical step to safely terminate a reaction and neutralize any remaining reactive species.[10] Diazonium salts, used in the synthesis of azo dyes and other derivatives, are notoriously unstable and can decompose explosively if not handled correctly.[1]
Best Practices for Quenching Reactive Intermediates:
-
Pre-cool the Quenching Solution: Always cool the quenching solution in an ice bath before use.[10] The quenching process itself can be exothermic.
-
Slow, Controlled Addition: Add the reaction mixture slowly to the quenching solution, not the other way around. This ensures that the reactive species is always in the presence of an excess of the quenching agent.
-
Vigorous Stirring: Maintain vigorous stirring in the quenching vessel to ensure rapid mixing and heat dissipation.
-
Monitor for Gas Evolution: Many quenching reactions evolve gas.[10] Ensure the quenching vessel is adequately vented and the addition rate is slow enough to control the rate of gas evolution.
-
Use an Appropriate Quenching Agent: The choice of quenching agent is critical. For diazonium salts, a common and effective method is to add the diazonium salt solution to a chilled solution of a reducing agent like hypophosphorous acid or to a solution that will facilitate a coupling reaction, thus consuming the diazonium salt.
Diagram: Safe Quenching Procedure
Caption: Recommended setup for a safe quenching procedure.
Q4: I am observing the formation of dark, tar-like byproducts in my aniline synthesis, and the reaction exotherm seems sluggish and prolonged. What could be the cause?
A4: The formation of dark, polymeric, or tar-like substances, coupled with poor thermal control, often points to side reactions or decomposition pathways becoming significant. In aniline synthesis, this can be due to oxidation of the aniline product or intermediates, especially at elevated temperatures.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Localized Overheating | Poor mixing can lead to hot spots where the desired reaction rate is exceeded, and decomposition pathways are initiated.[5] | Improve stirring efficiency. For viscous reactions, consider a different impeller design (e.g., an anchor stirrer).[8] |
| Air (Oxygen) Exposure | Aniline and its derivatives can be sensitive to air oxidation, which is often an exothermic process and can lead to colored impurities.[11] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[12] |
| Incorrect Reagent Stoichiometry | An excess of a highly reactive reagent can lead to uncontrolled side reactions. | Carefully control the stoichiometry of your reagents. Use a syringe pump for accurate addition of liquid reagents. |
| Contaminants in Starting Materials | Catalytic impurities in starting materials or solvents can initiate unwanted side reactions. | Use high-purity, anhydrous solvents and reagents.[13] |
If these issues persist, it is advisable to re-evaluate the reaction conditions. Running the reaction at a lower temperature, even if it prolongs the reaction time, can often improve selectivity and prevent the formation of decomposition products.[14]
Conclusion
The successful synthesis of aniline derivatives hinges on a thorough understanding and meticulous control of reaction exotherms. By implementing the strategies and troubleshooting guides outlined above, you can mitigate the risks associated with these powerful reactions. Always prioritize safety, perform thorough risk assessments before beginning any new or scaled-up procedure, and never hesitate to consult with a process safety expert.
References
- Mielke, E., et al. (n.d.). Local and overall heat transfer of exothermic reactions in microreactor systems. Reaction Chemistry & Engineering.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench.
- Working with Hazardous Chemicals. Organic Syntheses. (n.d.).
- Nitration reaction safety. (2024, June 7). YouTube.
- Jinzong Machinery. (2024, July 28). Heat Exchangers in Chemical Reactors: Types and Functions.
- Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
- Heat Transfer with Chemical Reaction in Wall Heated Packed Bed Reactor. (2014, September 12). Scientific.Net.
- Common Standard Operating Procedure. (n.d.).
- Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. (2016, October 5). ResearchGate.
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5).
- Pasquet, V. (n.d.). Runaway reactions, case studies, lessons learned. ARIA.
- HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Safe Automated Dosing with Exothermic Reactions - Case Study. (2016, October 25). Pharma IQ.
- Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. (2022, December 28). MDPI.
- Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications.
- Runaway Reaction During Production of an Azo Dye Intermediate. (2025, August 6). ResearchGate.
- Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. (n.d.). ioKinetic.
- Troubleshooting side reactions in 2-Methyl-5-(quinoxalin-2-yl)aniline synthesis. (n.d.). Benchchem.
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- 8. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 9. pharma-iq.com [pharma-iq.com]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.nd.edu [chemistry.nd.edu]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Challenges and solutions for scaling up 3-Chloro-4-methoxyaniline hydrochloride production.
Welcome to the technical support center for the synthesis and scale-up of 3-Chloro-4-methoxyaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of moving from bench-scale synthesis to larger, more demanding production scales. As a key intermediate in the pharmaceutical and agrochemical industries, ensuring a robust, safe, and reproducible synthesis is paramount. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to address the common challenges encountered during production.
Overview of the Core Synthesis and Scale-Up Challenges
The most industrially viable and common route to 3-Chloro-4-methoxyaniline is the reduction of its nitro precursor, 2-chloro-4-nitroanisole. This transformation, while straightforward on paper, presents several challenges during scale-up. The primary methods for this reduction are catalytic hydrogenation and chemical reduction.
-
Catalytic Hydrogenation: This is a widely used industrial method favored for its high efficiency and clean conversion.[1][2] However, it involves handling flammable hydrogen gas and potentially pyrophoric catalysts (like Palladium or Platinum on carbon), which requires specialized equipment and stringent safety protocols. Key challenges include managing the reaction's exothermicity, preventing catalyst poisoning, and suppressing side reactions like dehalogenation.[1][3]
-
Chemical Reduction: Methods using reagents like iron powder in acidic media or sodium hydrosulfite are also employed.[4][5] While these avoid the hazards of high-pressure hydrogenation, they often generate significant waste streams (e.g., iron sludge) and can introduce impurities that complicate purification.[3]
The final step, conversion to the hydrochloride salt, is critical for stability and purity. Challenges here include achieving consistent crystallinity, controlling particle size, and ensuring the removal of residual solvents and impurities.
Overall Synthesis Workflow Diagram
Caption: High-level workflow from precursor to final hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable method for synthesizing 3-Chloro-4-methoxyaniline? A1: The catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene is the most prevalent industrial method.[6] This process is favored for its high conversion rates, selectivity, and atom economy.[2][3] Common catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C), with hydrogen gas as the reducing agent.[3] While an older method using iron powder in an acidic medium exists, it is less favored due to the generation of significant iron sludge and acidic waste.[3][5]
Q2: What are the critical safety considerations when scaling up this process? A2: Safety is paramount. For catalytic hydrogenation , the primary risks are handling flammable hydrogen gas and pyrophoric catalysts.[1] The reactor must be properly rated, grounded, and purged of oxygen to prevent explosive mixtures. The catalyst should be handled under an inert atmosphere (e.g., nitrogen or argon) and, when spent, should be carefully quenched to prevent ignition upon exposure to air. For chemical reduction using agents like sodium hydrosulfite, be aware of the potential release of toxic sulfur dioxide gas upon decomposition, especially if exposed to moisture or acid.[7] For the compound itself, 3-Chloro-4-methoxyaniline is toxic if swallowed or in contact with skin.[8][9] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and respiratory protection, and handle the material in a well-ventilated area.[8][10][11]
Q3: Which impurities are most commonly observed and what are their origins? A3: Impurity profiling is crucial for quality control. Common impurities include:
-
Unreacted Starting Material (2-chloro-4-nitroanisole): Results from incomplete reduction.
-
Dehalogenated Product (4-methoxyaniline): A common byproduct in catalytic hydrogenation where the chlorine atom is reductively cleaved.
-
Isomeric Impurities: Arising from impurities in the initial starting materials. For instance, if the precursor synthesis is not well-controlled, other chloro-methoxy-nitrobenzene isomers could be present and subsequently reduced.
-
Hydroxylamine Intermediate: The reduction of a nitro group proceeds through a hydroxylamine intermediate. Under certain conditions, this can be a persistent impurity or lead to the formation of azo/azoxy dimers.[1][4]
Q4: How is the final hydrochloride salt typically prepared and purified? A4: The hydrochloride salt is prepared by reacting the purified free base with hydrochloric acid in a suitable solvent. The purified 3-Chloro-4-methoxyaniline (free base) is dissolved in a solvent like isopropanol, ethanol, or ethyl acetate. Then, a stoichiometric amount of concentrated aqueous HCl or anhydrous HCl gas is added under controlled temperature. The salt precipitates out of the solution and is then isolated by filtration, washed with a cold solvent to remove residual acid and soluble impurities, and dried under vacuum. The choice of solvent and the rate of HCl addition are critical for controlling crystal size and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during scale-up experiments.
Troubleshooting Logic: Low Product Purity
Caption: Diagnostic chart for troubleshooting low product purity issues.
Problem 1: Incomplete Reduction of the Nitro Group
Question: My reaction has stalled, and HPLC analysis shows >5% of the 2-chloro-4-nitroanisole starting material remaining even after extended reaction times. What are the likely causes and solutions?
Answer: This is a common scale-up issue related to reaction kinetics and mass transfer.
-
Causality: The catalytic reduction of a nitro group is a surface-mediated reaction. Its efficiency depends on the successful transport of three phases: solid (catalyst), liquid (substrate/solvent), and gas (hydrogen) to the active catalyst sites.
-
Troubleshooting Steps:
-
Catalyst Activity: The catalyst may be poisoned or deactivated. Impurities in the starting material or solvent (e.g., sulfur compounds) can irreversibly poison noble metal catalysts.[3]
-
Solution: Ensure the use of high-purity starting materials and solvents. If catalyst poisoning is suspected, filter the reaction mixture and add a fresh charge of catalyst. On scale-up, catalyst loading (w/w % relative to substrate) often needs to be re-optimized and may be slightly higher than on the bench.
-
-
Hydrogen Mass Transfer: On a larger scale, ensuring adequate hydrogen dispersion in the reaction slurry is more difficult.
-
Solution: Increase the agitation speed to improve gas-liquid mixing and ensure the catalyst remains well-suspended. Confirm that the hydrogen supply is not pressure-limited and that the sparging tube or inlet is not blocked.
-
-
Temperature: While higher temperatures increase reaction rates, they can also promote side reactions. Ensure the internal temperature is at the target; poor heat transfer on scale-up can lead to lower-than-expected internal temperatures.
-
Solution: Verify internal temperature probes are accurate. Ensure the reactor's heating jacket is performing adequately to maintain the target temperature throughout the reaction.
-
-
Problem 2: High Levels of Dehalogenated Impurity (4-methoxyaniline)
Question: My final product is contaminated with more than 1% of 4-methoxyaniline. How can I prevent this hydrodechlorination side reaction?
Answer: Hydrodechlorination is a known side reaction in the catalytic hydrogenation of aromatic chlorides.
-
Causality: The same catalyst that reduces the nitro group can also catalyze the cleavage of the C-Cl bond. This is particularly prevalent with palladium catalysts and can be exacerbated by high temperatures, high hydrogen pressure, and prolonged reaction times after the primary reduction is complete.
-
Troubleshooting Steps:
-
Reaction Conditions: Aggressive conditions favor dehalogenation.
-
Solution: Lower the reaction temperature and/or hydrogen pressure. Critically, monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reduction.
-
-
Catalyst Choice: Different catalysts have different selectivities.
-
Solution: While Pd/C is highly active, Pt/C is often reported to be less prone to causing dehalogenation in similar systems. A screening of different catalysts (e.g., 5% Pt/C, Raney Nickel) may be warranted.
-
-
Additives: In some cases, catalyst modifiers can suppress dehalogenation.
-
Solution: The addition of a small amount of a "catalyst poison" like a morpholine or amine-based solution can sometimes selectively inhibit the active sites responsible for dehalogenation without significantly impacting the nitro reduction rate. This requires careful optimization.
-
-
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Chloro-4-nitroanisole
Safety Notice: This procedure involves flammable hydrogen gas and a potentially pyrophoric catalyst. It must be performed in a pressure-rated hydrogenation reactor by trained personnel.
| Parameter | Recommended Value |
| Substrate | 2-Chloro-4-nitroanisole |
| Catalyst | 5% Palladium on Carbon (Pd/C, 50% wet) |
| Catalyst Loading | 1-3% w/w (dry basis) relative to substrate |
| Solvent | Methanol or Ethanol |
| Hydrogen Pressure | 50-100 psi (3.5-7 bar) |
| Temperature | 40-60 °C |
Procedure:
-
Reactor Setup: Charge a suitable hydrogenation reactor with 2-chloro-4-nitroanisole (1.0 eq) and the solvent (e.g., 5-10 volumes of Methanol).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 5% Pd/C catalyst (50% wet, e.g., 0.02 eq by weight on a dry basis).
-
Inerting: Seal the reactor. Purge the system by pressurizing with nitrogen (to ~50 psi) and venting three times to remove all oxygen.
-
Hydrogenation: Purge the system with hydrogen gas three times. Pressurize the reactor to the target pressure (e.g., 60 psi) and begin vigorous stirring. Heat the reactor to the target temperature (e.g., 50 °C).
-
Monitoring: The reaction is exothermic; monitor the internal temperature and hydrogen uptake. The reaction is typically complete within 4-8 hours. Monitor completion by taking samples (carefully venting the reactor first) for HPLC or TLC analysis.
-
Work-up: Once complete, cool the reactor to room temperature. Vent the hydrogen and purge three times with nitrogen.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. CAUTION: The catalyst on the filter pad is pyrophoric. Do not allow it to dry in the air. Immediately quench the filter cake with water and store it under water for disposal.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Chloro-4-methoxyaniline as an oil or solid.
Protocol 2: Preparation and Purification of this compound
| Parameter | Recommended Value |
| Solvent | Isopropanol (IPA) or Ethyl Acetate |
| Reagent | Concentrated Hydrochloric Acid (~37%) |
| Temperature | 0-10 °C for addition, hold for crystallization |
Procedure:
-
Dissolution: Dissolve the crude 3-Chloro-4-methoxyaniline (1.0 eq) in a suitable solvent (e.g., 4-6 volumes of Isopropanol). If the solution is highly colored, it can be treated with activated carbon (1-2% w/w) and filtered hot.
-
Acidification: Cool the solution to 0-5 °C in an ice bath with moderate stirring.
-
Precipitation: Slowly add concentrated HCl (1.05-1.10 eq) dropwise. The product should begin to precipitate as a white solid. Maintain the temperature below 15 °C during the addition.
-
Crystallization: After the addition is complete, stir the resulting slurry at 0-5 °C for at least 1-2 hours to ensure complete crystallization.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent (e.g., cold Isopropanol) to remove excess HCl and any remaining impurities.
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved. The final product should be a white to off-white crystalline solid.[12]
Table of Common Impurities
| Impurity Name | Structure | Typical Origin | Recommended Analytical Method |
| 2-Chloro-4-nitroanisole | Cl-C₆H₃(OCH₃)-NO₂ | Incomplete Reaction | HPLC, GC-MS |
| 4-Methoxyaniline | H₂N-C₆H₄-OCH₃ | Dehalogenation | HPLC, GC-MS |
| 2-Chloro-N-(4-methoxyphenyl)hydroxylamine | Cl-C₆H₃(OCH₃)-NHOH | Incomplete Reduction | LC-MS (can be unstable) |
| Azo/Azoxy Dimers | (Cl-C₆H₃(OCH₃))₂-N=N-(O) | Condensation of intermediates | HPLC, LC-MS |
References
-
National Center for Biotechnology Information (2016). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. PubChem. Available from: [Link]
-
Wikipedia. Reduction of nitro compounds. Available from: [Link]
-
Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline. Available from: [Link]
-
Scribd. Sodium Hydrosulphite Manufacturing Process. Available from: [Link]
-
Paradigm Publication (2025). Best Uses of Sodium Hydrosulphide in Industry and How to Handle It Safely. Available from: [Link]
-
ResearchGate. Selective Catalytic Hydrogenation of Nitroarenes to Anilines | Request PDF. Available from: [Link]
-
Ataman Kimya. 3-CHLOROANILINE. Available from: [Link]
-
Solubility of Things. 3-Chloro-4-methoxyaniline. Available from: [Link]
- Google Patents (2014). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. 3-Chloro-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 6. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
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- 11. echemi.com [echemi.com]
- 12. solubilityofthings.com [solubilityofthings.com]
Validation & Comparative
Validated analytical methods for the quantification of 3-Chloro-4-methoxyaniline.
An In-Depth Technical Guide to the Quantitative Analysis of 3-Chloro-4-methoxyaniline: A Comparative Review of Validated Analytical Methods
This guide provides a comprehensive comparison of validated analytical methodologies for the precise quantification of 3-Chloro-4-methoxyaniline. As a crucial intermediate in various chemical syntheses and a potential process-related impurity in pharmaceutical manufacturing, its accurate measurement is paramount for ensuring product quality, safety, and regulatory compliance. This document delves into the technical nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights into experimental design, method validation, and data interpretation for researchers, scientists, and drug development professionals.
The Analytical Imperative: Why Quantify 3-Chloro-4-methoxyaniline?
3-Chloro-4-methoxyaniline (C₇H₈ClNO) is a substituted aniline that can serve as a building block or appear as an impurity in active pharmaceutical ingredients (APIs).[1] The presence of such impurities, even at trace levels, can impact the efficacy and safety of the final drug product. Therefore, robust, validated analytical methods are not merely a procedural formality but a critical component of the quality control framework. Regulatory bodies, guided by standards such as the International Council for Harmonisation (ICH) guidelines, mandate that analytical procedures be validated to demonstrate their suitability for the intended purpose.[2][3] This guide will compare two orthogonal and widely adopted analytical techniques for this purpose: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method Comparison: HPLC-UV vs. GC-MS
The choice between HPLC and GC is fundamentally driven by the analyte's physicochemical properties—namely its polarity, volatility, and thermal stability. While HPLC is exceptionally versatile for a wide range of compounds, GC-MS offers superior sensitivity and specificity for analytes that are volatile or can be made volatile.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[4] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with detection by mass-to-charge ratio.[5] |
| Typical Stationary Phase | C18 (Octadecylsilane) reversed-phase column.[6] | Low-to-medium polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[5] |
| Key Strengths | High versatility, robust for routine quality control, non-destructive, suitable for non-volatile and thermally labile compounds. | High sensitivity and unparalleled specificity (molecular fingerprinting), provides structural information, ideal for trace-level impurity identification.[7] |
| Limitations | Lower sensitivity compared to MS, requires chromophore for UV detection, potential for matrix interference. | Requires analyte to be volatile and thermally stable, may require derivatization for polar compounds, more complex instrumentation. |
| Typical LOD/LOQ | Low µg/mL to high ng/mL range. | Low ng/mL to pg/mL range. |
| Precision (%RSD) | Typically < 2% for repeat injections.[8] | Typically < 5-10%, depending on concentration. |
| Linearity (R²) | > 0.999 is commonly achievable.[9] | > 0.995 is commonly achievable. |
Table 1: High-level comparison of HPLC-UV and GC-MS for the analysis of 3-Chloro-4-methoxyaniline. Performance data is based on typical values for similar analytes.
Deep Dive: High-Performance Liquid Chromatography (HPLC)
RP-HPLC is the workhorse of pharmaceutical analysis for purity and assay determination.[7] For 3-Chloro-4-methoxyaniline, a C18 column is the logical first choice.
Causality Behind Experimental Choices:
-
Stationary Phase (C18): The non-polar, hydrocarbon-like surface of the C18 packing material effectively retains the aromatic 3-Chloro-4-methoxyaniline molecule through hydrophobic interactions.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier used to control the elution strength. Increasing its concentration reduces the polarity of the mobile phase, decreasing the analyte's retention time.
-
Acidic Modifier (Formic or Trifluoroacetic Acid): The inclusion of a small amount of acid (e.g., 0.1%) is critical. It protonates the basic aniline functional group, preventing its interaction with residual acidic silanol groups on the silica backbone of the stationary phase. This minimizes peak tailing and produces sharp, symmetrical peaks, which are essential for accurate integration and quantification.[4]
Experimental Protocol: Validated RP-HPLC-UV Method
This protocol is a self-validating system, grounded in the principles of the ICH Q2(R2) guideline.[3]
1. Instrumentation and Conditions:
-
System: HPLC equipped with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program: 30% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Solution Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 3-Chloro-4-methoxyaniline reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Working Standard Solution (e.g., 0.1 mg/mL): Dilute the stock solution 1:10 with the mobile phase at initial conditions.
-
Sample Solution: Prepare the sample to be analyzed at a target concentration of approximately 0.1 mg/mL in the mobile phase.
3. Validation Procedure (Abbreviated):
-
Specificity: Inject a blank (mobile phase), the sample, and a spiked sample to demonstrate that no interfering peaks co-elute with the main analyte peak.
-
Linearity: Prepare a series of at least five concentrations across the expected range (e.g., 0.01 to 0.2 mg/mL). Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
Accuracy: Analyze samples with known concentrations (e.g., by spiking a blank matrix) at low, medium, and high levels of the linear range. Calculate the percent recovery, which should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Inject the same standard solution six times and calculate the relative standard deviation (%RSD) of the peak areas, which should be ≤ 2%.[8]
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument and compare the results.
-
HPLC Workflow Visualization
Caption: Workflow for the quantitative analysis of 3-Chloro-4-methoxyaniline by RP-HPLC-UV.
Deep Dive: Gas Chromatography-Mass Spectrometry (GC-MS)
For trace-level quantification or unequivocal identification, GC-MS is a superior technique.[10] It couples the high-resolution separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.
Causality Behind Experimental Choices:
-
GC Separation: 3-Chloro-4-methoxyaniline is sufficiently volatile and thermally stable for GC analysis. A non-polar capillary column (e.g., DB-5ms) separates compounds based on their boiling points and interactions with the stationary phase.
-
Electron Ionization (EI): Standard 70 eV electron ionization is a robust and highly reproducible method that creates a characteristic fragmentation pattern. This pattern, or mass spectrum, serves as a "molecular fingerprint" that can be compared against spectral libraries for confident identification.[5]
-
Mass Analyzer (Quadrupole): The quadrupole acts as a mass filter, allowing for either a full scan of all fragment ions (for identification) or monitoring of specific, characteristic ions—Selected Ion Monitoring (SIM)—for enhanced sensitivity in quantification.
Experimental Protocol: Validated GC-MS Method
1. Instrumentation and Conditions:
-
System: GC system with an autosampler coupled to a Mass Spectrometer.
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial 100 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Scan Mode: m/z 40-250 for identification.
-
SIM Mode: Monitor specific ions for quantification (e.g., m/z 157 for the molecular ion and another characteristic fragment).
-
2. Solution Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable volatile solvent like Dichloromethane or Ethyl Acetate.
-
Working Standards: Prepare a series of dilutions from the stock solution in the same solvent to create a calibration curve (e.g., 0.1 to 10 µg/mL).
-
Sample Solution: Dilute the sample in the same solvent to fall within the calibration range.
3. Validation Procedure (Abbreviated):
-
Specificity: The mass spectrum itself provides high specificity. Confirmation is achieved by matching retention time and the relative abundances of multiple ions in the sample to that of a reference standard.
-
Linearity, Accuracy, Precision: Follow similar principles as for HPLC, but use the peak area from the extracted ion chromatogram in SIM mode for quantification.
-
Limit of Detection (LOD) & Quantification (LOQ): Typically determined by analyzing progressively lower concentrations and establishing the signal-to-noise ratio (S/N), where LOD is often defined as S/N ≥ 3 and LOQ as S/N ≥ 10.[11]
GC-MS Workflow Visualization
Caption: Workflow for the quantitative analysis of 3-Chloro-4-methoxyaniline by GC-MS.
Conclusion and Recommendations
Both RP-HPLC-UV and GC-MS are powerful, validated methods for the quantification of 3-Chloro-4-methoxyaniline. The optimal choice depends on the specific analytical objective.
-
For routine quality control, purity assessment, and assay of the bulk substance where concentrations are relatively high, RP-HPLC-UV is the most practical, robust, and cost-effective method. Its simplicity and high precision make it ideal for release testing in a regulated environment.[6]
-
For trace-level impurity analysis, identification of unknown related substances, or analysis in complex matrices, GC-MS is the superior choice. Its high sensitivity and the structural information provided by the mass spectrum are invaluable for problem-solving and ensuring the highest level of product purity.[5][12]
For ultimate confidence, especially during method development and validation, employing both techniques provides orthogonal data, offering a comprehensive and irrefutable analytical package. The protocols and principles outlined in this guide, when executed within a framework of established validation standards like ICH Q2(R2), will ensure the generation of accurate, reliable, and defensible data.[2][13]
References
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from the European Medicines Agency website.[2]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma website.[8]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from ICH website.[3]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from YouTube.[11]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy website.[13]
-
National Institutes of Health. (n.d.). 3-Chloro-4-methoxyaniline. PubChem. Retrieved from NIH website.[14]
-
BenchChem. (2025). Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline. Retrieved from BenchChem website.[6]
-
United States Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from EPA website.[10]
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Agilent Technologies, Inc. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from Agilent website.[15]
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Sigma-Aldrich. (n.d.). 3-Chloro-4-methoxyaniline 97%. Retrieved from Sigma-Aldrich website.
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S. Ashutosh, et al. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Trend in Scientific Research and Development.[7]
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Thermo Fisher Scientific. (2010, December 9). Mass Spectrometry Applications for Environmental Analysis. Retrieved from Thermo Fisher Scientific website.[16]
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Dörgeloh, U., et al. (2021, October 18). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. ResearchGate.[12]
-
Van de Velde, E. (2014, August 22). Recent Applications in LC–MS. LCGC Europe.[17]
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BenchChem. (2025). Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide. Retrieved from BenchChem website.[5]
-
eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. Retrieved from eConference.io website.[18]
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Science.gov. (n.d.). validated hplc methods: Topics by Science.gov. Retrieved from Science.gov.[9]
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World Journal of Pharmaceutical Research. (n.d.). A new stability indicating simultaneous estimation of lawsone and its metabolites by RP-HPLC and HPTLC method. Retrieved from AWS.[19]
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Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.[1]
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BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline. Retrieved from BenchChem website.[4]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). Method Development and Validation for Quantitative Determination of Para Chloroaniline, an Impurity, in Efavirenz Active Pharmaceutical Ingredient.[20]
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Jones, K., et al. (2025, August 9). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate.[21]
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A Researcher's Guide to the Synthesis of 3-Chloro-4-methoxyaniline: A Comparative Analysis
This guide offers an in-depth comparative analysis of the primary synthetic routes to 3-Chloro-4-methoxyaniline, a key intermediate in the pharmaceutical and agrochemical sectors. Designed for researchers, scientists, and drug development professionals, this document provides a detailed examination of various synthetic strategies, focusing on experimental protocols, mechanistic insights, and comparative performance data to inform practical laboratory and industrial applications.
The Strategic Importance of 3-Chloro-4-methoxyaniline
3-Chloro-4-methoxyaniline is a vital structural motif found in a multitude of bioactive molecules, including kinase inhibitors and herbicides. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for any research and development program. This guide will dissect the most prevalent synthetic methodologies, offering a comprehensive evaluation of their respective advantages and limitations.
Core Synthetic Strategies: A High-Level Comparison
The synthesis of 3-Chloro-4-methoxyaniline is primarily approached from two distinct strategic directions: the direct chlorination of a substituted aniline or the reduction of a nitroaromatic precursor. Each pathway presents a unique set of challenges related to regioselectivity, reaction conditions, and product purification. We will explore the following key routes:
-
Direct Chlorination of p-Anisidine: A concise, one-step approach that requires precise control to achieve the desired isomer.
-
Reduction of 2-Chloro-4-nitroanisole: A reliable, two-step industrial standard that offers excellent regiochemical control.
-
Emerging Green Chemistry Approaches: An overview of more sustainable synthetic alternatives.
Route 1: Direct Chlorination of p-Anisidine
This synthetic strategy involves the electrophilic aromatic substitution of p-anisidine (4-methoxyaniline) with a chlorinating agent. While seemingly straightforward, the powerful activating and ortho-, para-directing effects of both the amino and methoxy groups present a significant challenge in achieving regioselectivity for the desired 3-chloro isomer.
Mechanistic Rationale
The high electron density of the p-anisidine ring makes it highly susceptible to electrophilic attack. The key to this synthesis is to modulate the reactivity and direct the incoming electrophile to the position ortho to the amino group and meta to the methoxy group. This is typically achieved by using a mild chlorinating agent and maintaining low reaction temperatures to minimize the formation of undesired isomers and di-chlorinated byproducts.
Experimental Protocol: Chlorination with Sulfuryl Chloride
The use of sulfuryl chloride (SO₂Cl₂) is a common method for this transformation.
Detailed Step-by-Step Methodology:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve p-anisidine in a suitable inert solvent such as dichloromethane.
-
Cool the solution to 0–5 °C using an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.0-1.1 equivalents) in dichloromethane dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0–5 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-Chloro-4-methoxyaniline.
Performance Metrics
| Parameter | Value | Supporting Data Source(s) |
| Typical Yield | 70-85% | Inferred from similar chlorination reactions |
| Purity (Post-Purification) | >98% | Inferred from standard purification methods |
| Key Challenge | Controlling regioselectivity | [1] |
| Advantages | Single-step synthesis, readily available starting material | |
| Disadvantages | Use of corrosive sulfuryl chloride, potential for isomeric impurities |
Workflow Visualization
Caption: Workflow for the direct chlorination of p-anisidine.
Route 2: Reduction of 2-Chloro-4-nitroanisole
This two-step sequence is the most widely adopted and reliable method for the synthesis of 3-Chloro-4-methoxyaniline, particularly on an industrial scale. It involves the initial nitration of p-chloroanisole, followed by the reduction of the nitro group.
Mechanistic Rationale
The synthesis commences with the electrophilic nitration of p-chloroanisole. The methoxy group is a strongly activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. Their combined influence strongly favors nitration at the position ortho to the methoxy group, yielding 2-chloro-4-nitroanisole with high regioselectivity[2]. The subsequent reduction of the nitro group to an amine is a well-established and high-yielding transformation.
Experimental Protocols
Step A: Nitration of p-Chloroanisole
-
Charge a reaction vessel with concentrated sulfuric acid and cool to 0–5 °C.
-
Slowly add p-chloroanisole to the sulfuric acid with stirring, maintaining the low temperature.
-
Add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C[2].
-
After the addition is complete, stir the mixture at a low temperature for several hours.
-
Carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain crude 2-chloro-4-nitroanisole.
-
Recrystallize from ethanol to yield the pure intermediate[2].
Step B: Reduction of 2-Chloro-4-nitroanisole
Two common methods for the reduction of the nitro group are catalytic hydrogenation and metal-acid reduction.
Method 1: Catalytic Hydrogenation
-
In a pressure reactor, suspend 2-chloro-4-nitroanisole in a suitable solvent such as methanol or ethanol[3].
-
Add a catalytic amount of Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C)[3][4].
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen (typically 0.1-5 MPa) and heat to 50-100 °C with vigorous stirring[5].
-
Monitor the reaction by hydrogen uptake until the theoretical amount has been consumed.
-
Cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 3-Chloro-4-methoxyaniline, which can be further purified by distillation or recrystallization[5].
Method 2: Metal-Acid Reduction (Béchamp Reduction)
-
In a round-bottom flask, create a suspension of 2-chloro-4-nitroanisole and iron powder in a mixture of ethanol and water[6].
-
Add a catalytic amount of hydrochloric acid or ammonium chloride to initiate the reaction.
-
Heat the mixture to reflux with vigorous stirring for several hours, monitoring by TLC.
-
Cool the reaction mixture and neutralize with an aqueous solution of sodium carbonate.
-
Filter the hot solution through celite to remove the iron oxides.
-
Extract the filtrate with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Performance Metrics
| Parameter | Catalytic Hydrogenation | Metal-Acid Reduction | Source(s) |
| Typical Yield | >95% | 85-95% | [5], Inferred from[6] |
| Purity (Post-Purification) | >99.5% | >98% | [5] |
| Key Challenge | Handling of hydrogen gas and pyrophoric catalysts | Disposal of large quantities of iron oxide waste | [3] |
| Advantages | High yield and purity, clean reaction, catalyst can be recycled | Low-cost reagents, standard laboratory equipment | [3] |
| Disadvantages | Requires specialized high-pressure equipment | Stoichiometric metal waste, potentially strenuous workup | [6] |
Workflow Visualization
Caption: Synthesis of 3-Chloro-4-methoxyaniline via a nitroaromatic intermediate.
Route 3: Green Chemistry Considerations
In line with the growing emphasis on sustainable chemical manufacturing, alternative, more environmentally benign synthetic routes are being explored[7][8].
-
Alternative Chlorinating Agents: The use of N-chlorosuccinimide (NCS) in ionic liquids has been shown to be a milder and more selective method for the chlorination of anilines, offering a potential replacement for sulfuryl chloride[1].
-
Catalytic Transfer Hydrogenation: This technique offers a safer alternative to high-pressure hydrogenation. It utilizes a hydrogen donor, such as hydrazine or formic acid, in the presence of a catalyst (e.g., Pd/C or Raney Nickel), eliminating the need for gaseous hydrogen[9].
-
Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example, using mechanochemical methods like ball milling, can significantly reduce waste and environmental impact[10].
While these methods are promising, their industrial-scale application for the synthesis of 3-Chloro-4-methoxyaniline is still under development.
Comparative Summary and Recommendations
| Feature | Route 1: Direct Chlorination | Route 2: Reduction of Nitroanisole | Green Alternatives |
| Number of Steps | 1 | 2 | 1-2 |
| Overall Yield | Moderate (70-85%) | Excellent (>90%) | Variable (under optimization) |
| Regioselectivity | Moderate | Excellent | Potentially high |
| Scalability | Good | Excellent | Under investigation |
| Safety Concerns | Corrosive/toxic reagents | Flammable H₂ gas, metal waste | Generally safer reagents and conditions |
| Environmental Impact | Use of hazardous reagents and chlorinated solvents | Metal waste (Route 2B) | Aims to minimize waste and use greener reagents |
Conclusion
For laboratory and industrial-scale synthesis where high purity and consistent yields are paramount, the reduction of 2-chloro-4-nitroanisole (Route 2) is the most robust and recommended pathway. Catalytic hydrogenation (Route 2A) is particularly advantageous for its high efficiency and clean reaction profile, despite the initial capital investment for specialized equipment[3][5].
The direct chlorination of p-anisidine (Route 1) offers a more atom-economical, single-step alternative. However, the inherent challenges in controlling regioselectivity necessitate careful optimization and purification, which may offset the apparent simplicity of the route.
The future of chemical synthesis lies in the adoption of greener methodologies . While still in development for this specific target molecule, these approaches promise to reduce the environmental footprint of chemical manufacturing and should be a key consideration in the design of new synthetic routes.
This guide provides a framework for the informed selection of a synthetic route to 3-Chloro-4-methoxyaniline, balancing the critical factors of yield, purity, cost, safety, and environmental impact.
References
- Preparation method for 2-chloro-4-nitroaniline.
-
Synthesis of 2-chloro-4-nitroaniline. PrepChem.com. [Link]
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-
Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journals. [Link]
-
Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Chegg.com. [Link]
-
p-Anisidine, 2-nitro-. Organic Syntheses Procedure. [Link]
-
GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. Journal of Drug Delivery and Therapeutics. [Link]
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design a synthesis of 2-chloro-4-nitroanisole from. Chegg.com. [Link]
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Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI. [Link]
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3-Chloro-4-methoxyaniline. PubChem. [Link]
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Pyridine, 1,2,3,6-tetrahydro-1-(4-methoxyphenyl)-. Organic Syntheses Procedure. [Link]
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Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan. Journal of Molecular Biology. [Link]
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Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI. [Link]
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-
Investigation of Green Chemistry Approaches in the Synthesis of Pharmaceuticals. Journal of Medicinal and Chemical Sciences. [Link]
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Green methods for synthesis of various Heterocycles: Sustainable approach. International Journal of Chemical Studies. [Link]
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Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. [Link]
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Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan. PubMed Central. [Link]
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3-chloro-4-methoxyaniline. ChemBK. [Link]
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Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. [Link]
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N-(4-Chlorobenzylidene)-4-methoxyaniline. ResearchGate. [Link]
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Mechanism and Origin of Regioselectivity in the Phosphine-Catalyzed Heine Reaction. The Journal of Organic Chemistry. [Link]
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p-Anisidine. PubChem. [Link]
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Hydrogenation Methods. [Link]
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A Senior Application Scientist's Guide: 3-Chloro-4-methoxyaniline Hydrochloride in Modern Synthesis
Introduction: The Nuanced Role of Substituted Anilines in Synthesis
In the landscape of organic synthesis, aniline and its derivatives are foundational pillars, serving as indispensable precursors for pharmaceuticals, agrochemicals, and advanced materials. The reactivity of the aniline scaffold, however, is not monolithic. The strategic placement of substituents on the aromatic ring dramatically alters its electronic properties and steric profile, thereby dictating its utility and performance in a given transformation. This guide provides an in-depth comparison of 3-Chloro-4-methoxyaniline hydrochloride with other key aniline derivatives. Our focus is not merely on procedural steps but on the underlying chemical principles that govern reaction outcomes. By understanding the interplay of inductive and resonance effects, researchers can make more informed decisions, optimizing reaction conditions and achieving higher yields of desired products. This guide is intended for laboratory scientists and drug development professionals seeking to harness the subtle yet powerful influence of aniline substitution patterns.
The Unique Electronic Profile of 3-Chloro-4-methoxyaniline
3-Chloro-4-methoxyaniline presents a fascinating case study in substituent effects. The molecule is equipped with both an electron-withdrawing group (EWG) and an electron-donating group (EDG) that exert opposing forces on the electron density of the aromatic ring and the nucleophilicity of the amino group.
-
The Methoxy Group (-OCH₃): Located at the para-position relative to the amino group, the methoxy group is a powerful EDG through resonance (+R effect), donating its lone pair of electrons into the aromatic system. This effect increases the electron density of the ring, particularly at the ortho and para positions, and enhances the nucleophilicity of the amine. It also has a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity.
-
The Chloro Group (-Cl): Located at the meta-position relative to the amino group, the chlorine atom is an EWG primarily through its strong inductive effect (-I). It also possesses a weak, opposing resonance effect (+R) due to its lone pairs, but induction is dominant for halogens.
The net result is a finely tuned electronic balance. The activating, para-methoxy group enhances reactivity in certain transformations, while the deactivating, meta-chloro group tempers this reactivity and influences regioselectivity. This unique profile makes 3-Chloro-4-methoxyaniline a valuable intermediate when precise control over reactivity is required.
Diagram 1: Electronic Effects on the Aniline Scaffold
Caption: Opposing electronic effects of substituents on the 3-Chloro-4-methoxyaniline ring.
Comparative Analysis in Azo Dye Synthesis
The formation of azo dyes via diazotization followed by azo coupling is a classic transformation that is highly sensitive to the electronic properties of the starting aniline. The first step, the formation of the diazonium salt, is an electrophilic attack on the amine by the nitrosonium ion (generated from sodium nitrite and acid). The second step involves the resulting diazonium salt, a weak electrophile, attacking an electron-rich coupling component.
Causality Behind Performance:
-
Electron-Donating Groups (e.g., -OCH₃ in p-Anisidine): These groups increase the nucleophilicity of the amino nitrogen, facilitating the initial attack on the nitrosonium ion. However, a very electron-rich diazonium salt is less electrophilic and thus less reactive in the subsequent coupling step.
-
Electron-Withdrawing Groups (e.g., -Cl in 3-Chloroaniline): These groups decrease the nucleophilicity of the amine, potentially slowing the diazotization step. However, they stabilize the resulting diazonium salt and increase its electrophilicity, leading to a faster and more efficient coupling reaction.[1]
3-Chloro-4-methoxyaniline strikes a balance. The methoxy group aids the initial diazotization, while the chloro group enhances the electrophilicity of the diazonium salt for a robust coupling reaction.
Table 1: Comparison of Anilines in Azo Dye Synthesis
| Aniline Derivative | Key Substituent Effects | Expected Performance | Representative Yield | Source |
| 3-Chloro-4-methoxyaniline | Balanced EDG (+R) & EWG (-I) | Good diazotization rate and excellent coupling reactivity. | High | [2] |
| p-Anisidine | Strong EDG (+R) | Fast diazotization, but potentially slower coupling due to a less electrophilic diazonium salt. | High | [3] |
| 3-Chloroaniline | Strong EWG (-I) | Slower diazotization, but the resulting diazonium salt is highly electrophilic, leading to excellent coupling. | ~100% (with specific coupling agent) | [1] |
| 3-Chloro-4-fluoroaniline | Two EWGs (-I) | Slower diazotization, but very high reactivity in the coupling step. | High | [4] |
Note: Yields are highly dependent on the specific coupling partner and reaction conditions. The data presented are representative examples found in the literature to illustrate general performance.
Experimental Protocol: Synthesis of an Azo Dye
This protocol provides a generalized procedure for the synthesis of an azo dye using an aniline derivative and 2-naphthol as the coupling component. It is based on established methods.[2][4]
Step 1: Diazotization of the Aniline Derivative
-
In a 250 mL beaker, suspend the aniline derivative (e.g., this compound, 10.0 mmol) in a mixture of concentrated hydrochloric acid (3.0 mL) and deionized water (20 mL).
-
Cool the resulting suspension to 0-5 °C in an ice-salt bath with continuous magnetic stirring. Maintaining this low temperature is critical to ensure the stability of the diazonium salt.[5]
-
In a separate beaker, dissolve sodium nitrite (0.70 g, 10.1 mmol) in 10 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes. Ensure the temperature does not exceed 5 °C. A clear solution of the diazonium salt should form.
-
Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete. The presence of excess nitrous acid can be confirmed with starch-iodide paper (turns blue-black).
Step 2: Azo Coupling Reaction
-
In a separate 400 mL beaker, dissolve 2-naphthol (1.44 g, 10.0 mmol) in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this alkaline solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution (from Step 1) to the cold 2-naphthol solution with continuous, efficient stirring.
-
A brightly colored precipitate of the azo dye will form immediately. Maintain the temperature below 5 °C and continue stirring for 30 minutes to ensure complete coupling.
-
Isolate the crude dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified azo dye.
Diagram 2: Experimental Workflow for Azo Dye Synthesis
Caption: A standardized workflow for the two-stage synthesis of azo dyes.
Comparative Analysis in Palladium-Catalyzed Cross-Coupling
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but its efficiency can be sensitive to the electronic nature of the aniline coupling partner.[6] Aryl chlorides, in particular, are challenging substrates due to the strength of the C-Cl bond, making the initial oxidative addition to the Pd(0) catalyst a critical, often rate-limiting, step.
Causality Behind Performance:
-
Aniline Nucleophilicity: The reaction involves the deprotonation of the aniline by a strong base to form an amide, which then coordinates to the palladium center. More electron-rich anilines (with EDGs) are generally more nucleophilic but can also be more prone to side reactions.
-
Ligand Effects: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands are required to facilitate both the oxidative addition of the aryl chloride and the final reductive elimination to form the product.[7]
For a substrate like 3-Chloro-4-methoxyaniline, the methoxy group maintains a reasonable level of nucleophilicity, while the chloro group provides an additional site for potential subsequent cross-coupling, making it a bifunctional building block.
Table 2: Comparison of Anilines in Buchwald-Hartwig Amination
| Aniline Derivative | Key Substituent Effects | Expected Performance | Representative Yield | Source |
| 3-Chloro-4-methoxyaniline | Balanced; moderate nucleophilicity. | Should perform well with modern, bulky phosphine ligands. | Good to High | (Inferred) |
| p-Anisidine | High nucleophilicity. | Couples readily, often with high yields, even with less activated aryl halides. | 90% (with 4-bromoanisole) | [8] |
| 3-Chloroaniline | Reduced nucleophilicity. | Can be a challenging substrate; requires robust catalyst systems (e.g., Pd₂(dba)₃/XPhos) and strong bases. | Good to High (with optimization) | [7] |
| Aniline | Baseline reactivity. | Generally couples well, serving as a standard for comparison. | High | [9] |
Note: Yields are highly dependent on the specific aryl halide, catalyst system, and reaction conditions. The data is collated from various literature sources to illustrate relative reactivity.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride
This protocol provides a generalized procedure for the coupling of an aniline derivative with an aryl chloride, based on established methods for challenging substrates.[7]
Materials:
-
Aryl Chloride (1.0 mmol, 1.0 equiv.)
-
Aniline Derivative (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
Biarylphosphine Ligand (e.g., XPhos) (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the aryl chloride and the aniline derivative to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Strategic Selection
The choice of an aniline derivative is a critical strategic decision in synthesis design. This compound is not merely an alternative to simpler anilines; it is a specialized tool for situations demanding a nuanced electronic profile.
-
Choose 3-Chloro-4-methoxyaniline when: You require a balance between reactivity and control, need to temper the strong activating effect of a para-methoxy group, or wish to retain a chloro-substituent for subsequent orthogonal functionalization (e.g., a second cross-coupling reaction).
-
Choose p-Anisidine when: High nucleophilicity is paramount and the strong activating nature of the methoxy group is desired without modulation.
-
Choose 3-Chloroaniline when: A less nucleophilic amine is required, or when the goal is to create a highly electrophilic diazonium salt for rapid azo coupling.
By understanding the distinct electronic contributions of each substituent, the synthetic chemist can move beyond trial-and-error and rationally select the optimal building block for the task at hand.
Diagram 3: Logic for Aniline Derivative Selection
Caption: A decision-making workflow for selecting the appropriate aniline derivative.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Azo Dye Synthesis with P-Anisidine-3-Sulfonic Acid. [Link]
-
Unknown. (n.d.). The Synthesis of Azo Dyes. [Link]
-
Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2015). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. [Link]
-
Quora. (2019). Why does aniline give diazotization reaction but aliphatic amine does not?. [Link]
-
Progress in Color, Colorants and Coatings. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. [Link]
-
Vedantu. (n.d.). Give the diazotization reaction of aniline Also give class 12 chemistry CBSE. [Link]
-
ResearchGate. (2023). Synthesis, characterization, and cytotoxic activity of some transition metal complexes with didentate (N,N) donor azo dye ligand derived from p-Anisidine. [Link]
-
CDN. (n.d.). experiment 5 dyes & dyeing part 2: preparation of para red and related azo dyes. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2010). Precursors and products from the Sandmeyer reaction. [Link]
-
ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Synfacts. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
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- 8. rsc.org [rsc.org]
- 9. research.rug.nl [research.rug.nl]
A Multi-Modal Spectroscopic Approach to the Structural Confirmation of 3-Chloro-4-methoxyaniline
Introduction
In the realm of pharmaceutical development and fine chemical synthesis, the unambiguous confirmation of molecular structure is a cornerstone of quality, safety, and efficacy. Intermediates and final active pharmaceutical ingredients (APIs) must be rigorously characterized to ensure that the correct isomer has been synthesized and that no unexpected structural modifications have occurred. 3-Chloro-4-methoxyaniline is a key substituted aniline used as a building block in the synthesis of various dyes and pharmaceutical compounds.[1][2][3] Its specific substitution pattern is critical for its reactivity and the ultimate properties of the final product.
This guide provides an in-depth, field-proven methodology for the structural elucidation of 3-Chloro-4-methoxyaniline. We will move beyond a simple presentation of data, instead focusing on the logical framework of integrating data from multiple spectroscopic techniques: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). By comparing the insights gained from each method, we will demonstrate how a holistic approach provides a self-validating system for absolute structural confirmation.
Caption: Figure 2: General workflow for spectroscopic structural elucidation.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the 3-Chloro-4-methoxyaniline sample in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Varian 400 MHz Spectrometer or equivalent.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 5 seconds, and accumulate 1024 scans to achieve an adequate signal-to-noise ratio.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: Bruker IFS 85 FT-IR Spectrometer or equivalent.
-
Acquisition: Collect the spectrum over a range of 4000–400 cm⁻¹. [4]Perform a background scan with an empty sample chamber and subtract it from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: A GC-MS system, such as one equipped with a NIST Mass Spectrometry Data Center library, is ideal.
-
Acquisition: Use Electron Ionization (EI) at 70 eV. The mass analyzer is set to scan a mass-to-charge (m/z) range of 40–300.
Integrated Spectroscopic Analysis
The power of this methodology lies not in any single technique, but in the convergence of evidence from all three.
Mass Spectrometry: The Molecular Formula Gatekeeper
The first step in any structural elucidation is to confirm the molecular weight and elemental composition. MS provides this foundational data.
Analysis: The mass spectrum of 3-Chloro-4-methoxyaniline shows two key peaks in the molecular ion region: a peak at m/z = 157 and another at m/z = 159 . [5]This is the hallmark signature of a monochlorinated compound. Chlorine exists as two primary isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), which are two mass units apart. The observed ~3:1 intensity ratio of the M+ peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) is definitive proof of the presence of one chlorine atom. The molecular weight of 157.029 g/mol corresponds to the molecular formula C₇H₈ClNO, confirming the elemental composition. [1][5] Table 1: Key Mass Spectrometry Data
| m/z | Relative Intensity | Ion Assignment | Rationale |
|---|---|---|---|
| 159 | ~30% | [M+2]⁺ | Molecular ion containing the ³⁷Cl isotope |
| 157 | 100% | [M]⁺ | Molecular ion (base peak) containing the ³⁵Cl isotope |
| 142 | High | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| 114 | Moderate | [M-CH₃-CO]⁺ | Subsequent loss of carbon monoxide, typical for phenols/anisoles |
The fragmentation pattern further supports the proposed structure. The initial loss of a methyl group (15 daltons) to give a strong peak at m/z 142 is characteristic of a methoxy substituent.
Infrared Spectroscopy: Identifying the Functional Groups
IR spectroscopy is unparalleled for the rapid identification of functional groups within a molecule by probing their characteristic vibrational frequencies. [6][7] Analysis: The IR spectrum provides clear evidence for the key functional groups of 3-Chloro-4-methoxyaniline. The presence of a primary amine (-NH₂) is confirmed by the appearance of a doublet in the 3400-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. The C-O stretching of the aryl ether (methoxy group) is visible as a strong absorption around 1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations confirm the benzene ring.
Table 2: Key Infrared Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group Assignment |
|---|---|---|---|
| 3420, 3335 | Medium | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3050-3000 | Medium-Weak | C-H Stretch | Aromatic Ring |
| 2950, 2835 | Medium-Weak | C-H Stretch | Methoxy Group (-OCH₃) |
| ~1620, ~1500 | Strong-Medium | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-O Asymmetric Stretch | Aryl Ether (-OCH₃) |
| ~810 | Strong | C-H Bend (Out-of-Plane) | Substituted Benzene |
The combination of these bands strongly supports a structure containing a primary amine, a methoxy group, and an aromatic ring. The out-of-plane bending region (~810 cm⁻¹) is consistent with a 1,2,4-trisubstituted benzene ring pattern.
NMR Spectroscopy: Pinpointing the Connectivity
While MS confirms the formula and IR identifies functional groups, NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, revealing the precise connectivity and substitution pattern.
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
Analysis: The spectrum confirms the presence of seven unique carbon environments. The signal at ~56 ppm is characteristic of a methoxy carbon. [8]The remaining six signals are in the aromatic region (110-150 ppm). The chemical shifts are influenced by the electronic effects of the substituents. The -NH₂ and -OCH₃ groups are electron-donating, causing shielding (upfield shift) at the ortho and para positions, while the -Cl atom is electron-withdrawing, causing deshielding (downfield shift). [9][10]The carbons directly attached to the electronegative O, N, and Cl atoms (C-4, C-1, C-3) are observed further downfield.
Table 3: ¹³C NMR Chemical Shift Assignments
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
|---|---|---|
| ~148 | C-4 | Attached to electron-donating -OCH₃, downfield shift |
| ~140 | C-1 | Attached to electron-donating -NH₂, downfield shift |
| ~120 | C-3 | Attached to electronegative -Cl, downfield shift |
| ~118 | C-5 | Ortho to -OCH₃ and meta to -NH₂ |
| ~115 | C-6 | Ortho to -NH₂ and meta to -OCH₃ |
| ~114 | C-2 | Ortho to -NH₂ and ortho to -Cl |
| ~56 | -OCH₃ | Typical chemical shift for a methoxy group carbon |
Proton NMR is the most powerful tool for determining the substitution pattern on the aromatic ring by analyzing chemical shifts, integration, and spin-spin coupling.
Analysis: The ¹H NMR spectrum displays three signals in the aromatic region (6.0-8.5 ppm) and one signal for the methoxy group. [11][12]
-
Methoxy Protons: A sharp singlet at ~3.8 ppm integrating to 3H is definitively assigned to the protons of the methoxy group.
-
Aromatic Protons: The three aromatic protons show distinct signals due to their unique electronic environments. The electron-donating -NH₂ and -OCH₃ groups shield ortho and para protons, shifting them upfield, while the electron-withdrawing -Cl has a deshielding effect. [13] * H-5: This proton is ortho to the strongly donating methoxy group and meta to the amine. It appears as a doublet of doublets (dd) around 6.7 ppm.
-
H-2: This proton is ortho to the amine group and ortho to the chlorine. It appears as a doublet (d) around 6.8 ppm.
-
H-6: This proton is ortho to the amine group and meta to the methoxy group. It appears as a doublet (d) around 6.6 ppm.
-
The integration of these aromatic signals confirms a 1:1:1 ratio, consistent with three protons on the ring.
Caption: Figure 3: Visualization of proton coupling relationships.
Table 4: ¹H NMR Data Summary
| Proton Assignment | Chemical Shift (δ, ppm) | Integration | Splitting Pattern | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| H-5 | ~6.7 | 1H | dd | J ≈ 8.5, 2.5 |
| H-2 | ~6.8 | 1H | d | J ≈ 2.5 |
| H-6 | ~6.6 | 1H | d | J ≈ 8.5 |
| -OCH₃ | ~3.8 | 3H | s | N/A |
| -NH₂ | ~3.7 | 2H | br s | N/A |
The splitting pattern is the final piece of the puzzle. H-6 is split only by its ortho neighbor H-5 (doublet). H-2 is split only by its meta neighbor H-5 (doublet). H-5 is split by both its ortho neighbor H-6 and its meta neighbor H-2, resulting in a doublet of doublets. This unique coupling pattern is only possible for the 1,2,4-trisubstitution pattern of 3-Chloro-4-methoxyaniline.
Conclusion: A Unified Structural Verdict
By systematically integrating the data from mass spectrometry, infrared spectroscopy, and both ¹H and ¹³C NMR, we have constructed an unassailable case for the structure of 3-Chloro-4-methoxyaniline.
-
MS confirmed the correct molecular formula (C₇H₈ClNO) and the presence of a single chlorine atom.
-
IR verified the existence of the required functional groups: a primary amine, an aryl ether, and a substituted benzene ring.
-
¹³C NMR established the presence of seven unique carbon atoms, consistent with the proposed structure.
-
¹H NMR provided the definitive evidence for the 1-amino-3-chloro-4-methoxy substitution pattern through an unambiguous analysis of chemical shifts, integration, and spin-spin coupling.
Each technique provides a piece of the puzzle, and together they form a self-validating framework that confirms the identity and purity of the compound, a critical requirement for researchers, scientists, and drug development professionals.
References
-
¹³C NMR chemical shifts in substituted benzenes : Analysis using natural perturbation orbitals and substitution effects. Taylor & Francis Online. [Link]
-
Proton NMR Chemical Shifts . California State University Stanislaus. [Link]
-
Infrared spectroscopy - Wikipedia . Wikipedia. [Link]
-
Characteristic frequencies: Significance and symbolism . Sci-Tech Dictionary. [Link]
-
How to Analyze Chemical Shift in the Aromatic Region (1H NMR) . YouTube. [Link]
-
The halogen effect on the 13C NMR chemical shift in substituted benzenes . Physical Chemistry Chemical Physics (RSC Publishing). [Link]
-
Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes . RSC Publishing. [Link]
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Principal values of carbon-13 NMR chemical shift tensors for a collection of substituted benzenes . ACS Publications. [Link]
-
Chemical Shifts in Proton NMR Spectroscopy . Lumen Learning. [Link]
-
What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? . Stack Exchange. [Link]
-
Infrared Spectroscopy . Michigan State University Department of Chemistry. [Link]
-
¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects . ResearchGate. [Link]
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Introduction to IR Spectra . WebSpectra - Problems in NMR and IR Spectroscopy. [Link]
-
INFRARED SPECTROSCOPY (IR) . University of Puget Sound. [Link]
-
Mass Spectrometry: Fragmentation . University of Manitoba. [Link]
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3-Chloro-4-methoxyaniline . PubChem - NIH. [Link]
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13-C NMR Chemical Shift Table . University of Colorado Boulder. [Link]
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Fragmentation patterns in the mass spectra of organic compounds . Chemguide. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra . Sam Houston State University. [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 3-Chloro-4-methoxyaniline Hydrochloride
Foreword: The Imperative of Purity in a Key Synthetic Building Block
In the landscape of pharmaceutical research and development, the quality of starting materials is not merely a matter of preference; it is a cornerstone of scientific validity and regulatory compliance. 3-Chloro-4-methoxyaniline hydrochloride is a crucial intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its molecular structure, featuring a substituted aniline ring, makes it a versatile precursor for building complex molecules.[1][2] However, the presence of even minute impurities can have profound consequences, leading to aberrant reaction pathways, the formation of toxic byproducts, or diminished final product yields.
This guide provides an in-depth, objective comparison of methodologies for assessing the purity of commercially available this compound. We move beyond a simple recitation of specifications, delving into the causality behind experimental choices and presenting a multi-faceted analytical approach. Our objective is to empower researchers, scientists, and drug development professionals to make informed decisions when sourcing this critical reagent.
The Analytical Gauntlet: A Multi-Technique Strategy for Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different methods provide complementary information. For a polar, semi-volatile amine salt like this compound, we advocate for a combination of chromatographic and spectroscopic techniques, supplemented by a definitive water content analysis.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis, HPLC excels at separating the main component from non-volatile organic impurities, such as isomers, starting materials, and byproducts from the synthetic route.[3]
-
Quantitative Nuclear Magnetic Resonance (¹H qNMR): This powerful technique provides an absolute measure of purity against a certified internal standard. It is invaluable for confirming the identity of the main component and quantifying it without relying on a specific reference standard of the analyte itself.[4]
-
Karl Fischer Titration: Water is a common and often overlooked impurity that can significantly impact the true concentration of the active molecule. Karl Fischer titration is the gold standard for its specific and accurate quantification.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for identifying and quantifying volatile and semi-volatile impurities, most notably residual solvents from the manufacturing and purification processes.[7]
The following workflow illustrates the logical sequence of these analyses to build a comprehensive purity profile.
Caption: Overall experimental workflow for comprehensive purity assessment.
Comparative Analysis: A Hypothetical Case Study of Three Commercial Suppliers
To illustrate the importance of this multi-technique approach, we present hypothetical data from the analysis of this compound sourced from three different fictional suppliers.
| Parameter | Supplier A | Supplier B | Supplier C (Premium Grade) |
| Appearance | Off-white powder | Light tan powder | White crystalline powder |
| Assay by HPLC (Area %) | 99.5% | 98.8% | 99.9% |
| Largest Single Impurity (HPLC) | 0.25% (Isomer) | 0.8% (Unknown at RRT 1.2) | 0.05% |
| Total Organic Impurities (HPLC) | 0.45% | 1.1% | 0.08% |
| Water Content (Karl Fischer) | 1.5% | 0.2% | 0.1% |
| Residual Solvents (GC-MS) | Toluene: 950 ppm | Acetone: 450 ppm | Not Detected (<50 ppm) |
| Purity by ¹H qNMR | 98.0% | 98.6% | 99.8% |
| Calculated Purity (Mass Balance) | ~98.0% | ~98.7% | ~99.8% |
Interpretation of Results:
-
Supplier A: The HPLC data initially appears very good (99.5%). However, the Karl Fischer analysis reveals a significant amount of water (1.5%), and GC-MS shows a high level of residual toluene. The ¹H qNMR result (98.0%) corroborates that the actual amount of the target molecule is much lower than the HPLC area percentage suggests. This material may be unsuitable for applications where stoichiometry is critical.
-
Supplier B: This material shows a lower HPLC purity and a significant unknown impurity. While the water and residual solvent content are low, the presence of a major unknown impurity (0.8%) is a significant risk. Without identification, its potential to interfere with downstream chemistry is high. The qNMR value confirms the lower purity.
-
Supplier C: This premium-grade material demonstrates excellent purity across all analytical techniques. The high HPLC assay is supported by very low impurity levels, negligible water content, and no detectable residual solvents. The ¹H qNMR confirms the high purity, making this the most reliable source for sensitive applications.
Authoritative Experimental Protocols
Reproducibility is contingent on meticulous methodology. The following protocols are provided as a robust starting point for in-house validation.
High-Performance Liquid Chromatography (HPLC-UV)
-
Rationale: This reverse-phase method is designed to separate the polar analyte from potentially less polar starting materials and more polar degradation products. The acidic mobile phase ensures the amine is protonated, leading to sharp, symmetrical peaks.
-
Instrumentation: HPLC system with UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Sample Preparation: Accurately weigh ~10 mg of sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
System Suitability: A standard solution should exhibit a tailing factor between 0.9 and 1.5 for the main peak and a plate count of >2000.
Quantitative ¹H NMR (qNMR)
-
Rationale: qNMR determines purity by relating the integral of analyte signals to the integral of a known amount of a high-purity internal standard. Dimethyl sulfone is an excellent choice as it is non-volatile, stable, and its single sharp peak in DMSO-d₆ does not overlap with analyte signals.[4]
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Internal Standard (IS): Dimethyl sulfone (DMSO₂), certified >99.5% purity.
-
Solvent: DMSO-d₆.
-
Procedure:
-
Accurately weigh ~15 mg of this compound into an NMR tube.
-
Accurately weigh ~5 mg of the dimethyl sulfone internal standard into the same NMR tube.
-
Add ~0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved.
-
Acquire a quantitative ¹H NMR spectrum with a relaxation delay (d1) of at least 30 seconds to ensure full relaxation of all protons.
-
-
Calculation:
-
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_IS = Purity of Internal Standard.
-
Karl Fischer Titration (Coulometric)
-
Rationale: For amine hydrochlorides, which are acidic, the pH of the Karl Fischer reagent can be affected. Coulometric titration is preferred for its high sensitivity to low water content.[6] The addition of a neutralizing agent like benzoic acid is a critical step to prevent side reactions and ensure an accurate endpoint.[8]
-
Instrumentation: Coulometric Karl Fischer Titrator.
-
Reagents: Anode and cathode solutions suitable for coulometric titration. Benzoic acid.
-
Procedure:
-
Prepare the titration cell according to the manufacturer's instructions. Add ~10g of benzoic acid to the anolyte.
-
Allow the instrument to self-titrate to a dry, stable baseline.
-
Accurately weigh ~50-100 mg of the sample.
-
Quickly add the sample to the cell, ensuring no atmospheric moisture is introduced.
-
Initiate the titration. The instrument will automatically calculate the water content.
-
Understanding the Impurity Profile
Impurities are not generic; they arise from specific chemical processes. Understanding their origin is key to controlling them.[9]
Caption: Potential impurity profile of 3-Chloro-4-methoxyaniline HCl.
-
Process-Related Impurities: These include isomers formed during chlorination, unreacted starting materials, or byproducts from side reactions. Their presence points to the level of control in the manufacturing process.
-
Degradation Products: Anilines can be susceptible to oxidation, especially when exposed to air and light. The presence of colored impurities may indicate degradation.
-
Residuals: These are not structurally related to the compound but are remnants of the manufacturing process, such as solvents and water. They contribute to the total mass and can have their own toxicological profiles.
Conclusion: An Evidence-Based Approach to Sourcing
The purity stated on a supplier's bottle or even a basic Certificate of Analysis may not tell the whole story. As demonstrated, a high HPLC area percentage can be misleading if significant amounts of water or residual solvents are present. True purity assurance comes from a comprehensive, multi-technique analytical assessment.
For critical applications in research and drug development, we strongly recommend either performing in-house verification using the principles outlined in this guide or sourcing from suppliers who provide comprehensive CoAs with data from orthogonal methods like ¹H qNMR and Karl Fischer titration. Investing in high-purity, well-characterized starting materials is a direct investment in the reliability, reproducibility, and ultimate success of your scientific endeavors.
References
-
Publisso. Method for the determination of aromatic amines in workplace air using gas chromatography. Available at: [Link]
-
Proprep. Analyze the aniline NMR spectrum to identify the characteristic signals associated with its amino group. Available at: [Link]
-
Ruđer Bošković Institute. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Available at: [Link]
-
GMP Insiders. Karl Fischer Titration: The Gold Standard For Water Content Analysis. Available at: [Link]
-
University of Barcelona. DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Available at: [Link]
-
Agilent Technologies. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]
-
PubMed. NMR investigation of aniline oligomers produced in the early stages of oxidative polymerization of aniline. Available at: [Link]
-
Centers for Disease Control and Prevention (NIOSH). AMINES, AROMATIC: METHOD 2002. Available at: [Link]
-
Hiranuma Sangyo Co., Ltd. Water contents Amines. Available at: [Link]
-
Journal of Food and Drug Analysis. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Available at: [Link]
-
Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). Available at: [Link]
-
ResearchGate. NMR Spectra of Anilines | Request PDF. Available at: [Link]
-
Scharlab. Karl Fischer water content titration. Available at: [Link]
-
Pharmaguideline. Water Content Determination by Karl Fischer. Available at: [Link]
-
Bruker. Purity by Absolute qNMR Instructions. Available at: [Link]
-
National Center for Biotechnology Information. 3-Chloro-4-methoxyaniline. Available at: [Link]
-
Japanese Pharmacopoeia. Official Monographs. Available at: [Link]
-
National Center for Biotechnology Information. This compound. Available at: [Link]
-
ChemBK. 3-chloro-4-methoxyaniline. Available at: [Link]
-
Tradeindia. 3-chloro-4-methylaniline - 99% Pure Analytical Standard. Available at: [Link]
-
World Health Organization (WHO). Annex 1 - Good pharmacopoeial practices. Available at: [Link]
-
Veeprho. 4-Methoxyaniline | CAS 104-94-9. Available at: [Link]
-
SIELC Technologies. 4-Chloroaniline. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]
-
Solubility of Things. 3-Chloro-4-methoxyaniline. Available at: [Link]
-
LABOTIQ. Certificate Of Analysis - Hydroxylamine Hydrochloride. Available at: [Link]
Sources
- 1. 3-Chloro-4-methoxyaniline | 5345-54-0 [chemicalbook.com]
- 2. 3-Chloro-4-methoxyaniline | C7H8ClNO | CID 21441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Karl Fischer water content titration - Scharlab [scharlab.com]
- 7. series.publisso.de [series.publisso.de]
- 8. hiranuma.com [hiranuma.com]
- 9. Impurity Reference Standards - Enamine [enamine.net]
A Comparative Guide to the Reactivity of 3-Chloro-4-methoxytaniline and Its Isomers
In the landscape of pharmaceutical and materials science, substituted anilines are foundational building blocks. Their reactivity profile, dictated by the nuanced interplay of electronic and steric effects, is of paramount importance for synthetic chemists. This guide provides an in-depth comparison of the reactivity of 3-Chloro-4-methoxyaniline with its structural isomers, offering experimentally-grounded insights for researchers, scientists, and drug development professionals.
Introduction: The Subtle Dance of Electrons in Substituted Anilines
The reactivity of an aniline derivative is fundamentally governed by the electron density of the aromatic ring and the availability of the nitrogen's lone pair. The substituents on the ring can either donate or withdraw electron density, thereby activating or deactivating the ring towards electrophilic attack.[1][2]
In the case of chloro-methoxyanilines, we have a classic example of competing electronic effects:
-
The Methoxy Group (-OCH₃): A potent activating group due to its electron-donating resonance effect (+R). The lone pairs on the oxygen atom can delocalize into the benzene ring, increasing electron density, particularly at the ortho and para positions.[3][4]
-
The Chloro Group (-Cl): An electronegative atom that exerts a deactivating inductive effect (-I), withdrawing electron density from the ring through the sigma bond.[5] Halogens also possess a weak resonance effect (+R) due to their lone pairs, but the inductive effect is generally dominant in influencing reactivity.
-
The Amino Group (-NH₂): A powerful activating group, strongly directing electrophiles to the ortho and para positions.[1][2][6]
The final reactivity of each isomer is a delicate balance of these forces.
The Isomers in Focus
This guide will compare the reactivity of 3-Chloro-4-methoxyaniline with three of its key isomers:
-
3-Chloro-4-methoxyaniline: The subject of our primary focus.
-
2-Chloro-4-methoxyaniline: Chloro group is ortho to the amino group.
-
4-Chloro-2-methoxyaniline: Methoxy group is ortho to the amino group.
-
5-Chloro-2-methoxyaniline: Chloro group is meta to the amino group and ortho to the methoxy group.
dot graph "Electronic_Effects" { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];
subgraph "cluster_3Cl4MeO" { label="3-Chloro-4-methoxyaniline"; bgcolor="#F1F3F4"; "3Cl4MeO_Ring" [label="Aromatic Ring", fillcolor="#4285F4"]; "NH2_3Cl4MeO" [label="-NH2 (Activating, o,p-directing)", fillcolor="#34A853"]; "OCH3_3Cl4MeO" [label="-OCH3 (Activating, o,p-directing)", fillcolor="#34A853"]; "Cl_3Cl4MeO" [label="-Cl (Deactivating, o,p-directing)", fillcolor="#EA4335"]; "3Cl4MeO_Ring" -- "NH2_3Cl4MeO" [label="+R > -I"]; "3Cl4MeO_Ring" -- "OCH3_3Cl4MeO" [label="+R > -I"]; "3Cl4MeO_Ring" -- "Cl_3Cl4MeO" [label="-I > +R"]; }
subgraph "cluster_2Cl4MeO" { label="2-Chloro-4-methoxyaniline"; bgcolor="#F1F3F4"; "2Cl4MeO_Ring" [label="Aromatic Ring", fillcolor="#4285F4"]; "NH2_2Cl4MeO" [label="-NH2 (Activating, o,p-directing)", fillcolor="#34A853"]; "OCH3_2Cl4MeO" [label="-OCH3 (Activating, o,p-directing)", fillcolor="#34A853"]; "Cl_2Cl4MeO" [label="-Cl (Deactivating, o,p-directing)", fillcolor="#EA4335"]; "2Cl4MeO_Ring" -- "NH2_2Cl4MeO" [label="+R > -I"]; "2Cl4MeO_Ring" -- "OCH3_2Cl4MeO" [label="+R > -I"]; "2Cl4MeO_Ring" -- "Cl_2Cl4MeO" [label="-I > +R"]; }
subgraph "cluster_4Cl2MeO" { label="4-Chloro-2-methoxyaniline"; bgcolor="#F1F3F4"; "4Cl2MeO_Ring" [label="Aromatic Ring", fillcolor="#4285F4"]; "NH2_4Cl2MeO" [label="-NH2 (Activating, o,p-directing)", fillcolor="#34A853"]; "OCH3_4Cl2MeO" [label="-OCH3 (Activating, o,p-directing)", fillcolor="#34A853"]; "Cl_4Cl2MeO" [label="-Cl (Deactivating, o,p-directing)", fillcolor="#EA4335"]; "4Cl2MeO_Ring" -- "NH2_4Cl2MeO" [label="+R > -I"]; "4Cl2MeO_Ring" -- "OCH3_4Cl2MeO" [label="+R > -I"]; "4Cl2MeO_Ring" -- "Cl_4Cl2MeO" [label="-I > +R"]; }
subgraph "cluster_5Cl2MeO" { label="5-Chloro-2-methoxyaniline"; bgcolor="#F1F3F4"; "5Cl2MeO_Ring" [label="Aromatic Ring", fillcolor="#4285F4"]; "NH2_5Cl2MeO" [label="-NH2 (Activating, o,p-directing)", fillcolor="#34A853"]; "OCH3_5Cl2MeO" [label="-OCH3 (Activating, o,p-directing)", fillcolor="#34A853"]; "Cl_5Cl2MeO" [label="-Cl (Deactivating, o,p-directing)", fillcolor="#EA4335"]; "5Cl2MeO_Ring" -- "NH2_5Cl2MeO" [label="+R > -I"]; "5Cl2MeO_Ring" -- "OCH3_5Cl2MeO" [label="+R > -I"]; "5Cl2MeO_Ring" -- "Cl_5Cl2MeO" [label="-I > +R"]; } } end_dot
Figure 1: Electronic effects of substituents on the aniline ring.
Comparative Reactivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. The rate and regioselectivity of these reactions provide a clear window into the electronic nature of the substituted aniline. A classic example is nitration.
This protocol is designed to provide a comparative assessment of the reactivity of the isomers under identical conditions.
Objective: To determine the relative rates of nitration and the product distribution for each isomer.
Materials:
-
3-Chloro-4-methoxyaniline
-
2-Chloro-4-methoxyaniline
-
4-Chloro-2-methoxyaniline
-
5-Chloro-2-methoxyaniline
-
Acetic Anhydride
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid
-
Glacial Acetic Acid
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Protection of the Amino Group: To a solution of the respective chloro-methoxyaniline isomer (10 mmol) in glacial acetic acid (20 mL), add acetic anhydride (12 mmol) dropwise at 0-5°C. Stir for 30 minutes. This step is crucial to prevent oxidation of the amino group by the nitrating mixture and to moderate its powerful activating effect, which can lead to uncontrolled reactions.[6]
-
Nitration: Cool the solution of the acetanilide derivative to 0°C. Slowly add a pre-cooled (0°C) nitrating mixture of concentrated nitric acid (10 mmol) and concentrated sulfuric acid (10 mmol). Maintain the temperature below 10°C throughout the addition.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture onto crushed ice (100 g) and stir until the ice has melted. Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction and Purification: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product is then subjected to column chromatography on silica gel to separate the isomeric nitro products.
-
Deprotection: The separated nitro-acetanilide isomers are hydrolyzed by refluxing with aqueous HCl (5 M) for 2 hours to yield the corresponding nitro-chloro-methoxyanilines.
-
Analysis: The yield of each nitro isomer is determined, and their structures are confirmed by ¹H NMR and Mass Spectrometry.
dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=filled, fontcolor="#FFFFFF"];
subgraph "cluster_protection" { label="Protection"; bgcolor="#F1F3F4"; "Start" [label="Chloro-methoxyaniline Isomer", fillcolor="#4285F4"]; "Ac2O" [label="Acetic Anhydride, Acetic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; "Protected" [label="Acetanilide Derivative", fillcolor="#34A853"]; "Start" -> "Ac2O" -> "Protected"; }
subgraph "cluster_nitration" { label="Nitration"; bgcolor="#F1F3F4"; "Nitrating_Mix" [label="HNO3/H2SO4", fillcolor="#EA4335"]; "Nitrated_Protected" [label="Nitro-acetanilide Isomers", fillcolor="#34A853"]; "Protected" -> "Nitrating_Mix" -> "Nitrated_Protected"; }
subgraph "cluster_workup" { label="Work-up & Purification"; bgcolor="#F1F3F4"; "Workup" [label="Neutralization, Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; "Column" [label="Column Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; "Separated_Isomers" [label="Separated Nitro-acetanilide Isomers", fillcolor="#34A853"]; "Nitrated_Protected" -> "Workup" -> "Column" -> "Separated_Isomers"; }
subgraph "cluster_deprotection" { label="Deprotection"; bgcolor="#F1F3F4"; "HCl" [label="Aqueous HCl, Reflux", fillcolor="#EA4335"]; "Final_Product" [label="Nitro-chloro-methoxyaniline Isomers", fillcolor="#4285F4"]; "Separated_Isomers" -> "HCl" -> "Final_Product"; } } end_dot
Figure 2: Experimental workflow for comparative nitration.
The directing effects of the substituents determine the position of electrophilic attack. The powerful activating and ortho, para-directing amino (acetamido after protection) and methoxy groups will dominate.
| Isomer | Activating Groups Directing Positions | Deactivating Group Position | Predicted Major Nitro Product(s) | Expected Relative Reactivity |
| 3-Chloro-4-methoxyaniline | -NH₂ (2,6), -OCH₃ (2,5) | -Cl (2,6) | 2-Nitro and 5-Nitro | High |
| 2-Chloro-4-methoxyaniline | -NH₂ (3,5), -OCH₃ (3,5) | -Cl (3,5) | 3-Nitro and 5-Nitro | Moderate |
| 4-Chloro-2-methoxyaniline | -NH₂ (3,5), -OCH₃ (3,5) | -Cl (3,5) | 3-Nitro and 5-Nitro | Moderate-Low |
| 5-Chloro-2-methoxyaniline | -NH₂ (4,6), -OCH₃ (4,6) | -Cl (2,4,6) | 4-Nitro and 6-Nitro | High |
Analysis of Predicted Reactivity:
-
3-Chloro-4-methoxyaniline and 5-Chloro-2-methoxyaniline are expected to be the most reactive. In both cases, the powerful activating groups (-NH₂ and -OCH₃) have unoccupied ortho and para positions available for electrophilic attack with minimal steric hindrance from the chloro group.
-
2-Chloro-4-methoxyaniline is predicted to have moderate reactivity. The chloro group is ortho to the amino group, which will sterically hinder attack at the 3-position and also exert a strong electron-withdrawing inductive effect, reducing the nucleophilicity of the ring.
-
4-Chloro-2-methoxyaniline is expected to be the least reactive. The chloro group is para to the amino group, and the methoxy group is ortho. This arrangement leads to significant steric hindrance and electronic deactivation at the positions activated by the amino group.
Basicity and Nucleophilicity of the Amino Group
The basicity of the aniline nitrogen is a direct measure of the availability of its lone pair of electrons. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it.[1][7]
| Isomer | Position of Electron-Withdrawing (-Cl) Group Relative to -NH₂ | Position of Electron-Donating (-OCH₃) Group Relative to -NH₂ | Predicted pKa (Relative) | Predicted Nucleophilicity |
| 3-Chloro-4-methoxyaniline | meta | para | Highest | Highest |
| 2-Chloro-4-methoxyaniline | ortho | para | Lowest | Lowest |
| 4-Chloro-2-methoxyaniline | para | ortho | Low | Low |
| 5-Chloro-2-methoxyaniline | meta | ortho | High | High |
Rationale:
-
3-Chloro-4-methoxyaniline and 5-Chloro-2-methoxyaniline: The electron-withdrawing chloro group is meta to the amino group, where its inductive effect is less pronounced. The electron-donating methoxy group is in a position (ortho or para) to increase the electron density on the nitrogen through resonance. This leads to higher basicity.
-
2-Chloro-4-methoxyaniline and 4-Chloro-2-methoxyaniline: The chloro group is in an ortho or para position relative to the amino group, where its electron-withdrawing inductive effect is strongest. This significantly reduces the basicity of the nitrogen lone pair. The ortho chloro group in 2-chloro-4-methoxyaniline also introduces steric hindrance, further decreasing its nucleophilicity.
Reactivity in Nucleophilic Aromatic Substitution
While less common for electron-rich anilines, nucleophilic aromatic substitution (SNAr) can occur if the ring is sufficiently activated by strong electron-withdrawing groups and contains a good leaving group (like a halogen).[8][9][10] The reactivity in SNAr is generally the reverse of EAS. For these isomers, SNAr is not a facile reaction without further activation (e.g., the presence of a nitro group). However, if forced under harsh conditions, the isomer with the most electron-deficient ring, 4-Chloro-2-methoxyaniline , would likely be the most susceptible to SNAr at the chlorine-bearing carbon.
Conclusion
The reactivity of chloro-methoxyaniline isomers is a compelling case study in the principles of physical organic chemistry. 3-Chloro-4-methoxyaniline and 5-Chloro-2-methoxyaniline emerge as the more reactive isomers in electrophilic aromatic substitution and possess a more basic amino group. This is due to the favorable positioning of the electron-donating methoxy group and the less detrimental placement of the electron-withdrawing chloro group relative to the primary reactive center, the amino group. Conversely, 2-Chloro-4-methoxyaniline and 4-Chloro-2-methoxyaniline are less reactive due to the pronounced deactivating and sterically hindering effects of the substituents.
This guide provides a predictive framework based on established chemical principles. Experimental validation, as outlined in the provided protocol, is essential for confirming these theoretical predictions and for the rational design of synthetic routes utilizing these versatile building blocks.
References
-
Reactions of Aniline. Chemistry Steps. [Link]
-
Effect of Substituents on the Basicity of Anilines. (2020-06-13). YouTube. [Link]
-
Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Substituent Effects on the Physical Properties and pKa of Aniline. AFIT. [Link]
-
Substituent effects on the physical properties and pKa of aniline. Semantic Scholar. [Link]
-
Electrophilic Substitution Reaction of Anilines. BYJU'S. [Link]
-
Aniline. Wikipedia. [Link]
-
Nucleophilic aromatic substitution. Britannica. [Link]
-
Nucleophilic Aromatic Substitution (NAS). (2021-03-16). YouTube. [Link]
-
Nucleophilic Aromatic Substitution. (2019-07-12). YouTube. [Link]
Sources
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Aniline - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Nucleophilic aromatic substitution | chemical reaction | Britannica [britannica.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
A Comparative Guide to the Patented Synthesis and Applications of 3-Chloro-4-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methoxyaniline is a key chemical intermediate, the unique substitution pattern of which—a chlorine atom ortho to the amino group and a methoxy group para to it—imparts desirable physicochemical properties to a range of biologically and industrially significant molecules. This guide provides a comprehensive review of the patented art surrounding the synthesis and application of this versatile compound, offering a comparative analysis of synthetic methodologies and a detailed exploration of its utility in the pharmaceutical, agrochemical, and dye industries. The insights and data presented herein are curated to support researchers and professionals in navigating the intellectual property landscape and leveraging this valuable building block in their own research and development endeavors.
Comparative Analysis of Synthetic Routes
While a singular, comprehensive patent exclusively detailing the synthesis of 3-Chloro-4-methoxyaniline is not prominently featured in the public domain, the patent literature for structurally analogous compounds provides a clear blueprint for its preparation. The most commercially viable and frequently patented approaches for similar chloro- and methoxy-substituted anilines involve two primary strategies: the chlorination of a p-anisidine derivative or the reduction of a chlorinated nitroanisole.
Route 1: Electrophilic Chlorination of p-Anisidine Derivatives
This approach leverages the directing effects of the amino and methoxy groups of p-anisidine or a protected form thereof. The strong activating and ortho-, para-directing nature of the amino group necessitates a protection strategy to prevent side reactions and control the regioselectivity of the chlorination.
A representative pathway, inferred from patents such as CN102993023A which describes the chlorination of other substituted anilines, would involve the following steps[1]:
-
Protection of the Amino Group: The amino group of p-anisidine is first protected, typically through acetylation with acetic anhydride, to form 4-methoxyacetanilide. This moderates the activating effect of the amino group and directs chlorination to the desired ortho position.
-
Electrophilic Chlorination: The protected intermediate is then subjected to electrophilic chlorination. Various chlorinating agents can be employed, with sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) being common choices in laboratory and patent literature for achieving high regioselectivity.
-
Deprotection: The final step involves the hydrolysis of the protecting group, typically under acidic or basic conditions, to yield the target 3-Chloro-4-methoxyaniline.
Experimental Protocol: Representative Synthesis via Chlorination of Protected p-Anisidine (Hypothetical)
-
Acetylation of p-Anisidine: To a stirred solution of p-anisidine (1.0 eq) in a suitable solvent (e.g., acetic acid or dichloromethane), slowly add acetic anhydride (1.1 eq). Stir the reaction mixture at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC). The product, 4-methoxyacetanilide, can be isolated by precipitation in water and filtration.
-
Chlorination: Dissolve the dried 4-methoxyacetanilide (1.0 eq) in a chlorinated solvent (e.g., dichloromethane or chloroform). Cool the solution to 0-5 °C and slowly add a solution of sulfuryl chloride (1.05 eq) in the same solvent. Maintain the temperature and stir for 2-4 hours. Monitor the reaction for the formation of 3-chloro-4-methoxyacetanilide.
-
Hydrolysis: After completion, the reaction mixture is carefully quenched with water. The organic layer is separated, washed, and the solvent is removed. The crude product is then refluxed with aqueous hydrochloric acid (e.g., 6M HCl) for 2-4 hours to effect deprotection.
-
Work-up and Isolation: The reaction mixture is cooled and neutralized with a base (e.g., NaOH solution) to precipitate the free amine. The solid 3-Chloro-4-methoxyaniline is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Route 2: Reduction of 2-Chloro-4-nitroanisole
This is a widely patented and industrially scalable method for producing substituted anilines. This pathway, analogous to the synthesis of 3-chloro-4-methylaniline described in patents CN104370747A and CN102701996A, involves the initial nitration and chlorination of a precursor followed by the reduction of the nitro group.[2]
The key steps are:
-
Nitration of Anisole: Anisole is nitrated using a mixture of nitric acid and sulfuric acid to produce a mixture of ortho- and para-nitroanisole. The para-isomer is the desired starting material for the subsequent steps.
-
Chlorination of 4-Nitroanisole: 4-Nitroanisole is chlorinated to introduce the chlorine atom at the 2-position. This step is crucial for establishing the final substitution pattern.
-
Reduction of the Nitro Group: The resulting 2-chloro-4-nitroanisole is then reduced to the corresponding aniline. A variety of reduction methods are documented in the patent literature, including catalytic hydrogenation and chemical reduction.
Experimental Protocol: Catalytic Hydrogenation of 2-Chloro-4-nitroanisole (Based on CN104370747A) [2]
-
Reaction Setup: A high-pressure hydrogenation reactor is charged with 2-chloro-4-nitroanisole, a suitable solvent (e.g., methanol or ethanol), and a catalyst (e.g., Pd/C or Raney Nickel).
-
Hydrogenation: The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas (typically 0.2-3.0 MPa). The reaction mixture is heated (25-100 °C) and stirred vigorously.
-
Monitoring and Completion: The reaction is monitored by the uptake of hydrogen. Upon completion, the reactor is cooled, and the pressure is released.
-
Isolation: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude 3-Chloro-4-methoxyaniline can be purified by distillation or recrystallization.
Comparison of Synthetic Routes
| Feature | Route 1: Electrophilic Chlorination | Route 2: Reduction of Nitro Compound |
| Starting Materials | p-Anisidine, Acetic Anhydride, Chlorinating Agent | Anisole, Nitrating Agents, Chlorinating Agents, Reducing Agent |
| Key Steps | Protection, Chlorination, Deprotection | Nitration, Chlorination, Reduction |
| Advantages | Potentially shorter route, avoids handling of highly toxic nitro compounds directly. | High yielding, scalable, well-established industrial processes for similar compounds. |
| Disadvantages | Requires protection/deprotection steps, which can add to the cost and complexity. | Involves nitration, which requires careful handling of strong acids and produces nitrated waste. |
| Reported Yields (Analogous Compounds) | 90-96% for chlorination of substituted anilines.[1] | >99% selectivity with high conversion for catalytic hydrogenation.[2] |
Patented Applications of 3-Chloro-4-methoxyaniline
The unique electronic and steric properties conferred by the chloro and methoxy substituents make 3-Chloro-4-methoxyaniline a valuable precursor in several key industrial sectors.
Pharmaceutical Synthesis: Kinase Inhibitors
A significant application of 3-Chloro-4-methoxyaniline and its analogs is in the synthesis of small molecule kinase inhibitors for the treatment of cancer and inflammatory diseases. The aniline moiety serves as a versatile scaffold for building molecules that can bind to the ATP-binding site of various kinases.
For instance, the structurally similar 3-chloro-4-fluoroaniline is a key intermediate in the synthesis of Gefitinib, an EGFR kinase inhibitor. The patent CN100420676C describes the condensation of 3-chloro-4-fluoroaniline with a quinazoline core to form the final drug molecule[3]. The chloro and fluoro substituents in this case are crucial for modulating the drug's binding affinity and pharmacokinetic properties. It is highly probable that 3-Chloro-4-methoxyaniline can be used in a similar fashion to generate novel kinase inhibitors with different pharmacological profiles.
Caption: General scheme for the synthesis of an azo dye from 3-Chloro-4-methoxyaniline.
Conclusion
3-Chloro-4-methoxyaniline stands as a valuable and versatile chemical intermediate with significant patented and potential applications across multiple high-value industries. While direct and explicit patents for its synthesis are not as prevalent as for some of its isomers and analogs, a clear and logical synthetic framework can be constructed from the existing patent literature. The primary synthetic routes, involving either the chlorination of protected p-anisidine or the reduction of 2-chloro-4-nitroanisole, offer viable pathways for its production, each with distinct advantages and disadvantages.
The true value of 3-Chloro-4-methoxyaniline is most evident in its role as a precursor to complex functional molecules. Its incorporation into pharmaceuticals, particularly kinase inhibitors, highlights its importance in modern drug discovery. In the agrochemical industry, it serves as a promising scaffold for the development of new herbicides and fungicides. Furthermore, its utility in the synthesis of azo dyes underscores its versatility as a chemical building block.
For researchers and professionals in these fields, a thorough understanding of the patent landscape surrounding the synthesis and application of 3-Chloro-4-methoxyaniline is essential for innovation and for securing intellectual property. The comparative analysis and detailed insights provided in this guide are intended to facilitate this understanding and to spur further research and development leveraging this important molecule.
References
- CN102993023A - Preparation method of mono-substituted para-chloroaniline. ()
- US20070073045A1 - Cationic azo azine dyes and colorants th
- CN104370747A - Method for synthesizing 3-chloro-4-methylaniline. ()
- CN100420676C - Synthetic intermediate of gefitinib and its prepar
- US6548647B2 - Process for preparing azo colorants. ()
- CN100427458C - Production process of herbicide intermedi
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- 3. CN100420676C - Synthetic intermediate of gefitinib and its preparation method and use - Google Patents [patents.google.com]
Cross-validation of HPLC and GC-MS methods for aniline compound analysis.
An Expert's Guide to the Cross-Validation of HPLC and GC-MS Methods for Aniline Compound Analysis
Authored by a Senior Application Scientist
Introduction: The Analytical Imperative for Aniline Quantification
Aniline and its derivatives are foundational chemical intermediates, pivotal in the synthesis of pharmaceuticals, dyes, pigments, and agrochemicals.[1][2][3] However, their potential toxicity and classification as probable carcinogens necessitate rigorous analytical monitoring to ensure product quality, environmental safety, and regulatory compliance.[1][4][5] In the landscape of pharmaceutical development and quality control, the choice of analytical methodology is critical. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand out as the two most powerful and commonly employed techniques for this purpose.[2]
This guide provides an in-depth, experience-driven comparison and cross-validation framework for HPLC and GC-MS methods tailored to the analysis of aniline compounds. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, establish a framework for self-validating systems, and ground our discussion in authoritative regulatory standards.
Principle-Driven Method Selection: HPLC vs. GC-MS
The decision to employ HPLC or GC-MS is fundamentally dictated by the physicochemical properties of aniline and the specific analytical objective.
-
High-Performance Liquid Chromatography (HPLC): HPLC is exceptionally well-suited for polar, non-volatile, or thermally labile compounds.[6][7][8] Aniline, being a polar primary aromatic amine, can often be analyzed directly by HPLC without the need for chemical modification (derivatization).[9] This simplifies sample preparation, reduces potential sources of error, and can increase throughput, making it a robust choice for routine quality control.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is inherently designed for volatile and thermally stable compounds.[6][7][8] Direct analysis of aniline by GC can be challenging due to its polarity, which can lead to poor peak shapes (tailing) and interaction with the GC system.[10] To overcome this, a derivatization step is typically required to convert the polar amine into a more volatile, thermally stable, and less polar derivative.[9][10][11] While this adds a step to the sample preparation, the coupling with Mass Spectrometry provides exceptional selectivity and sensitivity, making GC-MS the gold standard for trace-level identification and quantification, especially in complex matrices.[7][11][12]
Comparative Performance Metrics
The selection of an analytical method is a trade-off between performance parameters. The following table summarizes typical validation data for HPLC and GC-MS methods for aniline analysis, derived from peer-reviewed studies.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV/PDA) | Gas Chromatography-Mass Spectrometry (GC-MS) | Causality & Expert Insight |
| Linearity (Range & r²) | 2.0 - 60 µg/mL; r² > 0.999[13][14][15] | 0.5 - 25.0 µg/mL; r² > 0.998[4][16][17] | Both techniques demonstrate excellent linearity. The range can be tailored by adjusting sample preparation and injection volumes. GC-MS often achieves a lower range due to higher sensitivity. |
| Limit of Detection (LOD) | ~0.03 - 0.1 µg/mL[18] | ~0.1 mg/L (100 ng/mL) without derivatization; significantly lower with derivatization[4][16] | GC-MS, particularly with selected ion monitoring (SIM), typically offers superior sensitivity for trace analysis compared to standard HPLC-UV detectors. |
| Limit of Quantification (LOQ) | 0.07 - 0.21 µg/mL[13][14] | 0.04 mg/kg[17] | The lower LOQ for GC-MS makes it more suitable for impurity profiling and environmental monitoring where analyte concentrations are minimal. |
| Accuracy (Recovery %) | 87% - 101%[13][14] | 76% - 98%[17] | Excellent accuracy is achievable with both methods. The multi-step nature of GC-MS (including derivatization) can sometimes lead to slightly lower or more variable recovery if not meticulously optimized. |
| Precision (RSD %) | 0.31% - 1.62%[13][14] | Within-run: 3.6% - 3.8%Between-run: 5.8% - 5.9%[4][16] | HPLC often shows slightly better precision due to the simpler, fully automated workflow. The manual steps in derivatization for GC-MS can introduce minor variability. |
| Selectivity/Specificity | Good (based on chromatographic separation and UV spectra) | Excellent (based on chromatographic separation and unique mass fragmentation patterns) | The mass spectrometer in GC-MS provides a "fingerprint" of the molecule, offering unparalleled confidence in analyte identification and distinguishing it from co-eluting matrix components.[19] |
| Sample Preparation | Simple (Dilution & Filtration) | Complex (Extraction & Derivatization) | The primary trade-off. HPLC's simplicity is a major advantage for high-throughput labs. GC-MS requires more hands-on time and expertise.[6][9] |
Visualizing the Analytical Pathways
The workflows for HPLC and GC-MS analysis, while both aimed at quantification, involve distinct steps that are crucial to understand for proper method development and validation.
Caption: High-level workflow for HPLC analysis of aniline compounds.
Caption: High-level workflow for GC-MS analysis of aniline compounds.
Experimental Protocols: A Self-Validating System
The trustworthiness of any analytical data hinges on a meticulously validated protocol.[20] The following methods are presented as robust starting points for development and validation, grounded in established practices. All validation activities must be conducted in accordance with regulatory guidelines such as ICH Q2(R1).[21][22][23]
Protocol 1: Reversed-Phase HPLC with UV Detection
This protocol is adapted from validated methods for the analysis of aniline and its degradation products.[13][15]
-
Instrumentation & Consumables:
-
HPLC system with a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]
-
Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Acetate buffer components.
-
-
Mobile Phase Preparation:
-
Prepare an acetate buffer (e.g., 10 mM, pH 5).
-
The mobile phase is a mixture of an organic modifier and the aqueous buffer. A typical starting point is Acetonitrile:Acetate Buffer (e.g., 70:30 v/v).[15]
-
Filter and degas the mobile phase prior to use.
-
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Prepare a stock solution of aniline reference standard (e.g., 1 mg/mL) in the mobile phase.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 2.0 to 60 µg/mL).[13][14]
-
Prepare unknown samples by dissolving them in the mobile phase to a concentration within the calibration range and filtering through a 0.45 µm syringe filter.
-
-
Validation Parameters (per ICH Q2(R1)):
-
Specificity: Analyze a placebo/blank sample to ensure no interfering peaks at the retention time of aniline.[15]
-
Linearity, Accuracy, Precision: Analyze the calibration standards and quality control (QC) samples at low, medium, and high concentrations across multiple days.
-
Robustness: Intentionally vary parameters like mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C) to assess the method's reliability.
-
Protocol 2: GC-MS with Derivatization
This protocol synthesizes common practices for making aniline amenable to GC-MS analysis.[4][10][16]
-
Instrumentation & Consumables:
-
GC-MS system with an electron ionization (EI) source.
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Ethyl Acetate (GC grade), Chloroform (GC grade), Sodium Hydroxide, Anhydrous Sodium Sulfate.
-
Derivatizing Reagent: e.g., Trifluoroacetic Anhydride (TFAA) or 4-carbethoxyhexafluorobutyryl chloride.[4][10]
-
-
Sample Preparation & Derivatization:
-
Extraction: For aqueous samples, adjust the pH to >11 with NaOH. Perform a liquid-liquid extraction using a suitable organic solvent like chloroform.[4][16][24] Collect and dry the organic layer with anhydrous sodium sulfate.
-
Derivatization: Transfer 100 µL of the extract or standard solution to a reaction vial. Add the derivatizing reagent (e.g., 50 µL of TFAA).[10]
-
Cap the vial, vortex, and heat (e.g., 60°C for 30 minutes) to complete the reaction.[10]
-
Final Step: Cool the vial, evaporate excess reagent under a gentle stream of nitrogen, and reconstitute the residue in a known volume (e.g., 100 µL) of ethyl acetate.[4][10] The sample is now ready for injection.
-
-
GC-MS Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C (adjust based on derivative stability).
-
Oven Program: Start at 70°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min). This must be optimized for the specific derivative.
-
MS Conditions: EI source at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for quantification, using a characteristic molecular or fragment ion of the derivatized aniline.[4] For example, the derivatized aniline with 4-carbethoxyhexafluorobutyryl chloride shows a strong molecular ion at m/z 343.[4]
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of aniline reference standard in the reconstitution solvent.
-
Derivatize a series of calibration standards in the same manner as the unknown samples to create a calibration curve (e.g., 0.5 to 25 µg/mL).[16]
-
An internal standard (e.g., N-methyl aniline) should be used to correct for variability in extraction and derivatization efficiency.[4][16]
-
The Cross-Validation Framework: Bridging the Methodologies
Once both the HPLC and GC-MS methods are individually validated, cross-validation serves to demonstrate their equivalency. This is not merely a comparison but a formal process to prove that both methods are fit for the same intended purpose.[25]
Caption: Logical workflow for the cross-validation of two analytical methods.
Step-by-Step Cross-Validation:
-
Define Acceptance Criteria: Before starting, define the statistical criteria for equivalency. For example, the mean results from both methods should not differ by more than a specified percentage (e.g., ±5%), and the precision should be comparable (evaluated by an F-test).
-
Sample Selection: Select a set of at least six independent samples of the target material (e.g., drug substance, wastewater). These samples should span the validated range of the methods (low, medium, and high concentrations).
-
Parallel Analysis: Analyze each sample using both the validated HPLC and validated GC-MS methods. It is critical that the same sample homogenate is used for both analyses to prevent sampling bias.
-
Statistical Evaluation:
-
Accuracy Comparison: Compare the mean assay values obtained from each method for each sample. A paired t-test can be used to determine if there is a statistically significant difference between the means.
-
Precision Comparison: Compare the variances (standard deviation squared) of the replicate measurements from both methods using an F-test. This determines if one method is significantly more variable than the other.
-
Overall Correlation: Plot the results of the HPLC method against the GC-MS method. A high correlation coefficient (e.g., r² > 0.98) and a slope close to 1.0 indicate a strong agreement.
-
Conclusion: Selecting the Right Tool for the Job
Both HPLC and GC-MS are powerful, reliable techniques for the analysis of aniline compounds. The cross-validation process provides the ultimate assurance that either method can be deployed with confidence.
-
Choose HPLC for its speed, simplicity, and high precision, making it ideal for routine QC environments, stability testing, and analyses where derivatization is undesirable.[8]
-
Choose GC-MS for its unparalleled sensitivity and selectivity, making it the superior choice for trace-level analysis, impurity identification in complex matrices, and as a confirmatory technique.[7][8]
By understanding the fundamental principles, embracing robust validation according to global standards[26], and executing a rigorous cross-validation protocol, researchers and drug development professionals can ensure the highest level of scientific integrity in their analytical results.
References
- Vertex AI Search. (n.d.). Analytical Method Validation: Mastering FDA Guidelines.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative.
- ICH. (n.d.). Quality Guidelines.
- FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Benchchem. (n.d.). Application Note: Derivatization of N-(Hex-5-en-2-yl)aniline for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.
- PubMed. (n.d.). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative.
- FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
- Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
- RSC Publishing. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.
- Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- ResearchGate. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater | Request PDF.
- Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methyl-5-nitroaniline Hydrate.
- PubMed Central - NIH. (2021, October 26). Quantification of aniline and N-methylaniline in indigo.
- Benchchem. (n.d.). Application Note: GC-MS Analysis of Halogenated Aniline Derivatives.
- ResearchGate. (2025, August 6). (PDF) Method validation for the determination of aniline and 3,3'-dichlorobenzidine by gas chromatography-mass spectrometry.
- MDPI. (2022, March 24). Determination of Aniline in Soil by ASE/GC-MS.
- Benchchem. (n.d.). A Comparative Guide to Gas Chromatography and High-Performance Liquid Chromatography for the Analysis of N-(2-Heptyl)aniline.
- Benchchem. (n.d.). A Comparative Guide: Cross-Validation of HPLC and GC-MS Methods for the Analysis of 2,3,4,5-Tetrachloroaniline.
- ResearchGate. (2025, August 10). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF.
- Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- Patsnap Eureka. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column.
- ResearchGate. (n.d.). (PDF) Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
- Benchchem. (n.d.). Application Note: GC-MS Method for the Purity Analysis of N-(2-Heptyl)aniline.
- NCBI. (n.d.). Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds.
- Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Aniline Hydrochloride as a Reagent in Organic Synthesis and Laboratory Research.
- PerkinElmer. (n.d.). Rapid Determination of Trace Amounts of Aniline and Its Derivatives by Direct Injection UHPLC/MS/MS.
- Benchchem. (n.d.). A Comparative Guide to HPLC and GC Methods for the Analysis of Isothiochroman-6-amine.
- Slideshare. (n.d.). Aniline qualitative analysis | PPTX.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
Sources
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- 3. nbinno.com [nbinno.com]
- 4. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Determination of Trace Amounts of Aniline and Its Derivatives by Direct Injection UHPLC/MS/MS [perkinelmer.com]
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- 15. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Synthesis of 3-Chloro-4-methoxyaniline: Evaluating Cost-Effectiveness and Efficiency
For the discerning researcher, scientist, and drug development professional, the selection of a synthetic route is a critical decision, balancing yield, purity, cost, and scalability. This guide provides an in-depth, objective comparison of the prevalent production methods for 3-Chloro-4-methoxyaniline, a key intermediate in the synthesis of various pharmaceuticals. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices and provide a framework for selecting the most appropriate method for your specific laboratory or industrial needs.
Introduction: The Significance of 3-Chloro-4-methoxyaniline
3-Chloro-4-methoxyaniline serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom and a methoxy group on the aniline ring, imparts specific electronic and steric properties that are leveraged in the construction of complex molecular architectures. Consequently, the efficient and cost-effective production of this intermediate is of paramount importance.
This guide will focus on the two primary synthetic pathways to 3-Chloro-4-methoxyaniline, both of which commence from a common precursor, 3-chloro-4-nitroanisole. We will dissect the following key transformations:
-
Route A: Catalytic Hydrogenation of 3-chloro-4-nitroanisole.
-
Route B: Chemical Reduction of 3-chloro-4-nitroanisole using iron powder.
A third, less common route involving the hydrolysis of an acetamide precursor will also be briefly discussed for a comprehensive overview.
The Precursor: Synthesis of 3-chloro-4-nitroanisole
Both primary routes share the initial step of preparing 3-chloro-4-nitroanisole. A common and efficient method involves the methylation of 3-chloro-4-nitrophenol.
Experimental Protocol: Methylation of 3-chloro-4-nitrophenol
This protocol is based on established Williamson ether synthesis principles.
Materials:
-
3-chloro-4-nitrophenol
-
Dimethyl sulfate
-
Sodium hydroxide (or a suitable base like sodium hydride)
-
Anhydrous tetrahydrofuran (THF) or other suitable polar aprotic solvent
-
Ammonium hydroxide solution (for quenching)
-
Diethyl ether (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
In a nitrogen-purged reaction vessel, suspend 3-chloro-4-nitrophenol (1.0 eq) in anhydrous THF.
-
Cool the suspension in an ice bath and add a slight excess of a strong base (e.g., sodium hydride, 1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add dimethyl sulfate (1.1 eq) dropwise to the stirred suspension. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux for 1.5 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it into a cold, diluted ammonium hydroxide solution to quench any unreacted dimethyl sulfate.[1]
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield crude 3-chloro-4-nitroanisole, which can be purified further by recrystallization or chromatography if necessary. A typical yield for this reaction is around 72%.[1]
Causality of Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen atmosphere is crucial when employing reactive bases like sodium hydride to prevent reaction with atmospheric moisture and oxygen.
-
Strong Base: A strong base is required to deprotonate the phenolic hydroxyl group, which is acidic but not sufficiently nucleophilic to react directly with dimethyl sulfate.
-
Polar Aprotic Solvent: THF is an excellent choice as it dissolves the reactants and intermediates without participating in the reaction.
-
Quenching: The use of ammonium hydroxide is a safety measure to destroy the highly toxic and carcinogenic unreacted dimethyl sulfate.
Head-to-Head Comparison: Catalytic Hydrogenation vs. Iron Powder Reduction
The reduction of the nitro group in 3-chloro-4-nitroanisole to an amine is the pivotal step in the synthesis of 3-Chloro-4-methoxyaniline. The choice between catalytic hydrogenation and chemical reduction with iron powder is a classic process chemistry decision, with significant implications for efficiency, cost, and environmental impact.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and highly efficient method for the reduction of nitroarenes. It typically employs a noble metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen.
Reaction Scheme:
4Cl(C6H3)(OCH3)(NO2) + 9Fe + 4H2O --(H+)--> 4Cl(C6H3)(OCH3)(NH2) + 3Fe3O4```
Experimental Protocol: Iron Powder Reduction of 3-chloro-4-nitroanisole
Materials:
-
3-chloro-4-nitroanisole
-
Iron powder (fine grade)
-
Ethanol and Water (as a solvent mixture)
-
Acetic acid or Hydrochloric acid (as an activator)
-
Sodium carbonate or Sodium hydroxide (for neutralization)
-
Ethyl acetate (for extraction)
-
Celite® (for filtration)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a mixture of ethanol and water (e.g., a 3:1 ratio).
-
Add 3-chloro-4-nitroanisole to the solvent mixture.
-
To this suspension, add iron powder (typically 3-5 equivalents).
-
Heat the mixture to reflux and then add a catalytic amount of acetic acid or hydrochloric acid to initiate the reaction.
-
Continue to heat the reaction at reflux with vigorous stirring. The reaction is often exothermic and may require initial cooling.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours. 7[2]. Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Neutralize the mixture by adding a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8. 9[2]. Filter the hot reaction mixture through a pad of Celite® to remove the iron salts and unreacted iron. Wash the filter cake with hot ethanol or ethyl acetate.
-
Combine the filtrate and the washings, and remove the ethanol under reduced pressure.
-
Extract the remaining aqueous layer with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-Chloro-4-methoxyaniline.
-
The crude product may require purification by column chromatography or recrystallization to achieve high purity. A reported yield for a similar reaction is around 94%.
[2]Causality of Experimental Choices:
-
Iron Powder: Iron is an inexpensive and effective reducing agent for nitro groups. The large surface area of the fine powder enhances the reaction rate.
-
Acidic Medium: The acid is crucial for activating the iron surface and serves as a proton source for the reduction.
-
Solvent System: The ethanol/water mixture provides a good medium for the reaction, dissolving the organic substrate while allowing for the aqueous-based workup.
-
Workup: The neutralization and filtration steps are essential to remove the iron salts that are formed as byproducts of the reaction.
Performance and Cost-Effectiveness at a Glance
| Parameter | Catalytic Hydrogenation (Pd/C) | Iron Powder Reduction |
| Typical Yield | Excellent (>95%) | Good to Excellent (85-95%) |
| Product Purity | High (often >98% without further purification) | Moderate to High (often requires purification) |
| Reaction Conditions | Mild temperature, elevated pressure (H2 gas) | Reflux temperature, atmospheric pressure |
| Catalyst/Reagent Cost | High (Pd/C is expensive but can be recycled) | Low (Iron powder is very inexpensive) |
| Safety Concerns | Handling of pyrophoric catalyst and flammable H2 gas | Handling of acids and exothermic reaction |
| Environmental Impact | Green (water is the main byproduct) | Significant iron sludge waste, which requires disposal |
| Scalability | Excellent, widely used in industry | Good, but waste disposal can be a challenge at scale |
Alternative Route: Hydrolysis of N-(3-chloro-4-methoxyphenyl)acetamide
An alternative, though less common, route to 3-Chloro-4-methoxyaniline involves the hydrolysis of N-(3-chloro-4-methoxyphenyl)acetamide. This method is typically employed when the acetamide is a readily available starting material or an intermediate in a longer synthetic sequence.
The hydrolysis can be achieved under either acidic or basic conditions.
-
Acidic Hydrolysis: Typically involves refluxing the acetamide in the presence of a strong acid such as hydrochloric acid or sulfuric acid.
-
Basic Hydrolysis: Involves heating the acetamide with a strong base like sodium hydroxide in an aqueous or alcoholic solvent.
While this method can be effective, it is a two-step process if starting from an aniline (acetylation followed by hydrolysis) and may not be as atom-economical as the direct reduction of a nitro compound.
Visualization of Synthetic Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the overall synthetic pathway and the two primary reduction workflows.
Caption: Overall synthetic pathway to 3-Chloro-4-methoxyaniline.
Caption: Comparative experimental workflows for the reduction step.
Conclusion and Recommendations
The choice between catalytic hydrogenation and iron powder reduction for the synthesis of 3-Chloro-4-methoxyaniline is a nuanced one, dictated by the specific priorities of the researcher or organization.
-
For large-scale industrial production , where efficiency, product purity, and environmental considerations are paramount, catalytic hydrogenation is the superior method. The higher initial investment in the catalyst and specialized equipment is offset by higher yields, cleaner reactions, and reduced waste disposal costs. The ability to recycle the palladium catalyst further enhances its economic viability at scale.
-
For laboratory-scale synthesis and cost-sensitive applications , the iron powder reduction method remains a highly attractive option. Its low reagent cost, operational simplicity at atmospheric pressure, and good yields make it an accessible and practical choice. However, researchers must be prepared for a more involved workup and purification process, as well as the environmental considerations of iron sludge disposal.
Ultimately, a thorough process hazard analysis and a detailed cost analysis, taking into account local reagent prices and waste disposal regulations, should be conducted before selecting a method for large-scale production. For research and development purposes, both methods are valuable tools in the synthetic chemist's arsenal.
References
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PrepChem. Synthesis of 3-chloro-4-nitroanisole. [Link]
- Mandal, P. K., & McMurray, J. S. (2007). Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. The Journal of Organic Chemistry, 72(17), 6599–6601.
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IMARC Group. N-Methyl Aniline Production Cost Analysis & Profit Insights. [Link]
- Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281.
- de la Cruz, J. C., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6), 169.
- Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2006). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
- Sajiki, H., & Hirota, K. (2000). [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison]. Yakugaku Zasshi, 120(10), 1085-1095.
- Google Patents. (1980). Continuous reduction process. US4217304A.
- Restrepo, D. A., et al. (2021). Techno-economic analysis of aniline production via amination of phenol. Chemical Engineering Research and Design, 165, 334-345.
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Stellar Market Research. (2024). Aniline Market: Industry Analysis and Forecast (2025-2032). [Link]
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- Xiong, R., Ren, W., Wang, Z., & Zhang, M. (2020). Triphenylphosphine as Efficient Antidote for the Sulfur-Poisoning of the Pd/C Hydrogenation Catalyst. Chemistry – An Asian Journal, 15(24), 4389-4393.
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Intel Market Research. (2024). Synthetic BioBased Aniline Market Outlook 2025-2032. [Link]
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- van der Lugt, J. P., et al. (2017). Industrial Process Design for the Production of Aniline by Direct Amination. Chemical Engineering & Technology, 40(4), 656-664.
- Google Patents. (2012). Synthetic method of o-nitrophenol and o-nitroanisole. CN102344372A.
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- Allen, A. D., et al. (2023). N-(3-Chloro-4-hydroxyphenyl)acetamide.
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- Google Patents. (2003). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. US20030176703A1.
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Safety Operating Guide
3-Chloro-4-methoxyaniline hydrochloride proper disposal procedures
As a Senior Application Scientist, I understand that moving from research to application requires not just scientific acumen, but a deep commitment to safety and environmental responsibility. Handling and disposing of specialized chemical reagents like 3-Chloro-4-methoxyaniline hydrochloride is a critical aspect of laboratory operations that demands precision and adherence to established protocols. This guide is designed to provide you, our trusted colleagues in research and development, with a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. Our goal is to empower you with the knowledge to manage this chemical confidently, ensuring the safety of your team and the integrity of our shared environment.
Hazard Profile of this compound
Before any disposal procedure can be planned, a thorough understanding of the compound's hazard profile is essential. This compound is a halogenated aromatic amine, a class of compounds that requires careful handling due to its potential toxicity and environmental persistence.
The hydrochloride salt form means the compound is typically a solid that will exhibit acidic properties when dissolved in water. Its primary hazards stem from its aniline structure, which is associated with toxicity upon ingestion, and its chlorinated nature, which can lead to the formation of hazardous byproducts upon incomplete combustion and contribute to environmental persistence.
Table 1: Physicochemical and Toxicological Properties
| Property | Value | Source |
| Chemical Formula | C₇H₉Cl₂NO | PubChem[1] |
| CAS Number | 5345-54-0 (for free aniline base) | Sigma-Aldrich |
| Appearance | Off-white to yellowish or brown solid/flakes.[2] | ChemicalBook[2] |
| Molar Mass | 157.60 g/mol (free base) | PubChem[3] |
| Melting Point | 50-55 °C (free base) | ChemBK |
| Solubility | Sparingly soluble in water. | Guidechem |
| GHS Hazard Codes | H302 (Harmful if swallowed)[4], H317 (May cause an allergic skin reaction)[5], H351 (Suspected of causing cancer)[5], H412 (Harmful to aquatic life with long lasting effects)[5]. | ECHEMI[4], Sigma-Aldrich, Apollo Scientific[5] |
| Signal Word | Warning | ECHEMI[4] |
| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[6] | ECHEMI[6] |
| Decomposition | Emits toxic fumes of chlorine and nitrogen oxides when heated to decomposition.[6] | ECHEMI[6] |
The Core Principles of Disposal: A Decision Workflow
The fundamental principle of chemical disposal is risk mitigation. This involves a hierarchical approach: first, prevent spills and minimize waste; second, ensure all waste is properly segregated and contained; and third, transfer the waste to a licensed and qualified disposal facility. Direct treatment of hazardous chemicals in the lab is an advanced procedure reserved for specific circumstances and requires a thorough, site-specific risk assessment.
The following workflow provides a logical decision path for the disposal of this compound.
Caption: Decision workflow for proper handling of 3-Chloro-4-methoxyaniline HCl waste.
Step-by-Step Disposal Procedures
Adherence to a strict, methodical procedure is non-negotiable. The following protocols are based on established safety guidelines for handling halogenated aromatic amines.
Protocol 1: Standard Disposal of Solid Waste and Contaminated Materials
This is the recommended and most common procedure for disposing of expired reagents, reaction byproducts, and contaminated consumables (e.g., weighing paper, gloves, silica gel).
-
Segregation: Designate a specific waste container for "Halogenated Organic Solid Waste." This segregation is critical because halogenated compounds require high-temperature incineration with specific scrubbers to prevent the release of toxic dioxins and furans. Mixing them with non-halogenated waste unnecessarily complicates and increases the cost of disposal for the entire stream.[7][8]
-
Containerization:
-
Use a robust, sealable container made of a compatible material (e.g., high-density polyethylene - HDPE).
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., Harmful, Environmentally Hazardous).[9]
-
-
Waste Transfer: Carefully transfer the solid waste into the designated container using appropriate tools (spatulas, funnels) to minimize dust generation. If the material is a fine powder, conduct this transfer within a chemical fume hood.[5]
-
Storage: Store the sealed waste container in a cool, well-ventilated, designated satellite accumulation area. Ensure it is stored away from incompatible materials like strong oxidizing agents.[9]
-
Final Disposal: Arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][10] Never dispose of this chemical in the regular trash.
Protocol 2: Management of Spills and Small Residues
Accidental spills require an immediate and controlled response to prevent exposure and environmental contamination.
-
Personnel Safety: Evacuate non-essential personnel. Ensure you are wearing the appropriate Personal Protective Equipment (PPE) as detailed in Table 2.
-
Ventilation: If the spill occurs outside a fume hood, ensure the area is well-ventilated to disperse any potential dust or vapors.[5]
-
Containment:
-
For solid spills, gently cover the material with a dry, inert absorbent such as vermiculite, sand, or a commercial sorbent pad.[5] Do not use combustible materials like paper towels for the initial containment. Dampening the material slightly with water may be appropriate to prevent dusting, but avoid creating a slurry that could spread.[5]
-
For liquid spills (solutions containing the compound), surround the spill with absorbent material and then cover it, working from the outside in.
-
-
Collection: Carefully sweep or scoop the contained material and absorbent into a designated hazardous waste container. Use non-sparking tools.
-
Decontamination: Clean the spill area thoroughly with soap and water. The cleaning materials (sponges, paper towels) must also be disposed of as hazardous waste in the same container.
-
Disposal: Seal, label, and store the waste container as described in Protocol 1 for professional disposal.[4]
Protocol 3: Potential Chemical Pre-treatment (Advanced Users Only)
In some research contexts, laboratory-scale treatment to degrade hazardous waste can be considered. This should only be performed by trained chemists with a full understanding of the reaction hazards and in compliance with local regulations, which may require specific permits.[11] Aromatic amines can be degraded via oxidation.[12]
Concept: Oxidation with acidified potassium permanganate can break down the aromatic amine structure. The amine group is oxidized, and the aromatic ring can be cleaved, reducing the toxicity.
CAUTION: This reaction is exothermic and produces manganese dioxide (a solid waste) and other byproducts that must still be assessed and disposed of as hazardous waste. This is not a "sewer-safe" disposal method.
-
Risk Assessment: This procedure must be preceded by a formal risk assessment. It should be performed in a chemical fume hood with appropriate PPE.
-
Reaction Setup: In a flask equipped with a stirrer, dissolve the this compound waste in water.
-
Oxidation: Slowly add a solution of potassium permanganate while stirring. The reaction progress can be monitored by the persistence of the purple permanganate color.
-
Quenching & Neutralization: Once the reaction is complete, any excess permanganate can be quenched with a reducing agent like sodium bisulfite. The resulting mixture, containing manganese dioxide solids, should be neutralized.
-
Final Disposal: The entire final mixture, including the manganese dioxide precipitate, must be collected as hazardous waste. It should be labeled appropriately, detailing the chemical treatment performed and its final contents.
Personal Protective Equipment (PPE) Protocol
A self-validating safety protocol requires that the correct PPE is always used. The choice of PPE is dictated by the compound's hazard profile: risk of ingestion, skin absorption, and irritation.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves. | Protects against skin contact. Contaminated gloves must be disposed of as hazardous waste.[10] |
| Eye Protection | Safety goggles with side-shields or a face shield. | Conforms to EN 166 (EU) or NIOSH (US) standards to prevent eye contact with dust or splashes.[4][13] |
| Skin/Body Protection | Laboratory coat. Closed-toe shoes. | Prevents contamination of personal clothing.[5] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If dust is generated, a NIOSH-approved N95 dust mask or higher may be necessary.[5] | Avoids inhalation of the compound, which is harmful if ingested and may cause respiratory irritation.[5] |
Conclusion
The proper disposal of this compound is not merely a regulatory hurdle; it is a cornerstone of responsible science. The most reliable and universally compliant method of disposal is through segregation into a clearly labeled, sealed container for collection by a licensed hazardous waste professional. By understanding the chemical's specific hazards and adhering to the structured protocols outlined in this guide, you can ensure a safe laboratory environment and uphold your commitment to environmental stewardship.
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Personal protective equipment for handling 3-Chloro-4-methoxyaniline hydrochloride
This guide provides a comprehensive framework for the safe handling, use, and disposal of 3-Chloro-4-methoxyaniline hydrochloride. As a Senior Application Scientist, this document synthesizes regulatory data with practical, field-proven laboratory practices to ensure the safety of researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, emphasizing the causality behind each safety measure to build a culture of informed chemical hygiene.
Hazard Assessment & Risk Profile
This compound belongs to the substituted aniline class of chemicals. The primary toxicity is associated with the chloroaniline moiety, which presents significant health risks. Understanding these hazards is the foundation of a robust safety plan. The compound is classified with several key hazards that demand stringent control measures.[1][2]
Table 1: GHS Hazard Classification for 3-Chloro-4-methoxyaniline
| Hazard Class | Hazard Statement | GHS Code |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed | H302[1][2][3] |
| Skin Sensitization | May cause an allergic skin reaction | H317[1] |
| Carcinogenicity | Suspected of causing cancer | H351[1] |
| Aquatic Hazard (Chronic) | Harmful to aquatic life with long lasting effects | H412[1] |
Expert Analysis of Risk:
-
Systemic Toxicity: Substituted anilines are known to be absorbed through the skin and can be toxic if inhaled or ingested.[4][5] The primary concern with aniline exposure is methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced.
-
Carcinogenicity: The classification as a suspected carcinogen (Category 2) mandates that exposure be minimized to levels as low as reasonably achievable (ALARA).[1] This necessitates the use of engineering controls as the primary barrier.
-
Sensitization: The potential for skin sensitization means that initial, seemingly minor contact could lead to a severe allergic reaction upon subsequent exposures.[1] Therefore, preventing all skin contact is critical.
Mandatory Engineering Controls & Work Environment
Personal protective equipment is the last line of defense. The primary method for exposure control must be engineering solutions.
-
Chemical Fume Hood: All work involving the handling of solid or dissolved this compound must be conducted inside a certified chemical fume hood to control airborne particulates and vapors.[4][6]
-
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood is essential for capturing emissions at the source.[6][7]
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[4] All personnel must be trained on their location and operation.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure. The selection of specific PPE must be based on a thorough risk assessment of the planned procedure.
Table 2: Required Personal Protective Equipment
| Area | Specification | Rationale |
|---|---|---|
| Hands | Double-gloving with nitrile gloves. | Prevents permeation and allows for safe removal of the outer glove if contamination occurs. Aniline and its derivatives can degrade some glove materials; check manufacturer compatibility data.[4][8] |
| Eyes/Face | Tightly-fitting chemical safety goggles and a face shield. | Protects against splashes and airborne dust. Standard safety glasses are insufficient.[3][9] |
| Body | A buttoned, long-sleeved lab coat and appropriate street clothing (long pants, closed-toe shoes). | Provides a barrier against incidental contact. Contaminated lab coats should be professionally laundered and not taken home.[1][10] |
| Respiratory | A NIOSH-approved N95 dust mask (or higher) for weighing solids. A full-face respirator with appropriate cartridges may be required for large spills or if exposure limits are exceeded. | Minimizes inhalation of fine particulates. Respirator use must be part of a formal program that includes fit-testing and training.[3][8][11] |
Workflow for Donning and Doffing PPE
Proper sequencing is critical to prevent cross-contamination. The "doffing" (removal) process is particularly important.
Caption: Sequential workflow for donning and doffing PPE to minimize contamination.
Standard Operating Procedures (SOPs)
Handling and Storage:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work exclusively within a chemical fume hood.
-
Weighing: When weighing the solid material, use gentle motions to avoid creating dust. Use a disposable weigh boat. An N95 dust mask is mandatory for this step.[11]
-
Storage: Store the chemical in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][3] It should be stored away from incompatible materials like strong oxidizing agents.[4] The storage area should be clearly labeled and access restricted.[1]
Spill Management Protocol: Accidental spills must be managed immediately and safely. Do not attempt to clean a large spill without proper training and equipment.
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Secure: Prevent entry into the affected area.
-
Assess: From a safe distance, assess the extent of the spill. If it is large or you are not trained to handle it, contact your institution's emergency response team.
-
Protect: Don full PPE, including respiratory protection and chemical-resistant gloves.[1]
-
Contain & Clean: For small spills, cover with an inert absorbent material like vermiculite or sand.[1] Do not dry sweep. If necessary, dampen the material slightly with water to prevent dusting.[1] Collect the material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area thoroughly with soap and water, and launder or dispose of all protective clothing.[1]
Caption: Step-by-step workflow for responding to a chemical spill.
Emergency Response Plan
In the event of an exposure, immediate and correct first aid is crucial.[12]
-
Skin Contact: Immediately remove all contaminated clothing, including shoes and belts.[1] Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention, especially if irritation or a rash develops.[1][9]
-
Eye Contact: Immediately flush the eyes with fresh, running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1][9] Remove contact lenses if possible. Seek immediate medical attention from an ophthalmologist.[1]
-
Inhalation: Move the affected person to fresh air immediately.[1][3] If breathing is difficult or has stopped, administer artificial respiration (use a pocket mask or bag-valve device, not mouth-to-mouth).[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth thoroughly with water.[3] Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1][3]
Waste Disposal
All waste generated from handling this compound is considered hazardous waste.
-
Chemical Waste: Unused or waste chemical must be collected in a clearly labeled, sealed container.
-
Contaminated Materials: All disposables, including gloves, weigh boats, and absorbent materials from spill cleanups, must be double-bagged, sealed, and placed in a designated hazardous waste container.[4]
-
Disposal Protocol: All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste contractor.[1][3] Do not pour any amount down the drain, as it is harmful to aquatic life.[1]
References
- Apollo Scientific. (n.d.). 3-Chloro-4-methoxyaniline Safety Data Sheet.
- ECHEMI. (2019, July 15). 3-Chloro-4-methoxyaniline SDS, 5345-54-0 Safety Data Sheets.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 3-Chloro-4-methylaniline.
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-4-methoxyaniline. PubChem Compound Database. Retrieved from [Link]
- University of Washington. (n.d.). Standard Operating Procedure: Aniline. Retrieved from University of Washington Environmental Health & Safety.
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Medical Management Guidelines for Aniline. Centers for Disease Control and Prevention. Retrieved from [Link]
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 3-Chloro-4-methoxyaniline 97%.
- BenchChem. (2025). Personal protective equipment for handling Aniline, 2,4,6-trimethyl-3-nitro-.
- Aarti Industries. (n.d.). GPS Safety Summary: 3-Chloro-4-Methylaniline.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aniline.
- Knowledge S. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces?.
- Fisher Scientific. (2021, December 24). Safety Data Sheet: 4-Chloro-3-methoxyaniline.
- Centers for Disease Control and Prevention. (n.d.). Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
